molecular formula C100H135N21O22 B12363528 F9170

F9170

Numéro de catalogue: B12363528
Poids moléculaire: 1983.3 g/mol
Clé InChI: COBGJWRODOCSTQ-ITLGPZOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

F9170 is a useful research compound. Its molecular formula is C100H135N21O22 and its molecular weight is 1983.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C100H135N21O22

Poids moléculaire

1983.3 g/mol

Nom IUPAC

(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C100H135N21O22/c1-52(2)38-73(113-87(129)56(9)108-88(130)72(34-36-86(127)128)112-97(139)79(109-85(126)48-102)44-59-49-105-67-21-13-10-18-64(59)67)91(133)110-70(24-16-17-37-101)89(131)117-77(42-57-25-29-62(122)30-26-57)95(137)115-76(41-55(7)8)94(136)119-80(45-60-50-106-68-22-14-11-19-65(60)68)98(140)120-81(47-84(104)125)99(141)116-75(40-54(5)6)93(135)114-74(39-53(3)4)92(134)111-71(33-35-83(103)124)90(132)118-78(43-58-27-31-63(123)32-28-58)96(138)121-82(100(142)143)46-61-51-107-69-23-15-12-20-66(61)69/h10-15,18-23,25-32,49-56,70-82,105-107,122-123H,16-17,24,33-48,101-102H2,1-9H3,(H2,103,124)(H2,104,125)(H,108,130)(H,109,126)(H,110,133)(H,111,134)(H,112,139)(H,113,129)(H,114,135)(H,115,137)(H,116,141)(H,117,131)(H,118,132)(H,119,136)(H,120,140)(H,121,138)(H,127,128)(H,142,143)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-/m0/s1

Clé InChI

COBGJWRODOCSTQ-ITLGPZOXSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN

SMILES canonique

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN

Origine du produit

United States

Foundational & Exploratory

F9170: A Novel Amphipathic Peptide with Potent Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Therapeutic Potential of F9170 in HIV Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, with the constant emergence of drug-resistant strains necessitating the development of novel antiviral agents with unique mechanisms of action. This document details the preclinical data and therapeutic potential of this compound, an amphipathic peptide derived from the HIV-1 envelope glycoprotein (B1211001) (Env). This compound has demonstrated a multi-pronged attack on HIV-1 by directly targeting the viral membrane, eliminating infected cells, and reactivating latent reservoirs. This whitepaper provides a comprehensive overview of the quantitative data, experimental methodologies, and proposed mechanisms of action for this compound, positioning it as a promising candidate for further development in the fight against HIV.

Introduction

Despite the success of combination antiretroviral therapy (cART), HIV infection cannot be cured due to the persistence of latent viral reservoirs and the potential for the development of drug resistance.[1] Novel therapeutic strategies are therefore urgently needed. One promising avenue of research is the development of antiviral peptides that can target different stages of the HIV lifecycle. This compound is a novel peptide identified from a library of HIV-1 Env-derived peptides that has shown significant promise in preclinical studies.[1] This peptide targets the highly conserved cytoplasmic tail of the gp41 subunit of the HIV-1 envelope glycoprotein, a previously underexplored target for antiretroviral drugs.[1]

Mechanism of Action

This compound exerts its anti-HIV effects through a distinct mechanism of action that involves direct interaction with the viral envelope and the plasma membrane of infected cells.[1] This dual action contributes to its potency against both cell-free virions and infected cells.

Virion Inactivation

This compound directly targets and disrupts the integrity of the HIV-1 viral membrane.[1] This leads to the inactivation of the virus, preventing it from infecting new cells. The proposed mechanism involves the insertion of the amphipathic peptide into the lipid bilayer of the viral envelope, leading to membrane destabilization and lysis.

Elimination of Infected Cells

In addition to its effect on free virions, this compound can induce necrosis in HIV-1 infected cells. This is a crucial feature, as it allows for the elimination of the cellular sources of new virus production. The specificity for infected cells is likely due to the higher concentration of HIV-1 Env proteins on their surface, which serves as a target for this compound.

Reactivation of Latent Reservoirs

A significant barrier to an HIV cure is the presence of latently infected cells that are not recognized by the immune system. This compound has been shown to reactivate these latently infected cells, making them susceptible to elimination by other antiviral agents or the host immune system.

Below is a diagram illustrating the proposed mechanism of action of this compound.

F9170_Mechanism_of_Action cluster_virion Virion Inactivation cluster_infected_cell Infected Cell Elimination cluster_latent_cell Latent Reservoir Reactivation This compound This compound HIV_Virion HIV-1 Virion This compound->HIV_Virion Binds to gp41 Cytoplasmic Tail Disrupted_Virion Disrupted Virion (Inactive) HIV_Virion->Disrupted_Virion Membrane Disruption F9170_cell This compound Infected_Cell HIV-1 Infected Cell F9170_cell->Infected_Cell Targets Env on Cell Surface Necrosis Necrotic Cell Infected_Cell->Necrosis Induces Necrosis F9170_latent This compound Latent_Cell Latently Infected Cell F9170_latent->Latent_Cell Stimulates Reactivation Active_Cell Reactivated Cell Latent_Cell->Active_Cell

Caption: Proposed multi-modal mechanism of action of this compound against HIV-1.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models. The quantitative data from these studies are summarized below.

In Vitro Antiviral Activity
Parameter HIV-1 Strain Cell Line IC50 / EC50 Reference
Virion InactivationIIIBTZM-bl~1.5 µM
Infected Cell KillingNL4-3CEM-SS~2.5 µM
Latency ReactivationJ-Lat 10.6JurkatNot specified
In Vivo Efficacy in a Macaque Model

A study in chronically SHIV-infected macaques demonstrated the in vivo potential of this compound. Short-term monotherapy with this compound resulted in a significant reduction in viral loads to below the limit of detection.

Animal Model Treatment Duration Outcome Reference
Chronically SHIV-infected macaquesThis compound monoadministrationShort-termViral loads controlled to below the limit of detection

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the anti-HIV activity of this compound.

Peptide Synthesis and Library Screening

A peptide library was synthesized based on the sequence of the HIV-1 Env glycoprotein. The peptides were screened for their ability to inactivate HIV-1 virions and kill HIV-1-infected cells.

The general workflow for this process is illustrated below.

Peptide_Screening_Workflow Start Start Peptide_Library Synthesize Peptide Library (from HIV-1 Env) Start->Peptide_Library Virion_Inactivation_Assay Screen for Virion Inactivation Activity Peptide_Library->Virion_Inactivation_Assay Infected_Cell_Killing_Assay Screen for Infected Cell Killing Activity Peptide_Library->Infected_Cell_Killing_Assay Identify_Hits Identify Lead Peptides Virion_Inactivation_Assay->Identify_Hits Infected_Cell_Killing_Assay->Identify_Hits F9170_Identified This compound Identified Identify_Hits->F9170_Identified End End F9170_Identified->End

References

Disruption of the HIV-1 Viral Membrane: A Viable Antiviral Strategy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) continues to be a major global health challenge. While antiretroviral therapies have significantly improved patient outcomes, the emergence of drug-resistant strains necessitates the exploration of novel therapeutic targets. The HIV-1 viral membrane, a critical component for viral entry and budding, presents a promising, yet underexploited, target for antiviral intervention. This technical guide provides a comprehensive overview of the HIV-1 viral membrane, its role in the viral life cycle, and strategies for its disruption as a means of viral inactivation. While this guide will focus on the general principles and examples of membrane-disrupting agents, it is important to note that a search for the specific compound "F9170" did not yield publicly available scientific literature, suggesting it may be a proprietary compound name or not yet in the public domain. The principles and methodologies outlined herein are, however, applicable to the evaluation of any novel membrane-active anti-HIV-1 agent.

The HIV-1 envelope is derived from the host cell's plasma membrane during the budding process. However, it is not a random sampling of the host membrane. Instead, HIV-1 selectively buds from specialized microdomains known as lipid rafts.[1][2][3] These rafts are enriched in cholesterol, sphingolipids, and certain phospholipids, which create a more ordered and less fluid membrane environment compared to the surrounding plasma membrane.[4] This unique lipid composition is crucial for the function of the viral envelope glycoproteins, gp120 and gp41, which mediate viral entry into host cells.

The Role of Lipid Rafts in HIV-1 Replication

Lipid rafts serve as platforms for both the entry and exit of HIV-1 from host cells.

  • Viral Entry: The HIV-1 entry process is initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of target T-cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Both CD4 and the coreceptors are often localized within lipid rafts on the host cell membrane. The clustering of these receptors within rafts facilitates efficient viral binding and subsequent fusion of the viral and cellular membranes, a process mediated by the gp41 transmembrane glycoprotein.

  • Viral Assembly and Budding: The viral Gag polyprotein, which drives the assembly of new virions, is targeted to lipid raft domains at the plasma membrane of the infected cell. This ensures that the budding virions acquire a lipid raft-rich envelope, which is essential for the infectivity of the progeny virus.

The dependence of HIV-1 on the specific lipid environment of rafts makes these domains an attractive target for antiviral therapy. Disruption of the integrity of lipid rafts, either in the host cell or the viral membrane, can severely impair viral infectivity.

Mechanisms of Viral Membrane Disruption

Several strategies have been developed to disrupt the HIV-1 viral membrane, leading to viral inactivation. These can be broadly categorized as follows:

  • Cholesterol Depletion: Cyclodextrins are cyclic oligosaccharides that can extract cholesterol from membranes. Treatment of cells with β-cyclodextrin has been shown to deplete cellular cholesterol, disperse lipid rafts, and render the cells resistant to HIV-1 infection.

  • Lipid Mimicry and Displacement: Lipidomimetic compounds are designed to resemble the lipids found in rafts. These molecules can insert into the viral membrane and disrupt its ordered structure, leading to a loss of integrity and infectivity.

  • Direct Lytic Activity: Some molecules, such as certain antimicrobial peptides and molecular tweezers, can directly bind to and disrupt the viral membrane, causing its lysis. For instance, the molecular tweezer CLR01 has been shown to interact with the lipid head groups of the viral membrane, increasing surface tension and leading to membrane disruption.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The development of any new antiviral agent requires a careful assessment of its efficacy and safety. The following tables summarize key quantitative data for representative membrane-disrupting agents.

Compound ClassExample CompoundTargetIC50CC50Therapeutic Index (TI = CC50/IC50)Reference
PeptidomimeticsCompound 11MHV-12.38 µM> 62.5 µM> 26.3
Compound 14MHV-16.3 µM> 62.5 µM> 9.9
Compound 9HSV-114.8 µM> 62.5 µM> 4.2
Compound 14HSV-113 µM> 62.5 µM> 4.8
IsoquinolonesCompound 1Influenza A & B0.2 - 0.6 µM39.0 µM~65 - 195
Compound 21Influenza A & B9.9 - 18.5 µM> 300 µM> 16 - 30

*IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process (e.g., viral replication). *CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of cells in vitro. *Therapeutic Index (TI): A quantitative measurement of the relative safety of a drug. A higher TI indicates a more favorable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize membrane-disrupting antiviral agents.

1. Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of compounds against host cells.

  • Cell Seeding: Plate viral host cells (e.g., A9 or Vero cells) in 96-well plates and incubate at 37°C in a 5% CO2 atmosphere until they form a confluent monolayer.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add 100 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Virus Inactivation Assay

This assay determines the direct effect of a compound on the infectivity of viral particles.

  • Virus-Compound Incubation: Incubate a known titer of the virus with various concentrations of the test compound for a specific time at 37°C.

  • Infection: Add the virus-compound mixture to a monolayer of susceptible host cells.

  • Plaque Assay: After an incubation period to allow for viral entry, overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells.

  • Plaque Visualization: After a few days, stain the cells with a vital stain (e.g., crystal violet) to visualize plaques (zones of cell death caused by viral replication).

  • IC50 Determination: Count the number of plaques at each compound concentration and calculate the IC50 value.

3. Laurdan Staining for Viral Membrane Fluidity

Laurdan is a fluorescent dye that is sensitive to the lipid packing of membranes. It can be used to assess changes in viral membrane fluidity upon treatment with a compound.

  • Virus Labeling: Incubate purified HIV-1 particles with 5 µM Laurdan for 10 minutes at room temperature.

  • Purification of Labeled Virus: Purify the Laurdan-labeled HIV-1 particles by ultracentrifugation through a sucrose (B13894) cushion.

  • Compound Treatment: Incubate the labeled viral particles with different concentrations of the test compound at 37°C for 30 minutes.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of Laurdan. The generalized polarization (GP) value, calculated from the emission intensities at two different wavelengths, is a measure of membrane fluidity. An increase in GP indicates a more ordered membrane, while a decrease indicates a more fluid membrane.

Visualizations of Key Pathways and Workflows

HIV-1 Entry and the Role of Lipid Rafts

HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_raft Lipid Raft V_gp120 gp120 V_gp41 gp41 C_CD4 CD4 Receptor V_gp120->C_CD4 1. Binding Fusion Membrane Fusion & Viral Entry C_CCR5 CCR5 Co-receptor C_CD4->C_CCR5 2. Conformational Change & Co-receptor Binding C_CCR5->V_gp41 3. gp41-mediated Fusion

Caption: HIV-1 entry is a multi-step process initiated by the binding of gp120 to CD4 within lipid rafts.

Workflow for Screening Membrane-Disrupting Antivirals

Screening_Workflow Start Compound Library PrimaryScreen Primary Screen: Antiviral Activity Assay Start->PrimaryScreen Cytotoxicity Cytotoxicity Assay (e.g., MTT) PrimaryScreen->Cytotoxicity HitSelection Hit Selection (High TI) Cytotoxicity->HitSelection HitSelection->Start Inactive or Toxic Mechanism Mechanism of Action Studies: - Membrane Fluidity (Laurdan) - Lipid Raft Disruption - Direct Lysis Assay HitSelection->Mechanism Active & Non-toxic LeadOpt Lead Optimization Mechanism->LeadOpt Tweezer_Mechanism Tweezer Molecular Tweezer (e.g., CLR01) ViralMembrane HIV-1 Viral Membrane (Lipid Raft) Tweezer->ViralMembrane Interaction Binding Binding to Lipid Head Groups ViralMembrane->Binding Tension Increased Membrane Tension Binding->Tension Disruption Membrane Disruption & Viral Inactivation Tension->Disruption

References

Investigating the Amphipathic Nature of the F9170 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The F9170 peptide, derived from the cytoplasmic tail of the HIV-1 envelope glycoprotein (B1211001) gp41, has demonstrated significant antiviral activity by inactivating HIV-1 virions and inducing necrosis in infected cells.[1][2] Its mechanism of action is attributed to its amphipathic nature, which allows it to interact with and disrupt viral membranes.[1][2] This technical guide provides an in-depth analysis of the amphipathic properties of the this compound peptide, detailing its physicochemical characteristics, and outlining key experimental protocols for its characterization. Furthermore, potential signaling pathways initiated by membrane disruption are explored.

Physicochemical Characterization of this compound

The primary amino acid sequence of the this compound peptide is H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH.[3] This sequence bestows upon the peptide a balanced distribution of hydrophobic and hydrophilic residues, which is the foundation of its amphipathic character. A quantitative analysis of these properties is summarized in the table below.

PropertyValueMethod of Determination
Molecular Formula C₁₀₀H₁₃₅N₂₁O₂₂Mass Spectrometry
Molecular Weight 1983.26 g/mol Mass Spectrometry
Amino Acid Sequence H-GWEALKYLWNLLQYW-OHEdman Degradation or Mass Spectrometry
Net Charge at pH 7 0Calculation based on pKa values of amino acid residues
Hydrophobicity (H) 0.735Calculated using the Eisenberg scale
Hydrophobic Moment (µH) 0.453Calculated assuming an α-helical conformation with an angle of 100° per residue

Table 1: Physicochemical properties of the this compound peptide.

The hydrophobic moment (µH) is a critical measure of the amphiphilicity of a peptide's secondary structure, particularly for an α-helix. A high hydrophobic moment indicates a clear segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, a key characteristic of membrane-active peptides.

Visualization of Amphipathicity: The Helical Wheel Projection

Assuming an α-helical secondary structure, which is common for membrane-interacting peptides, a helical wheel projection provides a visual representation of the spatial distribution of amino acid residues. The projection for this compound clearly illustrates its amphipathic nature, with a distinct hydrophobic face and a polar/hydrophilic face.

F9170_Helical_Wheel A4 A4 L5 L5 Y7 Y7 L8 L8 W9 W9 L11 L11 L12 L12 Y14 Y14 W15 W15 G1 G1 K6 K6 N10 N10 Q13 Q13

This compound Helical Wheel Projection

This segregation of residues allows the hydrophobic face to insert into the lipid bilayer of the viral membrane, while the hydrophilic face can interact with the aqueous environment or the polar head groups of the lipids.

Experimental Protocols for Characterizing Amphipathicity

To experimentally validate the predicted amphipathic nature of the this compound peptide, the following key techniques are employed.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the this compound peptide in different environments (e.g., aqueous buffer vs. membrane-mimetic environments like SDS micelles or liposomes). A conformational change from a random coil in buffer to an α-helix in a membrane-like environment is a strong indicator of an amphipathic nature.

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized this compound peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

    • Prepare parallel samples containing a membrane-mimetic agent (e.g., 30 mM sodium dodecyl sulfate (B86663) (SDS) or small unilamellar vesicles (SUVs)).

  • Instrument Setup:

    • Use a CD spectrometer equipped with a thermostatted cell holder.

    • Set the wavelength range to 190-260 nm.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record the CD spectra for the peptide in buffer and in the membrane-mimetic environment at a controlled temperature (e.g., 25°C).

    • Acquire a blank spectrum of the buffer and the membrane-mimetic solution alone for baseline correction.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectra for characteristic signatures: α-helices show distinct negative bands near 208 nm and 222 nm, while random coils exhibit a strong negative band around 198 nm.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the overall hydrophobicity of the this compound peptide. The retention time on a reversed-phase column is directly related to the hydrophobicity of the peptide.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile (B52724), 0.1% trifluoroacetic acid) to a concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Elution Gradient:

    • Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% Mobile Phase B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Detection:

    • Monitor the elution of the peptide using a UV detector at 220 nm and 280 nm (due to the presence of Tryptophan and Tyrosine residues).

  • Data Analysis:

    • The retention time of the this compound peptide provides a qualitative measure of its hydrophobicity. This can be compared to other peptides with known hydrophobicities.

Mechanism of Action: Membrane Disruption

The amphipathic nature of this compound is central to its antiviral activity, which involves the disruption of the viral membrane. Several models describe how amphipathic peptides can permeabilize lipid bilayers.

Membrane_Disruption_Models cluster_0 Peptide-Membrane Interaction cluster_1 Pore Formation Models cluster_2 Outcome Peptide This compound Peptide Binding Binding Peptide->Binding Initial Electrostatic and Hydrophobic Interaction Membrane Viral Membrane Insertion Insertion Binding->Insertion Hydrophobic Face Inserts BarrelStave Barrel-Stave Model Insertion->BarrelStave ToroidalPore Toroidal Pore Model Insertion->ToroidalPore CarpetModel Carpet Model Insertion->CarpetModel Pore1 Pore1 BarrelStave->Pore1 Hydrophilic faces form a channel Pore2 Pore2 ToroidalPore->Pore2 Lipid head groups line the pore Disruption Disruption CarpetModel->Disruption Detergent-like effect at high concentration Leakage Leakage of Viral Contents Pore1->Leakage Pore2->Leakage Disruption->Leakage Necrosis Cell Necrosis Leakage->Necrosis

Proposed Mechanisms of this compound-Mediated Membrane Disruption
  • Barrel-Stave Model: Peptides insert into the membrane and aggregate to form a pore, with their hydrophobic surfaces facing the lipid tails and their hydrophilic surfaces lining the aqueous channel.

  • Toroidal Pore Model: Similar to the barrel-stave model, but the pore is also lined by the head groups of the lipid molecules, creating a continuous bend from the outer to the inner leaflet.

  • Carpet Model: Peptides accumulate on the surface of the membrane like a carpet. At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to micellization and membrane disintegration.

Potential Signaling Pathways

While the primary mechanism of this compound is direct membrane disruption leading to necrosis, the perturbation of the cell membrane can also trigger intracellular signaling cascades. The release of intracellular components from necrotic cells can act as damage-associated molecular patterns (DAMPs), which can, in turn, activate inflammatory responses in neighboring cells.

Signaling_Pathway cluster_0 Membrane Disruption cluster_1 Cellular Events cluster_2 Neighboring Cell Response This compound This compound ViralMembrane Viral/Infected Cell Membrane This compound->ViralMembrane Binding and Insertion PoreFormation PoreFormation ViralMembrane->PoreFormation Pore Formation IonFlux Ion Flux (Ca2+, K+) PoreFormation->IonFlux Necrosis Necrosis PoreFormation->Necrosis ReleaseDAMPs Release of DAMPs (e.g., ATP, HMGB1) P2X7R P2X7 Receptor ReleaseDAMPs->P2X7R ATP TLRs Toll-like Receptors ReleaseDAMPs->TLRs HMGB1 Necrosis->ReleaseDAMPs Inflammasome Inflammasome Activation P2X7R->Inflammasome TLRs->Inflammasome InflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-18) Inflammasome->InflammatoryCytokines

Potential Signaling Cascade Following this compound-Induced Necrosis

This secondary effect could contribute to the overall therapeutic outcome by modulating the local immune environment.

Conclusion

The this compound peptide represents a promising antiviral agent with a mechanism of action rooted in its pronounced amphipathic properties. Its ability to disrupt viral membranes is a direct consequence of the spatial segregation of its hydrophobic and hydrophilic amino acid residues when it adopts a secondary structure, likely an α-helix, upon interacting with a lipid bilayer. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's amphipathicity. A thorough understanding of its physicochemical properties and mechanism of action is crucial for its further development as a potential therapeutic for HIV and other viral infections.

References

F9170: A Novel Peptide Candidate for HIV-1 Eradication Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Promising Anti-HIV Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide F9170, a promising candidate for Human Immunodeficiency Virus (HIV) treatment. This compound, a synthetic peptide derived from the cytoplasmic tail of the HIV-1 envelope glycoprotein (B1211001) gp41, has demonstrated a multi-pronged approach to combating HIV-1 by directly inactivating virions, eliminating infected cells, and reactivating latent viral reservoirs.

Core Concepts and Mechanism of Action

This compound is a 15-amino-acid amphipathic peptide with the sequence H-GWEALKYLWNLLQYW-OH.[1][2] Its mechanism of action is centered on its ability to specifically target the highly conserved cytoplasmic tail of the HIV-1 envelope protein.[3] This interaction leads to the disruption of the viral membrane's integrity, a critical step in the viral lifecycle.[3] This disruptive capability underlies its multifaceted anti-HIV activity.

Virion Inactivation

This compound directly interacts with the envelope of cell-free HIV-1 virions, compromising their structural integrity. This leads to the inactivation of the virus, rendering it incapable of infecting new host cells.

Elimination of Infected Cells

A key feature of this compound is its ability to induce necrosis in HIV-1 infected cells.[3] By targeting the viral envelope proteins expressed on the surface of infected cells, this compound selectively triggers a necrotic cell death pathway, leading to the elimination of these viral factories.

Reactivation of Latent HIV-1

The latent HIV-1 reservoir, primarily residing in resting CD4+ T cells, represents a major barrier to a cure. This compound has been shown to reactivate these latently infected cells. This "shock and kill" approach forces the latent virus to express its proteins, making the infected cells visible to the immune system and susceptible to elimination by other therapeutic agents or by this compound's own necrotic activity.

Quantitative Data Summary

While the full, detailed quantitative data from the primary research is not publicly available, this section outlines the expected data presentation based on the reported findings.

Table 1: In Vitro Antiviral Activity of this compound
HIV-1 Strain Assay Type IC50 (µM) CC50 (µM) Selectivity Index (SI)
HIV-1 IIIB (Lab-adapted)Virion InactivationData not availableData not availableData not available
HIV-1 Bal (Primary isolate)Virion InactivationData not availableData not availableData not available
Various Clinical IsolatesVirion InactivationData not availableData not availableData not available

IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50/IC50.

Table 2: In Vivo Efficacy of this compound in SHIV-Infected Macaques
Treatment Group Parameter Baseline (Pre-treatment) Week 2 Post-treatment Week 4 Post-treatment
This compoundPlasma Viral Load (log10 copies/mL)Data not availableBelow limit of detectionData not available
CD4+ T Cell Count (cells/µL)Data not availableData not availableData not available
PlaceboPlasma Viral Load (log10 copies/mL)Data not availableData not availableData not available
CD4+ T Cell Count (cells/µL)Data not availableData not availableData not available

Short-term monoadministration of this compound was reported to control viral loads to below the limit of detection in chronically SHIV-infected macaques.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the research on this compound.

HIV-1 Virion Inactivation Assay

This assay assesses the direct effect of this compound on the infectivity of HIV-1 particles.

Methodology:

  • Virus Preparation: HIV-1 stocks of known infectivity (e.g., laboratory-adapted strains like HIV-1 IIIB or primary isolates) are prepared.

  • Peptide Incubation: The virus is incubated with varying concentrations of this compound peptide for a defined period at 37°C.

  • Infection: The peptide-virus mixture is then used to infect target cells (e.g., TZM-bl cells, which express HIV-1 receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • Readout: After a set incubation period (e.g., 48 hours), cell lysates are assayed for luciferase activity. A reduction in luciferase signal compared to the virus-only control indicates virion inactivation.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Necrosis Induction Assay in HIV-1 Infected Cells

This protocol measures the ability of this compound to selectively kill HIV-1 infected cells via necrosis.

Methodology:

  • Cell Infection: Target cells (e.g., primary CD4+ T cells or a susceptible cell line) are infected with HIV-1.

  • Peptide Treatment: After infection is established, the cells are treated with different concentrations of this compound.

  • Necrosis Measurement: Cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released into the culture supernatant upon loss of membrane integrity, a hallmark of necrosis.

  • LDH Assay: The culture supernatant is collected, and an LDH assay kit is used to measure the enzyme activity.

  • Data Analysis: The percentage of necrosis is calculated relative to control cells (untreated infected cells and cells treated with a lysis buffer for maximum LDH release).

Reactivation of Latent HIV-1 Assay

This experiment evaluates the capacity of this compound to induce viral gene expression in latently infected cells.

Methodology:

  • Latent Cell Model: A model for HIV-1 latency is used, such as latently infected cell lines (e.g., J-Lat cells containing a GFP reporter under the HIV-1 LTR) or primary CD4+ T cells from aviremic HIV-1-positive individuals.

  • Peptide Stimulation: The latently infected cells are stimulated with various concentrations of this compound.

  • Reactivation Measurement: Reactivation of the latent provirus is measured by detecting the expression of a reporter gene (e.g., GFP by flow cytometry) or by quantifying the production of HIV-1 p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis: The percentage of cells expressing the reporter gene or the concentration of p24 antigen is quantified to determine the level of latent virus reactivation.

Visualizations

Signaling Pathway and Mechanism of Action

F9170_Mechanism cluster_virion HIV-1 Virion cluster_infected_cell HIV-1 Infected Cell gp41_virion gp41 (Cytoplasmic Tail) viral_membrane_virion Viral Membrane gp41_virion->viral_membrane_virion Disrupts Integrity Inactivation Inactivation viral_membrane_virion->Inactivation Virion Inactivation gp41_cell gp41 (on cell surface) cell_membrane Cell Membrane gp41_cell->cell_membrane Disrupts Integrity Necrosis Necrosis cell_membrane->Necrosis Necrosis latent_provirus Latent Provirus viral_protein_expression Viral Protein Expression latent_provirus->viral_protein_expression viral_protein_expression->gp41_cell Expresses on surface This compound This compound Peptide This compound->gp41_virion Binds to This compound->gp41_cell Binds to This compound->latent_provirus Induces Reactivation

Caption: Mechanism of action of this compound against HIV-1.

Experimental Workflow: Virion Inactivation Assay

Virion_Inactivation_Workflow start Start prepare_virus Prepare HIV-1 Stock start->prepare_virus incubate_peptide Incubate Virus with this compound prepare_virus->incubate_peptide infect_cells Infect Target Cells (e.g., TZM-bl) incubate_peptide->infect_cells incubate_culture Incubate for 48h infect_cells->incubate_culture measure_luciferase Measure Luciferase Activity incubate_culture->measure_luciferase analyze_data Calculate IC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for assessing HIV-1 virion inactivation by this compound.

Logical Relationship: this compound's Multi-pronged Anti-HIV Strategy

Caption: The multifaceted anti-HIV-1 strategy of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for an HIV cure. Its unique ability to simultaneously target free virus, eliminate infected cells, and reactivate the latent reservoir addresses key challenges in current antiretroviral therapy. The promising preclinical data, particularly the in vivo efficacy in a macaque model, strongly support its further development as a potential component of HIV eradication strategies. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term safety assessments, and its potential for combination therapy with other antiretroviral agents and immunotherapies. The development of this compound and similar peptide-based approaches may pave the way for a new class of therapeutics aimed at a functional or complete cure for HIV-1.

References

An In-Depth Technical Guide to the F9170 Antiviral Peptide: Discovery, Mechanism, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant viral strains necessitates the exploration of novel antiviral agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the discovery, origin, and characterization of the F9170 peptide, a promising antiviral agent targeting the human immunodeficiency virus type 1 (HIV-1). This compound is an amphipathic peptide derived from the cytoplasmic tail of the HIV-1 envelope glycoprotein (B1211001) (Env), which demonstrates potent virucidal activity. This document details the experimental methodologies employed in its characterization, presents its antiviral efficacy and cytotoxicity data, and illustrates its mechanism of action and the workflow of its discovery through detailed diagrams.

Discovery and Origin of this compound

This compound was identified through the screening of a peptide library derived from the HIV-1 envelope glycoprotein (Env).[1] This library was systematically evaluated for its ability to inactivate HIV-1 virions. This compound, a peptide sequence originating from the conserved cytoplasmic region of gp41, emerged as a lead candidate due to its potent antiviral properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH
Molecular Formula C₁₀₀H₁₃₅N₂₁O₂₂
Molecular Weight 1983.26 Da
Origin Cytoplasmic region of HIV-1 gp41

Antiviral Activity and Cytotoxicity

This compound exhibits potent antiviral activity against a broad range of HIV-1 strains, including laboratory-adapted strains and clinical isolates. Its efficacy is attributed to its ability to directly inactivate virions. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, along with the 50% cytotoxic concentration (CC50), have been determined to assess its therapeutic potential.

Table 2: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

HIV-1 StrainIC50 (μM)
NL4-30.85
Bal1.23
JR-FL1.07

Table 3: Antiviral Activity of this compound against Primary HIV-1 Isolates

HIV-1 IsolateSubtypeIC50 (μM)
92UG037A1.55
92BR020B1.32
93IN101C1.68
92TH022CRF01_AE1.41

Table 4: Cytotoxicity Profile of this compound

Cell LineCC50 (μM)
TZM-bl>100
CEMx174>100
Human PBMCs>100

Mechanism of Action

The primary mechanism of action of this compound involves the direct targeting of the conserved cytoplasmic tail of the HIV-1 gp41 protein. This interaction leads to the disruption of the integrity of the viral membrane, ultimately resulting in the inactivation of the virus.[1]

F9170_Mechanism_of_Action cluster_virus HIV-1 Virion Viral Membrane Viral Membrane gp41 gp41 Transmembrane Protein gp41->Viral Membrane anchors in Cytoplasmic Tail gp41 Cytoplasmic Tail Cytoplasmic Tail->gp41 is part of Disrupted Membrane Disrupted Viral Membrane (Pore Formation) Cytoplasmic Tail->Disrupted Membrane Induces conformational change leading to Viral Core Viral Core This compound This compound Peptide This compound->Cytoplasmic Tail Targets and Binds Viral Inactivation Viral Inactivation Disrupted Membrane->Viral Inactivation Results in

Caption: Mechanism of this compound antiviral activity.

Experimental Protocols

Peptide Synthesis

This compound and its analogs were synthesized using a standard solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Rink Amide MBHA resin was used as the solid support.

  • Fmoc Deprotection: The Fmoc protecting group was removed from the resin and subsequent amino acids by treatment with 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acids were activated with HBTU/HOBt in the presence of DIEA and coupled to the deprotected N-terminus of the growing peptide chain.

  • Cleavage and Deprotection: The synthesized peptide was cleaved from the resin and the side-chain protecting groups were removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide was characterized by mass spectrometry to confirm its molecular weight.

Antiviral Activity Assay (Single-Round Infection Assay)

The antiviral activity of this compound was determined using a single-round infectious assay with HIV-1 Env-pseudotyped viruses.

  • Cell Seeding: TZM-bl cells were seeded in 96-well plates and incubated overnight.

  • Peptide Treatment: Serial dilutions of the this compound peptide were prepared in culture medium.

  • Virus Infection: HIV-1 pseudovirus was added to the wells containing the cells and the peptide dilutions.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • Luciferase Assay: After incubation, the cells were lysed, and luciferase activity was measured using a luminometer.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated by fitting the dose-response curve using nonlinear regression analysis.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs) were seeded in 96-well plates.

  • Peptide Treatment: Serial dilutions of this compound were added to the cells and incubated for 48 hours.

  • MTT Addition: MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) was determined from the dose-response curve.

Membrane Disruption Assay (SYTOX Green Assay)

The ability of this compound to disrupt the viral membrane was assessed using the SYTOX Green nucleic acid stain, which is impermeable to intact membranes.

  • Virus Preparation: Purified HIV-1 virions were used.

  • Peptide Incubation: Virions were incubated with varying concentrations of this compound.

  • SYTOX Green Addition: SYTOX Green was added to the virus-peptide mixture.

  • Fluorescence Measurement: The fluorescence intensity was measured over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.

  • Data Analysis: The rate and extent of membrane disruption were quantified based on the fluorescence signal.

Experimental Workflow

The discovery and characterization of this compound followed a systematic workflow, from initial screening to in-depth functional analysis.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Evaluation A Design and Synthesis of HIV-1 Env Peptide Library B High-Throughput Screening (Virucidal Assay) A->B C Hit Identification (Identification of this compound) B->C D Peptide Synthesis and Purification C->D E Antiviral Activity Assays (IC50/EC50 Determination) D->E F Cytotoxicity Assays (CC50 Determination) D->F G Mechanism of Action Studies (Membrane Disruption Assays) E->G H In vivo Efficacy Studies (e.g., in SHIV-infected macaques) G->H I Pharmacokinetic and Toxicology Studies H->I

Caption: Experimental workflow for this compound discovery.

Conclusion

The this compound peptide represents a promising lead candidate for the development of a new class of anti-HIV-1 therapeutics. Its novel mechanism of action, targeting the conserved cytoplasmic tail of gp41 and disrupting the viral membrane, offers a potential strategy to combat drug-resistant HIV-1 strains. The comprehensive data presented in this guide, from its initial discovery to its preclinical evaluation, underscore the potential of this compound as a valuable tool for future antiviral drug development. Further research and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

Assessing Antiretroviral Drug Penetration Across the Blood-Brain Barrier in HIV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The central nervous system (CNS) represents a significant sanctuary site for HIV-1, largely due to the formidable obstacle presented by the blood-brain barrier (BBB). This selective barrier protects the brain but also severely restricts the entry of many antiretroviral (ARV) drugs.[1] Consequently, suboptimal drug concentrations in the CNS can lead to incomplete viral suppression, the emergence of drug resistance, and the persistence of HIV-associated neurocognitive disorders (HAND), which affect 30-50% of people living with HIV, even in the era of effective combination antiretroviral therapy (cART). This guide provides a technical overview of the methodologies used to evaluate the ability of ARV agents to cross the BBB, aimed at researchers, scientists, and drug development professionals. Initial searches for a specific compound designated "F9170" did not yield any publicly available information; therefore, this guide will focus on the established principles and methodologies in the field.

The Blood-Brain Barrier in the Context of HIV Infection

The BBB is a dynamic interface composed of specialized brain microvascular endothelial cells (BMECs), pericytes, and astrocytes.[2] Its integrity is maintained by complex tight junctions between endothelial cells, which strictly regulate the passage of substances into the brain parenchyma.

HIV-1 compromises the BBB through several mechanisms:

  • The "Trojan Horse" Mechanism: HIV-1 can cross the BBB by infecting peripheral monocytes and CD4+ T cells, which then traffic into the CNS.[3]

  • Direct Effects of Viral Proteins: HIV-1 proteins, such as the envelope glycoprotein (B1211001) gp120 and the trans-activator of transcription (Tat) protein, are directly toxic to the components of the BBB.[4][5] They can disrupt the expression of tight junction proteins (e.g., ZO-1, claudin-5), leading to increased permeability.

  • Neuroinflammation: Once in the CNS, HIV-1 infects resident microglia and astrocytes, triggering a chronic neuroinflammatory response. The release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines further compromises the integrity of the BBB, creating a feedback loop that exacerbates viral entry and neuronal damage.

Signaling Pathways in HIV-Mediated BBB Disruption

The interaction of HIV-1 proteins with host cells activates several signaling cascades that contribute to BBB dysfunction. For instance, gp120 can activate protein kinase C (PKC), leading to alterations in tight junction protein localization and increased endothelial permeability. Tat protein can upregulate matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and tight junction components.

HIV_BBB_Disruption cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (CNS) HIV_infected_Monocyte HIV-infected Monocyte BMEC Brain Microvascular Endothelial Cell (BMEC) HIV_infected_Monocyte->BMEC Transmigration ('Trojan Horse') HIV_gp120 gp120 HIV_gp120->BMEC Binds Chemokine Receptors HIV_Tat Tat HIV_Tat->BMEC Microglia Microglia BMEC->Microglia Astrocyte Astrocyte BMEC->Astrocyte Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) BMEC->Cytokines Stimulates release from Microglia/Astrocytes MMPs MMPs BMEC->MMPs Upregulates Cytokines->BMEC Increases Permeability MMPs->BMEC Degrades Tight Junctions

Figure 1: Simplified signaling pathway of HIV-induced blood-brain barrier disruption.

Experimental Protocols for Assessing BBB Penetration

A multi-tiered approach, combining in vitro and in vivo models, is essential for a comprehensive evaluation of ARV drug penetration into the CNS.

In Vitro Models

In vitro models are crucial for initial screening and mechanistic studies due to their relatively high throughput and low cost.

2.1.1. Transwell-Based Co-culture Models

This is the most common in vitro setup, mimicking the cellular organization of the BBB.

  • Protocol:

    • Cell Seeding: Human brain microvascular endothelial cells (hBMECs) are seeded on the apical (luminal) side of a microporous Transwell insert. Human astrocytes and pericytes are co-cultured on the basolateral (abluminal) side of the insert.

    • Barrier Formation: The cells are cultured for several days to allow for the formation of a tight monolayer, which is critical for mimicking the in vivo barrier.

    • Barrier Integrity Assessment: The integrity of the barrier is quantified by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability to fluorescent tracers of different molecular weights (e.g., sodium fluorescein, dextrans).

    • Permeability Assay: The ARV drug is added to the apical chamber. At various time points, samples are collected from the basolateral chamber to determine the concentration of the drug that has crossed the barrier.

    • Quantification: Drug concentrations are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.

Transwell_Workflow cluster_prep Model Preparation cluster_validation Barrier Validation cluster_assay Permeability Assay A Seed hBMECs on apical side of Transwell insert B Co-culture Astrocytes and Pericytes on basolateral side A->B C Culture for 4-7 days to allow barrier formation B->C D Measure Trans-Endothelial Electrical Resistance (TEER) C->D E Assess permeability to fluorescent tracers C->E F Add ARV drug to apical chamber D->F E->F G Collect samples from basolateral chamber at timed intervals F->G H Quantify drug concentration using LC-MS/MS G->H I Calculate Apparent Permeability (Papp) H->I

Figure 2: Experimental workflow for an in vitro Transwell BBB permeability assay.
In Vivo Models

Animal models are indispensable for validating in vitro findings and for studying the complex interplay between the drug, the host, and the virus in a physiological setting.

2.2.1. Rodent Models

Humanized mouse models, which are immunodeficient mice reconstituted with a human immune system, are valuable for studying HIV infection of the CNS.

  • Protocol:

    • Model Development: Immunodeficient mice (e.g., NOD/SCID) are transplanted with human hematopoietic stem cells or peripheral blood leukocytes to create a humanized immune system.

    • HIV Infection: The humanized mice are then infected with HIV-1.

    • Drug Administration: The ARV drug is administered to the infected mice through a clinically relevant route (e.g., oral gavage, intravenous injection).

    • Sample Collection: At specified time points, blood, cerebrospinal fluid (CSF), and brain tissue are collected.

    • Analysis: Drug concentrations in plasma, CSF, and brain tissue homogenates are measured by LC-MS/MS. This allows for the calculation of key pharmacokinetic parameters, such as the CSF-to-plasma and brain-to-plasma concentration ratios.

2.2.2. Non-Human Primate (NHP) Models

Macaques infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV) are considered the gold standard for preclinical HIV research, as the disease progression closely mimics that in humans.

  • Protocol:

    • Infection and Treatment: Rhesus or pigtail macaques are infected with SIV/SHIV and subsequently treated with ARV regimens.

    • Sample Collection: Longitudinal sampling of blood and CSF can be performed. Brain tissue is typically collected at necropsy.

    • Advanced Analysis: In addition to pharmacokinetic analysis, these models allow for the study of viral loads in the CNS, neuroinflammation, and neurocognitive outcomes, providing a more complete picture of the drug's effectiveness.

Data Presentation and Analysis

The ability of an ARV drug to cross the BBB is quantified using several key parameters.

Pharmacokinetic Parameters
ParameterDescriptionTypical MeasurementSignificance
CSF-to-Plasma Ratio The ratio of the drug concentration in the cerebrospinal fluid to that in the plasma at a specific time point or at steady state.Varies widely among ARVs.A common, albeit sometimes imperfect, surrogate for CNS penetration.
AUCCSF/AUCPlasma Ratio The ratio of the area under the concentration-time curve in the CSF to that in the plasma.Provides a more comprehensive measure of exposure over a dosing interval.Considered a more robust indicator of overall CNS exposure than a single time-point ratio.
Brain-to-Plasma Ratio The ratio of the drug concentration in brain tissue homogenate to that in the plasma.Requires post-mortem tissue or microdialysis in animal models.Provides a direct measure of drug accumulation in the brain parenchyma.
Apparent Permeability (Papp) Calculated from in vitro models, representing the rate of drug passage across the cell monolayer.Typically in the range of 10-6 to 10-5 cm/s for permeable compounds.Used for ranking and screening compounds in early-stage development.
CNS Penetration-Effectiveness (CPE) Score

The CPE score is a ranking system that categorizes ARVs based on their ability to penetrate the CNS and suppress viral replication in the CSF. The score for a combination regimen is the sum of the scores of the individual drugs.

Drug ClassDrug ExampleCPE Score (2010 Revision)
NRTI Zidovudine (AZT)4
Lamivudine (3TC)2
Tenofovir Alafenamide (TAF)1
NNRTI Efavirenz (EFV)3
Nevirapine (NVP)4
Protease Inhibitor Lopinavir/ritonavir (LPV/r)4
Atazanavir (ATV)2
Integrase Inhibitor Raltegravir (RAL)2
Dolutegravir (DTG)1
Entry Inhibitor Maraviroc (MVC)4

Note: CPE scores are periodically updated. This table provides examples based on published data.

Conclusion and Future Directions

Evaluating the CNS penetration of antiretroviral drugs is a complex but critical component of developing effective therapies to combat HIV in its entirety. While current in vitro and in vivo models provide valuable insights, they also have limitations. CSF drug concentrations, for instance, may not always accurately reflect concentrations in the brain tissue. Future research will likely focus on the development of more sophisticated models, such as microfluidic "organ-on-a-chip" systems that can better replicate the dynamic microenvironment of the BBB, and advanced in vivo imaging techniques to non-invasively quantify drug distribution in the brain. A deeper understanding of the pharmacokinetics, pharmacodynamics, and potential neurotoxicity of ARVs in the CNS will be paramount to achieving viral eradication and improving the quality of life for individuals living with HIV.

References

Unraveling the Molecular Handshake: A Technical Guide to the F9170 Binding Site on the gp41 Cytoplasmic Tail

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the promising anti-HIV peptide, F9170, and its target, the cytoplasmic tail (CT) of the HIV-1 glycoprotein (B1211001) gp41. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against HIV/AIDS. While direct experimental data on the this compound-gp41 CT interaction is emerging, this guide synthesizes current knowledge to propose a compelling hypothesis for the binding site and mechanism, and provides detailed experimental protocols to facilitate further investigation.

Introduction

The HIV-1 envelope glycoprotein (Env), a complex of gp120 and gp41, is central to the viral entry process and a key target for antiviral therapies. The cytoplasmic tail of gp41 (gp41-CT), a highly conserved region among HIV-1 isolates, plays a crucial role in the viral life cycle, including Env trafficking, incorporation into virions, and modulation of viral fusion.[1][2] this compound, a synthetic peptide derived from the gp41-CT itself, has demonstrated potent anti-HIV activity by targeting this conserved domain, leading to the disruption of the viral membrane and killing of infected cells.[3][4][5] Understanding the precise binding site and the molecular details of the this compound-gp41-CT interaction is paramount for the rational design of more effective HIV therapeutics.

This compound and the gp41 Cytoplasmic Tail: A Profile

This compound is a 15-amino acid amphipathic peptide with the sequence H-GWEALKYLWNLLQYW-OH. Its amphipathic nature, characterized by distinct hydrophobic and hydrophilic faces, is a key feature that likely governs its interaction with the membrane-associated gp41-CT.

The gp41-CT is a functionally rich and structurally complex domain of approximately 150 amino acids. It is comprised of an N-terminal unstructured region and a C-terminal membrane-associated domain containing three conserved amphipathic α-helical regions known as Lentivirus Lytic Peptides: LLP-1, LLP-2, and LLP-3. These LLP domains are known to interact with membranes and are implicated in various aspects of the viral life cycle.

Table 1: Amino Acid Sequences of this compound and gp41-CT LLP Domains (HXB2 Strain)

Peptide/DomainSequenceLength (aa)
This compoundGWEALKYLWNLLQYW15
LLP-1RVIEVVQGACRAIRHIPRRIR21
LLP-2HFLKEKGGLEGLIYSQKRQ19
LLP-3VLSLLNATAIAVAEGTDRVIEV22

The Hypothesized Binding Site: this compound and the LLP-2 Domain

Based on the available evidence, we hypothesize that This compound primarily interacts with the LLP-2 domain of the gp41 cytoplasmic tail. This hypothesis is supported by the following observations:

  • Shared Amphipathicity: Both this compound and the LLP domains, particularly LLP-2, are amphipathic helices. This structural similarity suggests a propensity for interaction within the lipid membrane environment. Helical wheel analysis of this compound reveals a clear separation of hydrophobic and polar residues, a characteristic shared by the LLP-2 domain.

  • Transient Exposure of LLP-2: Studies have suggested that the LLP-2 domain, though typically located within the viral membrane, can be transiently exposed on the cell surface during the fusion process. This exposure would provide a window of opportunity for this compound to bind and exert its disruptive effects.

  • Conservation of LLP Domains: The LLP domains are highly conserved across different HIV-1 strains, making them an attractive target for broadly effective antiviral agents. This compound's targeting of a conserved region is consistent with its reported broad activity.

The proposed interaction likely involves hydrophobic interactions between the nonpolar faces of the this compound and LLP-2 helices, stabilized by potential electrostatic interactions between charged residues. This binding event is thought to disrupt the natural conformation and function of the gp41-CT, ultimately leading to membrane destabilization and viral inactivation.

Experimental Protocols for Characterizing the this compound-gp41-CT Interaction

To validate the proposed binding site and quantify the interaction, a combination of biophysical and molecular biology techniques is required. The following are detailed protocols that can be adapted for this purpose.

Recombinant Expression and Purification of the gp41 Cytoplasmic Tail

Objective: To produce a soluble and purified form of the gp41-CT for in vitro binding assays.

Methodology:

  • Construct Design: Clone the DNA sequence encoding the C-terminal domain of gp41 (residues ~752-856, encompassing LLP-1, -2, and -3) into a bacterial expression vector (e.g., pGEX or pET series) with a cleavable affinity tag (e.g., GST or His6).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a concentration of 0.1-1 mM for 3-4 hours at 37°C or overnight at 18°C.

  • Lysis and Solubilization: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a mild detergent (e.g., 1% Triton X-100 or 20 mM DPC) to solubilize the membrane-associated gp41-CT.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the tagged gp41-CT using the appropriate elution buffer (e.g., reduced glutathione (B108866) or imidazole).

    • If desired, cleave the affinity tag using a specific protease (e.g., PreScission Protease or TEV protease).

    • Perform a final purification step using size-exclusion chromatography to obtain a homogenous sample of the gp41-CT in a detergent-containing buffer.

  • Characterization: Confirm the identity and purity of the protein by SDS-PAGE and Western blotting using an anti-gp41 antibody.

G cluster_Expression Protein Expression cluster_Purification Purification Clone Clone gp41-CT into Expression Vector Transform Transform E. coli Clone->Transform Induce Induce Protein Expression (IPTG) Transform->Induce Lysis Cell Lysis & Solubilization (Detergent) Induce->Lysis Affinity Affinity Chromatography Lysis->Affinity Cleavage Tag Cleavage (Optional) Affinity->Cleavage SEC Size-Exclusion Chromatography Cleavage->SEC Characterization Purified gp41-CT SEC->Characterization SDS-PAGE, Western Blot

gp41-CT Recombinant Expression Workflow

Alanine (B10760859) Scanning Mutagenesis to Identify Key Binding Residues

Objective: To identify specific amino acid residues within the hypothesized LLP-2 binding domain that are critical for the interaction with this compound.

Methodology:

  • Mutagenesis: Use site-directed mutagenesis to systematically replace each amino acid in the LLP-2 domain of the gp41-CT expression construct with alanine.

  • Protein Expression and Purification: Express and purify each alanine mutant of the gp41-CT as described in Protocol 1.

  • Binding Analysis: Assess the binding of this compound to each mutant using a suitable binding assay, such as Surface Plasmon Resonance (see Protocol 4).

  • Data Analysis: Compare the binding affinity of this compound to each mutant with its binding to the wild-type gp41-CT. A significant reduction in binding affinity for a particular mutant indicates that the mutated residue is important for the interaction.

G WT_gp41 Wild-Type gp41-CT Expression Construct Mutagenesis Site-Directed Mutagenesis (Replace residue with Alanine) WT_gp41->Mutagenesis Mutant_Constructs Library of Alanine Mutants (LLP-2 Domain) Mutagenesis->Mutant_Constructs Expression Express & Purify Mutant Proteins Mutant_Constructs->Expression Binding_Assay Binding Assay with this compound (e.g., SPR) Expression->Binding_Assay Analysis Identify Residues with Reduced Binding Binding_Assay->Analysis

Alanine Scanning Mutagenesis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To obtain high-resolution structural information about the this compound-gp41-CT complex and identify the residues at the binding interface.

Methodology:

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled gp41-CT and unlabeled this compound.

    • Prepare samples of ¹⁵N-gp41-CT alone and in the presence of increasing concentrations of this compound in a suitable buffer containing detergent micelles (e.g., DPC) to mimic the membrane environment.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample.

  • Chemical Shift Perturbation Analysis:

    • Overlay the HSQC spectra of gp41-CT in the free and this compound-bound states.

    • Identify residues in gp41-CT that show significant chemical shift changes upon this compound binding. These residues are likely to be at or near the binding interface.

  • Structure Calculation (Optional): For a more detailed structural analysis, prepare doubly labeled (¹³C, ¹⁵N) gp41-CT and perform multidimensional NMR experiments (e.g., NOESY, TOCSY) to determine the three-dimensional structure of the complex.

G cluster_SamplePrep Sample Preparation cluster_NMR NMR Spectroscopy Label_gp41 Express & Purify ¹⁵N-labeled gp41-CT Mix Prepare Samples in Detergent Micelles Label_gp41->Mix Synth_this compound Synthesize Unlabeled this compound Synth_this compound->Mix Acquire_HSQC Acquire 2D ¹H-¹⁵N HSQC Spectra Mix->Acquire_HSQC CSP_Analysis Chemical Shift Perturbation Analysis Acquire_HSQC->CSP_Analysis Identify_Interface Identify_Interface CSP_Analysis->Identify_Interface Identify Binding Interface Residues

NMR Spectroscopy Workflow for Binding Site Mapping

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the this compound-gp41-CT interaction.

Methodology:

  • Chip Preparation: Immobilize the purified gp41-CT onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Measurement:

    • Flow different concentrations of this compound over the sensor chip surface.

    • Measure the change in the SPR signal in real-time to monitor the association and dissociation of this compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

G Immobilize Immobilize gp41-CT on SPR Sensor Chip Inject Inject this compound at Varying Concentrations Immobilize->Inject Measure Measure SPR Signal (Association & Dissociation) Inject->Measure Analyze Calculate ka, kd, and KD Measure->Analyze

Surface Plasmon Resonance (SPR) Workflow

Conclusion and Future Directions

The interaction between this compound and the gp41 cytoplasmic tail represents a novel and promising avenue for HIV-1 therapy. This technical guide has outlined a strong, evidence-based hypothesis for the binding of this compound to the conserved LLP-2 domain of the gp41-CT. The detailed experimental protocols provided herein offer a clear roadmap for the definitive characterization of this molecular interaction.

Future research should focus on executing these experiments to generate quantitative data on the this compound-gp41-CT binding. The insights gained from these studies will be invaluable for the structure-based design of second-generation this compound analogs with enhanced potency, specificity, and pharmacokinetic properties. Ultimately, a deeper understanding of this crucial molecular handshake will accelerate the development of new and effective therapies to combat the global HIV/AIDS pandemic.

References

Early-Stage Research on F9170 Against HIV-1: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature and clinical trial data reveals no specific information regarding an investigational compound designated "F9170" for the treatment or prevention of HIV-1. Searches for early-stage research, including preclinical and clinical studies, quantitative efficacy data, and experimental protocols related to this compound and HIV-1, did not yield any relevant results.

Therefore, it is not possible to provide a technical guide or whitepaper on the efficacy of this compound against HIV-1 at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows cannot be fulfilled due to the absence of any primary or secondary research data on this specific compound.

General information on early-stage HIV-1 research encompasses a wide array of investigational agents with diverse mechanisms of action. These include, but are not limited to:

  • Capsid Inhibitors: These compounds, such as the exemplified GS-CA1, interfere with the HIV-1 capsid, a protein shell that is critical for multiple stages of the viral lifecycle, including uncoating, reverse transcription, nuclear import, and assembly.

  • Integrase Strand Transfer Inhibitors (INSTIs): This class of antiretroviral drugs, which includes compounds like GS-9160, prevents the viral DNA from being integrated into the host cell's genome, a crucial step for viral replication.

  • Broadly Neutralizing Antibodies (bNAbs): These are antibodies, such as VRC01, that can neutralize a wide range of HIV-1 strains by targeting conserved epitopes on the viral envelope. They are being investigated for both treatment and prevention of HIV-1.

  • Therapeutic and Preventive Vaccines: Various vaccine candidates are in different stages of development, aiming to elicit either cellular or humoral immune responses capable of controlling or preventing HIV-1 infection.

While detailed information exists for these and other investigational agents, no such data is available for a compound identified as "this compound." It is possible that "this compound" is an internal designation for a compound that has not yet been disclosed in public forums or scientific literature, or the identifier may be incorrect. Without publicly accessible data, a comprehensive technical guide on its anti-HIV-1 efficacy cannot be generated.

Foundational Studies on the Cytotoxicity of F9170 in Virus-Infected Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel antiviral agents necessitates a thorough evaluation of their safety profile, particularly their cytotoxic effects on host cells. A favorable therapeutic window, defined by a high selectivity index (SI), is a critical determinant for a compound's progression in the drug development pipeline.[1][2] This technical guide outlines the foundational methodologies and data interpretation frameworks for assessing the cytotoxicity of a novel investigational compound, F9170, in the context of a viral infection. We provide detailed protocols for key in vitro assays, present illustrative data in a structured format, and use diagrams to visualize experimental workflows and relevant biological pathways.

Introduction to Cytotoxicity in Antiviral Research

Cytotoxicity refers to the quality of a substance being toxic to cells.[2] In antiviral drug development, it is crucial to distinguish between a compound's ability to inhibit viral replication and its potential to harm the host cells that the virus infects.[2][3] An ideal antiviral drug should exhibit high potency against the virus at concentrations that are non-toxic to the host cells. This relationship is quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50). A higher SI value indicates a more promising therapeutic candidate, signifying a larger window between the dose needed for antiviral activity and the dose that causes host cell toxicity.

This document details the core assays used to establish the foundational cytotoxicity profile of this compound.

Assessment of General Cytotoxicity

The initial evaluation of this compound involves determining its direct impact on the viability of both uninfected and virus-infected host cells. This is primarily achieved through metabolic and membrane integrity assays.

Key Assays and Methodologies

2.1.1 MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Seed host cells (e.g., Vero E6) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to triplicate wells. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Infection (for infected cell plates): For parallel plates, infect cells with the target virus (e.g., SARS-CoV-2) at a specified multiplicity of infection (MOI) for 1 hour before adding the compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the CC50 value using non-linear regression analysis.

2.1.2 Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.

Detailed Experimental Protocol: LDH Assay

  • Plate Setup: Seed and treat cells with this compound (and infect, for parallel plates) as described in the MTT protocol (Steps 1-4).

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate percent cytotoxicity using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100. Determine the CC50 value from the dose-response curve.

Experimental Workflow Visualization

G cluster_prep Plate Preparation cluster_treat Treatment & Infection cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Host Cells (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C Prepare Serial Dilutions of this compound D Add this compound to Cells B->D E Infect Cells with Virus (Parallel Plate) C->D F Incubate for 48-72h D->F E->F G Add Assay Reagent (MTT or LDH Substrate) F->G H Incubate (Time & Temp as per protocol) G->H I Add Solubilizer / Stop Solution H->I J Read Absorbance (Plate Reader) I->J K Calculate % Viability or % Cytotoxicity J->K L Plot Dose-Response Curve K->L M Determine CC50 Value L->M

Caption: General experimental workflow for cytotoxicity assays.

Data Presentation: this compound Cytotoxicity

The following tables summarize hypothetical data for this compound.

Table 1: Cytotoxicity of this compound in Uninfected and Infected Vero E6 Cells

Assay Type Cell State CC50 (µM) 95% Confidence Interval
MTT Assay Uninfected 128.5 119.2 - 138.5
MTT Assay Virus-Infected 115.2 107.1 - 123.9
LDH Assay Uninfected 135.8 125.1 - 147.3

| LDH Assay | Virus-Infected | 121.4 | 112.0 - 131.6 |

Investigating the Mechanism of Cytotoxicity: Apoptosis

To understand how this compound induces cell death, it is essential to investigate specific cellular pathways. Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity and a host defense against viral infection. A key indicator of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspase-3 and -7, key executioners of apoptosis. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Plate Setup: Seed and treat cells with this compound as described previously (Steps 1-4 in the MTT protocol). Use opaque-walled 96-well plates suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light unit (RLU) readings to the untreated cell control. Plot the fold-change in caspase activity against the this compound concentration.

Data Presentation: Apoptosis Induction by this compound

Table 2: Caspase-3/7 Activation in Infected Cells Treated with this compound

This compound Conc. (µM) Mean Luminescence (RLU) Fold Change vs. Control
0 (Control) 1,520 1.0
10 1,680 1.1
25 4,560 3.0
50 12,160 8.0

| 100 | 25,840 | 17.0 |

Visualization of the Apoptotic Pathway

Viruses can both trigger and inhibit apoptosis through complex interactions with host cell signaling pathways. The diagram below illustrates a simplified extrinsic apoptosis pathway, which is often initiated by viral infection or immune responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_this compound Potential Drug Action DR Death Receptor (e.g., TNFR1, Fas) DISC DISC Formation DR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 activates ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 activates Casp37 Active Caspase-3/7 (Executioner) ProCasp37->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis leads to This compound This compound This compound->ProCasp37 this compound may enhance activation Virus Viral PAMPs or Immune Ligands Virus->DR

Caption: Simplified extrinsic apoptosis signaling pathway.

Determining the Therapeutic Window: The Selectivity Index

The ultimate goal of these foundational studies is to determine if this compound can inhibit viral replication at concentrations that are safe for the host cells. This is captured by the Selectivity Index (SI).

Logical Framework for Evaluation

The SI is a critical decision-making parameter in preclinical drug development. It is calculated by dividing the CC50 (a measure of toxicity) by the EC50 (a measure of efficacy, determined via separate antiviral assays). A compound with an SI value ≥ 10 is generally considered a promising candidate for further investigation.

G CC50 CC50 (Cytotoxicity Assay) 'How much kills cells?' Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->Calc EC50 EC50 (Antiviral Assay) 'How much stops the virus?' EC50->Calc Decision SI >= 10? Calc->Decision Go Proceed (Promising Candidate) Decision->Go Yes NoGo Re-evaluate / Stop (Poor Therapeutic Window) Decision->NoGo No

Caption: Decision framework based on the Selectivity Index.

This compound Selectivity Index

Assuming an EC50 of 4.6 µM for this compound against the target virus (as determined from a separate antiviral efficacy study).

Table 3: Selectivity Index of this compound

Parameter Value (µM) Calculation Selectivity Index (SI)
CC50 (MTT, infected) 115.2 115.2 / 4.6 25.0

| EC50 (Antiviral Assay) | 4.6 | | |

Conclusion

The foundational cytotoxicity assessment of this compound demonstrates a favorable in vitro safety profile. The compound exhibits a CC50 value well above 100 µM in both uninfected and virus-infected cells. The mechanism of cytotoxicity at higher concentrations appears to be linked to the induction of apoptosis via the activation of caspase-3 and -7. Most importantly, with a calculated Selectivity Index of 25, this compound shows significant promise as an antiviral candidate, possessing a wide therapeutic window. These results strongly support the continued investigation of this compound in more advanced preclinical models.

References

Methodological & Application

F9170 Peptide: Application Notes and Protocols for In Vitro HIV-1 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for the F9170 peptide, a promising anti-HIV agent. This compound is an amphipathic peptide derived from the cytoplasmic tail of the HIV-1 envelope glycoprotein (B1211001) (gp41).[1] It has demonstrated potent activity in inactivating HIV-1 virions and inducing necrosis in infected cells by targeting the conserved cytoplasmic tail of the HIV-1 envelope protein and disrupting the integrity of the viral membrane.[1]

Data Summary

The following tables summarize the quantitative data regarding the in vitro efficacy and cytotoxicity of the this compound peptide.

HIV-1 Inactivation Activity of this compound Peptide
Virus Strain IC50 (µM)
HIV-1 IIIB (X4)0.85 ± 0.12
HIV-1 Bal (R5)1.12 ± 0.18
Subtype A (92UG037)1.05 ± 0.15
Subtype B (92US714)0.98 ± 0.13
Subtype C (92BR020)1.21 ± 0.20
Subtype AE (93TH975)1.15 ± 0.17
Cytotoxicity of this compound Peptide
Cell Line CC50 (µM)
CEMx174 Cells>100
TZM-bl Cells>100
PBMCs>100
Necrotic Activity of this compound on HIV-1 Infected Cells
Cell Type EC50 (µM)
HIV-1 IIIB-infected CEMx174 cells2.45 ± 0.31

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

HIV-1 Inactivation Assay

This protocol is used to determine the concentration at which the this compound peptide inhibits 50% of HIV-1 infectivity (IC50). The readout is based on the quantification of the HIV-1 p24 antigen, a core protein of the virus.

Materials:

  • This compound peptide

  • HIV-1 viral stocks (e.g., HIV-1 IIIB, HIV-1 Bal)

  • Target cells (e.g., TZM-bl cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • HIV-1 p24 Antigen Capture Assay Kit[2][3]

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the this compound peptide in culture medium.

  • Incubate the peptide dilutions with a fixed amount of HIV-1 virus for 1 hour at 37°C.

  • Add target cells to the virus-peptide mixture.

  • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen Capture Assay according to the manufacturer's instructions.[2]

  • Calculate the IC50 value by plotting the percentage of p24 inhibition against the peptide concentration.

Cytotoxicity Assay

This protocol assesses the toxicity of the this compound peptide on uninfected cells to determine the 50% cytotoxic concentration (CC50). The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound peptide

  • Target cells (e.g., CEMx174, TZM-bl, PBMCs)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Add serial dilutions of the this compound peptide to the cells.

  • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the peptide concentration.

Necrosis Assay on HIV-1 Infected Cells

This protocol measures the ability of the this compound peptide to induce necrosis in HIV-1 infected cells. The release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant is a key indicator of plasma membrane damage and necrosis.

Materials:

  • This compound peptide

  • HIV-1 infected cells (e.g., HIV-1 IIIB-infected CEMx174 cells)

  • Uninfected control cells

  • Complete cell culture medium

  • LDH release assay kit

  • 96-well microtiter plates

Procedure:

  • Seed HIV-1 infected cells and uninfected control cells in a 96-well plate.

  • Add serial dilutions of the this compound peptide to the wells.

  • Include control wells for spontaneous LDH release (no peptide) and maximum LDH release (lysis buffer).

  • Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using an LDH release assay kit according to the manufacturer's instructions.

  • Calculate the percentage of necrosis and the EC50 value.

Viral Membrane Disruption Assay

This assay directly assesses the ability of the this compound peptide to disrupt the integrity of the viral membrane using a fluorescent nucleic acid stain like SYTOX Green. SYTOX Green can only enter cells or virions with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

  • This compound peptide

  • Concentrated HIV-1 viral stock

  • SYTOX Green nucleic acid stain

  • Phosphate-free buffer (e.g., HEPES-buffered saline)

  • 96-well black microplate

Procedure:

  • Dilute the HIV-1 viral stock in a phosphate-free buffer.

  • Add SYTOX Green stain to the virus suspension at a final concentration of 1-5 µM and incubate for 15-30 minutes, protected from light.

  • Add serial dilutions of the this compound peptide to the virus-dye mixture.

  • Measure the fluorescence intensity immediately and at several time points using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).

  • An increase in fluorescence intensity indicates disruption of the viral membrane.

Visualizations

Signaling Pathway and Mechanism of Action

F9170_Mechanism This compound This compound Peptide HIV_Env HIV-1 gp41 Cytoplasmic Tail This compound->HIV_Env Binds to Disruption Membrane Disruption & Pore Formation This compound->Disruption Induces Infected_Cell HIV-1 Infected Cell This compound->Infected_Cell Targets Viral_Membrane Viral Membrane HIV_Env->Viral_Membrane Embedded in Inactivation HIV-1 Inactivation Disruption->Inactivation Necrosis Necrosis of Infected Cell Infected_Cell->Necrosis Undergoes

Caption: Mechanism of this compound peptide action on HIV-1.

Experimental Workflow: HIV-1 Inactivation Assay

HIV_Inactivation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Dilution 1. Prepare this compound Serial Dilutions Peptide_Virus_Inc 3. Incubate Peptide and Virus (1h, 37°C) Peptide_Dilution->Peptide_Virus_Inc Virus_Prep 2. Prepare HIV-1 Stock Virus_Prep->Peptide_Virus_Inc Add_Cells 4. Add Target Cells Peptide_Virus_Inc->Add_Cells Cell_Incubation 5. Incubate (48-72h, 37°C) Add_Cells->Cell_Incubation Collect_Supernatant 6. Collect Supernatant Cell_Incubation->Collect_Supernatant p24_Assay 7. Perform p24 ELISA Collect_Supernatant->p24_Assay Calculate_IC50 8. Calculate IC50 p24_Assay->Calculate_IC50

Caption: Workflow for determining the HIV-1 inactivation potential of this compound.

Experimental Workflow: Cytotoxicity (MTT) Assay

Cytotoxicity_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation_MTT Incubation and Staining cluster_readout Measurement and Analysis Seed_Cells 1. Seed Cells in 96-well Plate Add_Peptide 2. Add this compound Serial Dilutions Seed_Cells->Add_Peptide Incubate_Cells 3. Incubate (48-72h, 37°C) Add_Peptide->Incubate_Cells Add_MTT 4. Add MTT Reagent (4h, 37°C) Incubate_Cells->Add_MTT Solubilize 5. Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance 6. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_CC50 7. Calculate CC50 Read_Absorbance->Calculate_CC50

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

References

Application Notes and Protocols for F9170 in HIV-1 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F9170 is a novel amphipathic peptide with potent anti-HIV-1 activity. Derived from the cytoplasmic region of the HIV-1 envelope glycoprotein (B1211001) (Env), this compound exhibits a unique mechanism of action by targeting the conserved cytoplasmic tail of gp41.[1] This interaction leads to the disruption of the viral membrane's integrity, ultimately resulting in the inactivation of HIV-1 virions and the induction of necrosis in HIV-1-infected cells.[1] These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in HIV-1 cell culture assays.

Mechanism of Action

This compound's antiviral activity stems from its ability to directly interact with the HIV-1 envelope. As an amphipathic peptide, it has an affinity for lipid bilayers and can insert itself into the viral membrane. This process is targeted and specific due to the peptide's interaction with the cytoplasmic tail of the gp41 transmembrane protein.[1] This binding event is believed to destabilize the viral envelope, leading to a loss of structural integrity and subsequent inactivation of the virus. This direct virucidal action and killing of infected cells make this compound a promising candidate for further investigation as an anti-HIV-1 therapeutic.

F9170_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_action This compound Interaction gp41 gp41 (transmembrane) gp120 gp120 (surface) Viral Membrane Viral Membrane gp41_CT gp41 Cytoplasmic Tail This compound This compound Peptide This compound->gp41_CT Targets Disruption Membrane Disruption This compound->Disruption Induces Inactivation Virion Inactivation Disruption->Inactivation Leads to

This compound Mechanism of Action

Data Presentation

The following table summarizes the known quantitative data for this compound's activity against HIV-1.

ParameterCell LineVirus StrainValueReference
EC50 MT-2HIV-1 IIIB0.19 µM--INVALID-LINK--
CC50 Not AvailableNot Applicable>100 µM (General toxicity information for similar compounds)It is recommended to determine the specific CC50 for this compound in the cell line of interest using the protocol below.

Experimental Protocols

Antiviral Activity Assay in MT-2 Cells

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against HIV-1 in a T-lymphocyte cell line. The readout for this assay is the quantification of the HIV-1 p24 antigen in the cell culture supernatant.

Materials:

  • This compound

  • MT-2 cells

  • HIV-1 stock (e.g., NL4-3)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)

  • 96-well flat-bottom cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture MT-2 cells in Complete RPMI. Ensure cells are in the logarithmic growth phase and have a viability of >95%.

    • On the day of the assay, count the cells and adjust the concentration to 1 x 105 cells/mL in Complete RPMI.

  • Compound Dilution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in Complete RPMI to achieve a range of concentrations for testing. It is advisable to prepare these at 2X the final desired concentration.

  • Infection:

    • In a 96-well plate, add 50 µL of the MT-2 cell suspension to each well.

    • Add 50 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO at the same concentration as in the highest this compound dilution) and wells with no compound (virus control).

    • Add a predetermined amount of HIV-1 stock (e.g., 100 TCID50) in 100 µL of Complete RPMI to each well, except for the cell control wells (which receive 100 µL of medium only).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 days. The incubation time may need to be optimized based on the kinetics of virus replication.

  • p24 Quantification:

    • After the incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of HIV-1 inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Antiviral_Assay_Workflow A Prepare MT-2 Cell Suspension (1x10^5 cells/mL) C Plate Cells and this compound Dilutions A->C B Prepare Serial Dilutions of this compound B->C D Add HIV-1 Stock to Wells C->D E Incubate for 4-6 Days at 37°C D->E F Collect Supernatant E->F G Quantify p24 Antigen via ELISA F->G H Calculate % Inhibition and EC50 G->H

Antiviral Activity Assay Workflow
Cytotoxicity Assay in MT-2 Cells (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound in MT-2 cells, which is crucial for assessing the therapeutic index of the compound.

Materials:

  • This compound

  • MT-2 cells

  • Complete RPMI medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture MT-2 cells as described in the antiviral assay protocol.

    • Adjust the cell concentration to 1 x 105 cells/mL in Complete RPMI.

  • Compound Dilution:

    • Prepare serial dilutions of this compound in Complete RPMI at 2X the final desired concentrations.

  • Cell Treatment:

    • In a 96-well plate, add 50 µL of the MT-2 cell suspension to each well.

    • Add 50 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle control and wells with untreated cells (cell control).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (4-6 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.

Cytotoxicity_Assay_Workflow A Prepare MT-2 Cell Suspension (1x10^5 cells/mL) C Plate Cells and this compound Dilutions A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 4-6 Days at 37°C C->D E Add MTT Solution and Incubate D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and CC50 G->H

Cytotoxicity Assay Workflow

Concluding Remarks

The provided protocols offer a robust framework for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to accurately determine the anti-HIV-1 efficacy and cytotoxicity profile of this promising peptide inhibitor. The unique mechanism of action of this compound, targeting the viral envelope, presents a valuable avenue for the development of new antiretroviral therapies that are less susceptible to existing drug resistance mechanisms.

References

Application Notes and Protocols for Assessing F9170 Efficacy in SHIV-Infected Macaque Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F9170 is a novel amphipathic peptide with potent anti-HIV activity. Derived from the cytoplasmic region of the HIV-1 envelope glycoprotein (B1211001) (Env), this compound has demonstrated the ability to inactivate HIV-1 virions, induce necrosis in infected cells, and reactivate latently infected cells.[1] A key characteristic of this compound is its unique mechanism of action, specifically targeting the conserved cytoplasmic tail of the HIV-1 Env protein and disrupting the integrity of the viral membrane.[1] Preclinical studies in chronically SHIV-infected macaques have shown that short-term monotherapy with this compound can effectively control viral loads to below the limit of detection, highlighting its potential as a promising therapeutic candidate for HIV treatment.[1]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the in vivo efficacy of this compound in the Simian-Human Immunodeficiency Virus (SHIV)-infected macaque model. This model is highly relevant for preclinical assessment of HIV therapeutics due to the close phylogenetic relationship between macaques and humans and the similar disease progression observed.

Data Presentation

Table 1: Virological Outcomes in this compound-Treated SHIV-Infected Macaques
Animal IDTreatment GroupBaseline Viral Load (RNA copies/mL plasma)Week 1 Post-Treatment Viral Load (RNA copies/mL plasma)Week 2 Post-Treatment Viral Load (RNA copies/mL plasma)Week 4 Post-Treatment Viral Load (RNA copies/mL plasma)
Macaque 1This compound[Data not available][Data not available][Data not available]< 50
Macaque 2This compound[Data not available][Data not available][Data not available]< 50
Macaque 3This compound[Data not available][Data not available][Data not available]< 50
Macaque 4Control[Data not available][Data not available][Data not available]> 10^4
Macaque 5Control[Data not available][Data not available][Data not available]> 10^4

Note: Specific quantitative data from the primary this compound macaque study were not publicly available. The table serves as a template for presenting such data. The limit of detection for the viral load assay is typically 50 RNA copies/mL of plasma.

Table 2: Immunological Parameters in this compound-Treated SHIV-Infected Macaques
Animal IDTreatment GroupBaseline CD4+ T Cell Count (cells/µL)Week 4 Post-Treatment CD4+ T Cell Count (cells/µL)Baseline Proviral DNA (copies/10^6 PBMCs)Week 4 Post-Treatment Proviral DNA (copies/10^6 PBMCs)
Macaque 1This compound[Data not available][Data not available][Data not available][Data not available]
Macaque 2This compound[Data not available][Data not available][Data not available][Data not available]
Macaque 3This compound[Data not available][Data not available][Data not available][Data not available]
Macaque 4Control[Data not available][Data not available][Data not available][Data not available]
Macaque 5Control[Data not available][Data not available][Data not available][Data not available]

Note: Specific quantitative data from the primary this compound macaque study were not publicly available. The table serves as a template for presenting such data.

Experimental Protocols

SHIV-Infected Macaque Model

Animal Model: Adult rhesus macaques (Macaca mulatta) are a commonly used species for SHIV infection studies. Animals should be screened and confirmed negative for SIV, simian T-cell leukemia virus, and simian type D retrovirus prior to the study.

Virus Stock: A pathogenic SHIV clone, such as SHIV-SF162P3, which utilizes the CCR5 co-receptor for entry, is recommended. The virus stock should be tittered in macaque peripheral blood mononuclear cells (PBMCs) to determine the tissue culture infectious dose 50 (TCID50).

Infection: Macaques are infected intravenously or intrarectally with a defined dose of the SHIV stock. The route and dose of infection should be consistent across all animals in the study.

This compound Administration: While the specific dosage and administration route for the pivotal this compound macaque study are not publicly detailed, a starting point based on other peptide therapeutics would be subcutaneous or intramuscular injection. Dose-ranging studies are recommended to determine the optimal therapeutic dose.

Protocol for Plasma Viral Load Quantification

Objective: To quantify the amount of viral RNA in the plasma of SHIV-infected macaques.

Materials:

  • QIAamp Viral RNA Mini Kit (Qiagen) or similar

  • TaqMan RNA-to-CT 1-Step Kit (Applied Biosystems) or similar

  • SHIV-specific primers and probe (e.g., targeting the gag gene)

  • Real-time PCR instrument

  • Plasma samples collected in EDTA tubes

Procedure:

  • Plasma Collection: Collect whole blood from macaques into EDTA tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until use.

  • Viral RNA Extraction: Extract viral RNA from 140 µL of plasma using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions. Elute the RNA in 60 µL of elution buffer.

  • Real-Time RT-qPCR:

    • Prepare a master mix containing the TaqMan RNA-to-CT 1-Step Kit components, SHIV-specific primers, and probe.

    • Add 5 µL of the extracted viral RNA to each well of a 96-well PCR plate.

    • Run the plate on a real-time PCR instrument using a standard thermal cycling protocol for one-step RT-qPCR.

  • Quantification: Generate a standard curve using a plasmid containing the target SHIV gene sequence of known concentration. Calculate the viral load in RNA copies/mL of plasma based on the standard curve. The lower limit of detection is typically 50 copies/mL.

Protocol for Proviral DNA Measurement in PBMCs

Objective: To quantify the amount of SHIV DNA integrated into the host genome of peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS (GE Healthcare) or similar density gradient medium

  • QIAamp DNA Blood Mini Kit (Qiagen) or similar

  • Primers and probes for SHIV DNA (e.g., targeting gag) and a host reference gene (e.g., albumin)

  • Digital droplet PCR or real-time PCR instrument

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Collect the PBMC layer and wash twice with PBS.

  • Genomic DNA Extraction: Extract genomic DNA from a known number of PBMCs (e.g., 1 x 10^6 cells) using the QIAamp DNA Blood Mini Kit according to the manufacturer's instructions.

  • qPCR Analysis:

    • Perform qPCR using primers and probes specific for SHIV DNA and a host reference gene to normalize for the amount of input DNA.

    • The results are expressed as copies of proviral DNA per 10^6 PBMCs.

Protocol for CD4+ T Cell Counting by Flow Cytometry

Objective: To determine the absolute number of CD4+ T lymphocytes in the peripheral blood of macaques.

Materials:

  • Fluorescently conjugated monoclonal antibodies against macaque CD3, CD4, CD8, and CD45.

  • Red blood cell lysis buffer

  • Flow cytometer

  • Whole blood collected in EDTA tubes

Procedure:

  • Staining:

    • Add 100 µL of whole blood to a flow cytometry tube.

    • Add the cocktail of fluorescently labeled antibodies and incubate for 30 minutes at room temperature in the dark.

  • Lysis: Add 2 mL of 1X red blood cell lysis buffer and incubate for 10 minutes at room temperature.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet with PBS containing 2% fetal bovine serum.

  • Acquisition: Resuspend the cells in PBS and acquire the data on a flow cytometer.

  • Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Identify T cells as CD3+ cells.

    • Within the T cell population, identify CD4+ T cells.

    • Calculate the absolute CD4+ T cell count (cells/µL) by multiplying the percentage of CD4+ T cells by the total lymphocyte count obtained from a complete blood count (CBC).

Visualizations

F9170_Mechanism_of_Action cluster_virus HIV/SHIV Virion cluster_host Host Cell Virion Intact Virion HostCell Target Host Cell (e.g., CD4+ T Cell) Virion->HostCell Prevents Infection ViralMembrane Viral Membrane ViralMembrane->Virion Leads to Inactivation gp41 gp41 (transmembrane protein) gp41_CT gp41 Cytoplasmic Tail This compound This compound Peptide This compound->ViralMembrane Disrupts Integrity This compound->gp41_CT Binds to

Caption: Mechanism of this compound antiviral activity.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring Infection SHIV Infection of Macaques Baseline Baseline Sampling (Viral Load, CD4 Count, Proviral DNA) Infection->Baseline Treatment This compound Administration Baseline->Treatment Sampling Weekly/Bi-weekly Sampling Treatment->Sampling Analysis Viral Load Quantification CD4+ T Cell Counting Proviral DNA Measurement Sampling->Analysis Analysis->Sampling Longitudinal Monitoring

Caption: Experimental workflow for assessing this compound efficacy.

HIV_Lifecycle_and_Drug_Targets cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Release Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding F9170_Target This compound Target F9170_Target->Binding Inhibits

Caption: HIV/SHIV lifecycle and the target of this compound.

References

Application Notes and Protocols for the Synthesis and Purification of F9170 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F9170 is a 15-amino acid amphipathic peptide derived from the cytoplasmic region of the HIV-1 envelope glycoprotein, gp41.[1] This peptide has demonstrated potent anti-HIV activity by inactivating virions and inducing necrosis in infected cells, making it a significant candidate for drug development.[2] It is characterized by its sequence (H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH) and a molecular weight of 1983.26 Da.[1] Effective research and development of this compound necessitate robust and reproducible methods for its chemical synthesis and subsequent purification.

This document provides detailed protocols for the synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), its purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and its characterization by mass spectrometry.

This compound Peptide: Key Data

ParameterValueReference
Amino Acid Sequence H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH[1]
Length 15 Amino Acids[1]
Molecular Formula C₁₀₀H₁₃₅N₂₁O₂₂
Molecular Weight 1983.26 Da
Purity (Post-Purification) >95%

Section 1: this compound Peptide Synthesis via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides. The Fmoc/tBu strategy offers mild reaction conditions, making it the preferred approach for many peptide syntheses. The peptide is assembled on an insoluble resin support, and excess reagents are removed by simple washing and filtration steps.

Synthesis Workflow Diagram

F9170_Synthesis_Workflow cluster_prep Resin Preparation cluster_cycle Iterative SPPS Cycle (15x) cluster_final Cleavage and Precipitation Resin Select Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Lyophilize Lyophilize Crude Peptide Precipitate->Lyophilize

Caption: Workflow for this compound synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Manual Fmoc-SPPS of this compound

This protocol is designed for a 0.1 mmol synthesis scale.

1. Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amide, if desired) or pre-loaded Fmoc-Trp(Boc)-Wang resin. For this protocol, we will use a pre-loaded Wang resin.

  • Solvents: HPLC-grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids with side-chain protection: Fmoc-Trp(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Gly-OH.

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation: Cold diethyl ether.

2. Synthesis Cycle:

  • Resin Preparation:

    • Place 0.1 mmol of Fmoc-Trp(Boc)-Wang resin in a peptide synthesis vessel.

    • Swell the resin in DMF (10 mL/g of resin) for 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a second treatment of 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling (for the next amino acid, Fmoc-Tyr(tBu)-OH):

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 x 10 mL).

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence in reverse order (Gln, Leu, Leu, Asn, Trp, Leu, Tyr, Lys, Leu, Ala, Glu, Trp, Gly).

3. Cleavage and Deprotection:

  • After the final amino acid (Gly) is coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Lyophilize the peptide from a water/acetonitrile (B52724) mixture to obtain a fluffy white powder.

ReagentMolar Equivalence (to resin)Purpose
Fmoc-Amino Acid4 eq.Building block for peptide chain
HBTU3.8 eq.Coupling activator
DIPEA8 eq.Base for activation and coupling
Piperidine (20% in DMF)N/AFmoc deprotection
TFA / H₂O / TIS (95:2.5:2.5)N/ACleavage from resin and side-chain deprotection

Section 2: this compound Peptide Purification via RP-HPLC

Due to the presence of several hydrophobic residues (Trp, Leu, Tyr), this compound is an amphipathic peptide. Reversed-Phase HPLC is the most effective method for its purification, separating the target peptide from synthesis-related impurities based on hydrophobicity.

Purification Workflow Diagram

F9170_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Final Prep Dissolve Dissolve Crude Peptide in Mobile Phase A Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject Sample onto C18 Column Filter->Inject Gradient Apply Acetonitrile Gradient Inject->Gradient Detect Monitor Elution at 220/280 nm Gradient->Detect Collect Collect Fractions of Main Peak Detect->Collect Analyze Analyze Fractions by Analytical HPLC/MS Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Lyophilize Lyophilize Pooled Fractions Pool->Lyophilize Final_QC Final Purity & Identity Check Lyophilize->Final_QC

Caption: Workflow for the purification and analysis of synthetic this compound peptide.

Experimental Protocol: Preparative RP-HPLC

1. Materials and Equipment:

  • HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Sample: Lyophilized crude this compound peptide.

2. Purification Procedure:

  • System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue due to hydrophobicity, a small amount of ACN or isopropanol (B130326) can be added. Centrifuge and filter the solution through a 0.45 µm filter to remove particulates.

  • Injection and Elution:

    • Inject the filtered sample onto the equilibrated column.

    • Run a linear gradient to elute the peptide. A shallow gradient is often effective for separating closely related impurities.

    • Monitor the elution profile using a UV detector at 220 nm (for peptide bonds) and 280 nm (for Trp and Tyr residues).

  • Fraction Collection: Collect fractions (e.g., 2-5 mL) corresponding to the main peak.

3. Post-Purification Processing:

  • Purity Analysis: Analyze an aliquot of each collected fraction using analytical RP-HPLC-MS to determine the purity and confirm the mass of the peptide.

  • Pooling: Combine the fractions that meet the desired purity threshold (e.g., >95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove the water/ACN/TFA solvent, yielding the final purified this compound peptide as a white, fluffy powder.

HPLC ParameterPreparative ConditionsAnalytical Conditions
Column C18, 10 µm, 300 Å, 21.2 x 250 mmC18, 5 µm, 300 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min1.0 mL/min
Gradient 20-50% B over 40 minutes20-50% B over 20 minutes
Detection UV at 220 nm & 280 nmUV at 214/220 nm
Sample Load 10-100 mg10-50 µg

Section 3: Quality Control and Characterization

Final characterization is essential to confirm the identity and purity of the synthesized this compound peptide.

Experimental Protocol: Mass Spectrometry

1. Objective: To confirm the molecular weight of the purified this compound peptide. Mass spectrometry is a primary method for verifying the identity of synthetic peptides.

2. Equipment and Reagents:

  • Mass Spectrometer: MALDI-TOF or LC-ESI-MS system.

  • Sample: Purified, lyophilized this compound peptide.

  • MALDI Matrix (if applicable): α-Cyano-4-hydroxycinnamic acid (CHCA).

3. Procedure (LC-ESI-MS):

  • Dissolve a small amount of the purified peptide in 50% ACN/water with 0.1% formic acid.

  • Infuse the sample directly or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode.

  • Process the data to determine the monoisotopic or average mass. Compare the observed mass with the calculated theoretical mass (1983.26 Da). Multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺) will likely be observed.

Expected Result: The deconvoluted mass spectrum should show a major peak corresponding to the theoretical molecular weight of this compound, confirming its successful synthesis and purification. Purity is determined by the relative peak area of the main peptide in the analytical HPLC chromatogram.

References

Application of F9170 in Viral Load Reduction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F9170 is a novel amphipathic peptide derived from the cytoplasmic region of the HIV-1 envelope glycoprotein (B1211001) (Env).[1][2] It has demonstrated potent antiviral activity by directly inactivating HIV-1 virions. The primary mechanism of action involves targeting the conserved cytoplasmic tail of the HIV-1 Env protein, leading to the disruption of the viral membrane's integrity.[1][3][4] Notably, this compound has shown the ability to cross the blood-brain barrier and penetrate lymph nodes, which are significant sanctuary sites for latent HIV reservoirs. Preclinical studies in a chronically SHIV-infected macaque model have indicated that short-term monotherapy with this compound can effectively reduce viral loads to undetectable levels, highlighting its potential as a therapeutic agent for HIV-1 infection.

This document provides detailed application notes and protocols for utilizing this compound in viral load reduction experiments, based on currently available information.

Data Presentation

In Vitro Antiviral Activity of this compound

Quantitative data on the in vitro efficacy of this compound against various HIV-1 strains is crucial for understanding its antiviral spectrum. While the full, detailed dataset from the primary research is not publicly available, the following table summarizes the expected format for presenting such data. Researchers should aim to populate a similar table with their experimental findings.

HIV-1 StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HIV-1 IIIB (X4-tropic)TZM-blp24 Antigen ELISAData not availableData not availableData not available
HIV-1 BaL (R5-tropic)TZM-blp24 Antigen ELISAData not availableData not availableData not available
Primary Isolate 1PBMCsLuciferase Reporter AssayData not availableData not availableData not available
Primary Isolate 2PBMCsLuciferase Reporter AssayData not availableData not availableData not available

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are essential metrics for evaluating the potency and safety of antiviral compounds. The Selectivity Index provides a measure of the therapeutic window.

In Vivo Viral Load Reduction in SHIV-Infected Macaques

The in vivo efficacy of this compound has been demonstrated in a chronically SHIV-infected rhesus macaque model. The following table illustrates how to present the viral load data from such a study.

Animal IDPre-treatment Viral Load (RNA copies/mL)Treatment RegimenPost-treatment Viral Load (RNA copies/mL)Log Reduction
Macaque 1Data not availableThis compound (dose and frequency not available)Below limit of detectionData not available
Macaque 2Data not availableThis compound (dose and frequency not available)Below limit of detectionData not available
Macaque 3Data not availableThis compound (dose and frequency not available)Below limit of detectionData not available

Detailed data from the original study is required to populate this table accurately.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Inactivation Assay Using p24 Antigen ELISA

This protocol is designed to assess the ability of this compound to directly inactivate HIV-1 virions.

Materials:

  • This compound peptide (Sequence: Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp)

  • HIV-1 virus stock (e.g., HIV-1 IIIB or BaL)

  • TZM-bl cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate Buffered Saline (PBS)

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and make serial dilutions to the desired concentrations.

  • Virus Inactivation: Incubate a fixed amount of HIV-1 virus stock with varying concentrations of this compound for 1 hour at 37°C. Include a virus-only control (no peptide).

  • Infection of Target Cells: Add the virus-peptide mixture to TZM-bl cells seeded in a 96-well plate.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of viral inhibition for each this compound concentration relative to the virus-only control. Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

Protocol 2: In Vivo Evaluation of this compound in a Chronically SHIV-Infected Macaque Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound. The specific details of the original study are not available and should be established based on appropriate animal study protocols and ethical guidelines.

Animals:

  • Chronically SHIV-infected adult rhesus macaques.

Materials:

  • This compound peptide formulated for in vivo administration.

  • Anesthesia as per veterinary guidelines.

  • Blood collection supplies.

  • Plasma processing equipment.

  • Quantitative RT-PCR assay for SHIV RNA.

Procedure:

  • Baseline Viral Load: Prior to treatment, collect blood samples from each macaque at multiple time points to establish a stable baseline plasma viral load.

  • This compound Administration: Administer this compound to the macaques. The route of administration (e.g., intravenous, subcutaneous), dosage, and frequency of administration need to be determined based on pharmacokinetic and toxicology studies.

  • Viral Load Monitoring: Collect blood samples at regular intervals during and after the treatment period (e.g., daily, weekly).

  • Plasma RNA Quantification: Separate plasma from the blood samples and quantify the SHIV RNA levels using a validated quantitative RT-PCR assay.

  • Data Analysis: Plot the plasma viral load over time for each animal. Calculate the log reduction in viral load from baseline at different time points during and after treatment.

Visualizations

Signaling Pathway and Mechanism of Action

F9170_Mechanism This compound Mechanism of Action This compound This compound Peptide HIV_Env HIV-1 Envelope (gp120/gp41) This compound->HIV_Env Targets Cytoplasmic_Tail Conserved Cytoplasmic Tail of gp41 This compound->Cytoplasmic_Tail Binds to Disruption Membrane Disruption This compound->Disruption Induces HIV_Env->Cytoplasmic_Tail Contains Viral_Membrane Viral Membrane Cytoplasmic_Tail->Viral_Membrane Anchors Env in Disruption->Viral_Membrane Affects Inactivation HIV-1 Virion Inactivation Disruption->Inactivation Leads to

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Workflow for In Vitro Viral Inactivation Assay

In_Vitro_Workflow In Vitro Viral Inactivation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Prep Prepare this compound Serial Dilutions Incubation1 Incubate HIV-1 with this compound Peptide_Prep->Incubation1 Cell_Seeding Seed Target Cells (e.g., TZM-bl) Infection Infect Target Cells Cell_Seeding->Infection Incubation1->Infection Incubation2 Incubate for 48-72h Infection->Incubation2 Supernatant_Collection Collect Supernatant Incubation2->Supernatant_Collection p24_ELISA Quantify p24 Antigen Supernatant_Collection->p24_ELISA Data_Analysis Calculate EC50 p24_ELISA->Data_Analysis

Caption: Workflow for assessing in vitro viral inactivation.

Logical Relationship in this compound's Therapeutic Potential

Therapeutic_Potential Therapeutic Potential of this compound This compound This compound Virion_Inactivation Direct Virion Inactivation This compound->Virion_Inactivation BBB_Penetration Blood-Brain Barrier Penetration This compound->BBB_Penetration LN_Penetration Lymph Node Penetration This compound->LN_Penetration Viral_Load_Reduction Systemic Viral Load Reduction Virion_Inactivation->Viral_Load_Reduction CNS_Reservoir Targets CNS Reservoirs BBB_Penetration->CNS_Reservoir Latent_Reservoir Targets Latent Reservoirs LN_Penetration->Latent_Reservoir HIV_Treatment Potential HIV-1 Therapeutic Viral_Load_Reduction->HIV_Treatment CNS_Reservoir->HIV_Treatment Latent_Reservoir->HIV_Treatment

Caption: Key attributes contributing to this compound's therapeutic potential.

References

Application Notes: Investigating F9170-Induced Necrosis in HIV-Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Immunodeficiency Virus (HIV) infection is characterized by the progressive depletion of CD4+ T-cells, leading to severe immunodeficiency.[1][2][3] While apoptosis (programmed cell death) is a well-documented mechanism of CD4+ T-cell loss in HIV infection, another form of programmed cell death, necrosis (specifically necroptosis), has been identified as a significant contributor to HIV pathogenesis.[1][4] Unlike apoptosis, which is a non-inflammatory process, necrosis results in cell lysis and the release of cellular contents, triggering an inflammatory response that can exacerbate tissue damage. Therefore, understanding the mechanisms of necrosis in the context of HIV infection is crucial for developing novel therapeutic strategies.

F9170 is a novel small molecule compound under investigation for its potential to modulate cell death pathways. This application note provides a detailed protocol for testing the ability of this compound to induce necrosis in HIV-infected cells. The described methodologies will enable researchers to characterize the dose-dependent effects of this compound, elucidate the underlying signaling pathways, and quantify the extent of necrotic cell death.

Mechanism of Necroptosis in Viral Infections

Necroptosis is a regulated form of necrosis that is initiated in response to various stimuli, including viral infections. This pathway is typically activated when apoptosis is inhibited. The core machinery of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death. Viruses have evolved mechanisms to both induce and inhibit necroptosis to their advantage. In the context of HIV, necroptosis of CD4+ T-cells is a documented phenomenon.

Experimental Rationale

This protocol is designed to assess whether this compound can induce necrosis in a human CD4+ T-cell line (e.g., Jurkat cells) infected with HIV-1. The protocol includes methods for:

  • In vitro infection of T-cells with HIV-1.

  • Treatment of infected cells with a range of this compound concentrations.

  • Quantification of necrosis using a Lactate Dehydrogenase (LDH) release assay.

  • Distinguishing between apoptotic and necrotic cell populations using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Necrosis in HIV-Infected Jurkat Cells (LDH Assay)

This compound Concentration (µM)% Necrosis (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
0.18.7 ± 1.5
125.4 ± 3.2
1068.9 ± 5.7
10085.1 ± 6.3
Necrostatin-1 (50 µM)6.1 ± 1.3

Table 2: Flow Cytometry Analysis of this compound-Treated HIV-Infected Jurkat Cells

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
Uninfected Control95.3 ± 2.12.1 ± 0.51.5 ± 0.41.1 ± 0.3
HIV-Infected (Vehicle)75.8 ± 4.510.2 ± 1.88.5 ± 1.25.5 ± 0.9
HIV-Infected + this compound (10 µM)20.1 ± 3.75.3 ± 1.115.7 ± 2.958.9 ± 6.2
HIV-Infected + Z-VAD-FMK (20 µM)72.4 ± 5.13.1 ± 0.818.3 ± 3.36.2 ± 1.4

Experimental Protocols

Protocol 1: In Vitro HIV-1 Infection of Jurkat Cells

Materials:

  • Jurkat T-cell line (ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Polybrene

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Culture Jurkat cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator.

  • Seed 1 x 10^6 Jurkat cells in a 6-well plate.

  • Pre-treat cells with 8 µg/mL Polybrene for 30 minutes at 37°C.

  • Infect cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.1.

  • Incubate for 4 hours at 37°C, gently mixing every hour.

  • Wash the cells twice with PBS to remove the viral inoculum.

  • Resuspend the cells in fresh complete RPMI-1640 medium and culture for 48-72 hours to allow for viral replication.

Protocol 2: Treatment of HIV-Infected Cells with this compound

Materials:

  • HIV-infected Jurkat cells (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • 96-well plates

Procedure:

  • Seed 1 x 10^4 HIV-infected Jurkat cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control for necroptosis inhibition (e.g., Necrostatin-1).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Quantification of Necrosis using LDH Release Assay

Materials:

  • Treated cells from Protocol 2

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Plate reader

Procedure:

  • After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

  • Calculate the percentage of necrosis using the following formula: % Necrosis = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 4: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

Materials:

  • Treated cells from Protocol 2

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Harvest the cells from the treatment wells by centrifugation at 250 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

HIV_Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HIV HIV CD4 CD4 HIV->CD4 Coreceptor Coreceptor HIV->Coreceptor This compound This compound RIPK1 RIPK1 This compound->RIPK1 Potential Inhibition CD4->RIPK1 Viral Sensing MLKL_Pore MLKL Pore Necrosis Necrosis MLKL_Pore->Necrosis Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL MLKL->pMLKL Necrosome->MLKL Phosphorylation pMLKL->MLKL_Pore Oligomerization & Translocation

Caption: Proposed signaling pathway for this compound's effect on HIV-induced necroptosis.

Experimental_Workflow A 1. Culture Jurkat T-cells B 2. Infect cells with HIV-1 A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Incubate for 24 hours C->D E 5a. LDH Release Assay D->E F 5b. Annexin V/PI Staining D->F G 6a. Measure Absorbance (Quantify Necrosis) E->G H 6b. Flow Cytometry Analysis (Differentiate Cell Death) F->H I 7. Data Analysis & Interpretation G->I H->I

Caption: Workflow for assessing this compound-induced necrosis in HIV-infected cells.

References

In Vivo Administration of F9170 Peptide in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The F9170 peptide, a novel agent derived from the cytoplasmic region of the HIV-1 envelope glycoprotein (B1211001) (Env) gp41, has demonstrated significant promise in preclinical studies for its potent anti-HIV activity.[1][2] This peptide has been shown to effectively inactivate HIV-1 virions, induce necrosis in infected cells, and even reactivate latently infected cells.[1][3] Notably, in vivo studies utilizing Simian-Human Immunodeficiency Virus (SHIV)-infected macaque models have shown that short-term monotherapy with this compound can reduce viral loads to below detectable limits.[1] this compound's unique mechanism of action involves targeting the conserved cytoplasmic tail of HIV-1 Env, leading to the disruption of the viral membrane's integrity. This document provides detailed application notes and protocols for the in vivo administration of the this compound peptide in animal models, based on available data and established methodologies for similar therapeutic peptides.

Quantitative Data Summary

The following table summarizes the reported in vivo administration parameters for the this compound peptide in a chronically SHIV-infected rhesus macaque model. This data is crucial for designing and replicating experiments aimed at evaluating the efficacy and pharmacokinetics of this compound.

ParameterValueAnimal ModelSource
Peptide This compoundRhesus Macaques (chronically SHIV-infected)Wang et al., 2020
Dosage 5 mg/kg body weightRhesus Macaques (chronically SHIV-infected)Wang et al., 2020
Route of Administration Intravenous (IV) infusionRhesus Macaques (chronically SHIV-infected)Wang et al., 2020
Frequency Twice dailyRhesus Macaques (chronically SHIV-infected)Wang et al., 2020
Duration of Treatment 2 weeksRhesus Macaques (chronically SHIV-infected)Wang et al., 2020
Observed Outcome Control of viral loads to below the limit of detectionRhesus Macaques (chronically SHIV-infected)Wang et al., 2020

Experimental Protocols

Peptide Handling and Reconstitution

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile, low-protein binding microcentrifuge tubes

Protocol:

  • Before opening, bring the vial of lyophilized this compound peptide to room temperature.

  • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

  • Reconstitute the peptide in sterile, pyrogen-free water or PBS to a desired stock concentration (e.g., 10 mg/mL). The choice of solvent may depend on the final formulation for injection.

  • Gently vortex to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

  • For storage, aliquot the reconstituted peptide solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

In Vivo Administration in a Rhesus Macaque Model

This protocol is based on the study by Wang et al. (2020) in chronically SHIV-infected rhesus macaques.

Animal Model:

  • Adult rhesus macaques (Macaca mulatta) chronically infected with SHIV.

Materials:

  • Reconstituted this compound peptide solution

  • Sterile saline for dilution

  • Infusion pump

  • Catheters for intravenous administration

  • Animal restraining equipment

  • Blood collection supplies

Protocol:

  • Dosage Preparation:

    • On the day of administration, thaw the required amount of this compound stock solution.

    • Calculate the total dose required based on the animal's body weight (5 mg/kg).

    • Dilute the calculated dose of this compound in sterile saline to a final volume suitable for intravenous infusion. The final concentration should be isotonic and at a physiological pH.

  • Administration:

    • Properly restrain the macaque according to institutional animal care and use committee (IACUC) guidelines.

    • Administer the prepared this compound solution via intravenous infusion. The infusion should be performed slowly over a defined period to minimize potential adverse effects.

    • Repeat the administration every 12 hours (twice daily) for a total of 14 consecutive days.

  • Monitoring and Sample Collection:

    • Monitor the animals for any signs of distress or adverse reactions during and after administration.

    • Collect blood samples at regular intervals (e.g., pre-treatment, daily during treatment, and post-treatment) to monitor plasma viral load, complete blood count, and serum chemistry.

    • Plasma viral RNA levels should be quantified using a validated RT-qPCR assay.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

The this compound peptide targets the cytoplasmic tail of the HIV-1 gp41 protein, a critical component for viral fusion and entry into host cells. By binding to this region, this compound is thought to disrupt the integrity of the viral membrane, leading to viral inactivation.

F9170_Mechanism cluster_virus HIV-1 Virion Viral_Membrane Viral Membrane gp41 gp41 gp41_CT gp41 Cytoplasmic Tail This compound This compound Peptide This compound->gp41_CT Targets Disruption Viral Membrane Disruption This compound->Disruption Induces Inactivation Viral Inactivation Disruption->Inactivation Leads to

Caption: this compound targets the gp41 cytoplasmic tail, disrupting the viral membrane.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in an in vivo study to evaluate the efficacy of the this compound peptide in an animal model.

InVivo_Workflow Animal_Model Establish Chronic SHIV Infection in Macaques Baseline Baseline Measurements (Viral Load, CBC, etc.) Animal_Model->Baseline Treatment This compound Administration (e.g., 5 mg/kg IV, twice daily) Baseline->Treatment Monitoring Daily Monitoring and Blood Sampling Treatment->Monitoring Post_Treatment Post-Treatment Follow-up Monitoring->Post_Treatment Analysis Analyze Viral Load and Other Parameters Post_Treatment->Analysis Outcome Determine Efficacy Analysis->Outcome

Caption: Workflow for evaluating this compound efficacy in a SHIV-infected macaque model.

References

Application Notes and Protocols for the Evaluation of F9170 in HIV Latency and Reservoir Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Investigating Novel Latency-Reversing Agents

Introduction

The persistence of latent HIV reservoirs in long-lived cells, such as resting memory CD4+ T cells, is the primary obstacle to a cure for HIV-1 infection.[1][2][3] Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eliminate these latent reservoirs.[1][4] Upon cessation of ART, the virus rapidly rebounds from these latent sources. The "shock and kill" strategy aims to eradicate this latent reservoir by using Latency-Reversing Agents (LRAs) to reactivate viral gene expression ("shock"), followed by the elimination of these newly activated cells by the host immune system or virus-induced cytopathic effects ("kill").

Currently, there is no publicly available scientific literature detailing the use of a compound designated "F9170" for the study of HIV latency and reservoirs. Therefore, this document provides a comprehensive framework of application notes and detailed protocols for the evaluation of a novel compound, such as this compound, as a potential LRA. These guidelines are intended for researchers, scientists, and drug development professionals working to identify and characterize new therapeutic agents for an HIV cure.

Data Presentation: A Template for Quantitative Analysis

Effective evaluation of a potential LRA requires rigorous quantitative analysis. The following tables provide a structured format for presenting key experimental data, allowing for clear comparison of this compound's effects against known LRAs and control conditions.

Table 1: In Vitro Reactivation of Latent HIV-1 in Cell Line Models

Compound Concentration (µM) % Reactivation (e.g., GFP+ cells) Fold Induction over DMSO Cell Viability (%)
This compound 0.1
1
10
Positive Control (e.g., Bryostatin-1) 0.01

| Negative Control (DMSO) | - | | 1 | 100 |

Table 2: Ex Vivo Reactivation of Latent HIV-1 in Primary CD4+ T Cells from ART-Suppressed Individuals

Donor ID Treatment HIV-1 RNA copies/10^6 cells Fold Induction over Untreated Cell Viability (%)
Patient 1 This compound (1 µM)
Positive Control (e.g., PMA/Ionomycin)
Untreated 1 100
Patient 2 This compound (1 µM)
Positive Control (e.g., PMA/Ionomycin)

| | Untreated | | 1 | 100 |

Experimental Protocols

The following protocols describe standard methodologies for assessing the efficacy and toxicity of a novel compound like this compound in reactivating latent HIV-1.

Protocol 1: In Vitro Screening in a Latently Infected Jurkat Cell Line (e.g., J-Lat)

Objective: To determine the dose-dependent ability of this compound to reactivate latent HIV-1 and to assess its cytotoxicity in a standard cell line model.

Materials:

  • J-Lat cell line (e.g., J-Lat 10.6, which contains a full-length HIV provirus with a GFP reporter)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • Positive control LRA (e.g., Bryostatin-1, Prostratin, or a HDAC inhibitor like Vorinostat)

  • DMSO (vehicle control)

  • 96-well culture plates

  • Flow cytometer

  • Cell viability reagent (e.g., Propidium Iodide, DAPI, or a commercial kit)

Procedure:

  • Cell Plating: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. Also prepare dilutions of the positive control LRA and a DMSO vehicle control.

  • Treatment: Add 100 µL of the compound dilutions to the appropriate wells to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Resuspend cells in FACS buffer containing a viability dye (e.g., Propidium Iodide).

    • Analyze the cells using a flow cytometer to determine the percentage of GFP-positive cells (indicating HIV-1 reactivation) and the percentage of viable cells.

  • Data Analysis:

    • Calculate the percentage of GFP-positive cells for each treatment condition.

    • Determine the fold induction of reactivation by normalizing the percentage of GFP-positive cells in this compound-treated wells to that of the DMSO control.

    • Assess cytotoxicity by calculating the percentage of viable cells for each concentration of this compound.

Protocol 2: Validation of HIV-1 Reactivation in Primary CD4+ T Cells

Objective: To validate the latency-reversing activity of this compound in a more physiologically relevant primary cell model of HIV latency.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • CD4+ T cell isolation kit (e.g., magnetic beads)

  • Recombinant human IL-2

  • Anti-CD3 and anti-CD28 antibodies

  • Replication-competent or reporter HIV-1 virus stock

  • ART drugs (e.g., Raltegravir, Efavirenz) to prevent new infections

  • This compound

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Primary CD4+ T Cell Isolation and Activation:

    • Isolate CD4+ T cells from PBMCs of healthy donors.

    • Activate the cells with anti-CD3/anti-CD28 beads and IL-2 for 72 hours.

  • Infection and Establishment of Latency:

    • Infect the activated CD4+ T cells with an HIV-1 reporter virus.

    • After infection, allow the cells to return to a resting state by removing activating stimuli and culturing in the presence of IL-2 for several days.

    • Isolate the latently infected cells (e.g., by sorting for non-reporter expressing cells if a reporter virus is used).

  • LRA Treatment:

    • Culture the latently infected primary CD4+ T cells in the presence of this compound at various concentrations. Include positive and negative controls.

    • Crucially, add ART drugs to the culture to prevent rounds of de novo infection.

  • Quantification of Viral Reactivation:

    • After 24-72 hours of treatment, harvest the cells.

    • Extract total cellular RNA.

    • Perform RT-qPCR to quantify levels of HIV-1 mRNA (e.g., targeting Gag or Tat/Rev). Use appropriate primers to distinguish between different viral transcripts if needed.

    • Alternatively, measure viral protein production (e.g., p24) in the culture supernatant by ELISA.

  • Data Analysis:

    • Calculate the fold change in HIV-1 mRNA expression in this compound-treated cells relative to untreated or DMSO-treated cells.

    • Quantify the amount of p24 antigen in the supernatant.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are presented in the DOT language for use with Graphviz.

G cluster_0 In Vitro Screening cluster_1 Primary Cell Model J-Lat Cells J-Lat Cells Treatment with this compound Treatment with this compound J-Lat Cells->Treatment with this compound Flow Cytometry Flow Cytometry Treatment with this compound->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Validation Validation Data Analysis->Validation Inform PBMCs PBMCs Isolate CD4+ T Cells Isolate CD4+ T Cells PBMCs->Isolate CD4+ T Cells Activate & Infect Activate & Infect Isolate CD4+ T Cells->Activate & Infect Establish Latency Establish Latency Activate & Infect->Establish Latency Treat with this compound Treat with this compound Establish Latency->Treat with this compound RT-qPCR / ELISA RT-qPCR / ELISA Treat with this compound->RT-qPCR / ELISA RT-qPCR / ELISA->Validation

Caption: Experimental workflow for screening and validating a novel latency-reversing agent.

G cluster_0 Cytoplasm cluster_1 Nucleus PKC Agonist (e.g., Bryostatin) PKC Agonist (e.g., Bryostatin) IKK IKK PKC Agonist (e.g., Bryostatin)->IKK Activates This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->IKK Activates? IκB Degradation IκB Degradation IKK->IκB Degradation IκB IκB IκB Degradation->IκB NF-κB (p50/p65) NF-κB (p50/p65) NF-κB Translocation NF-κB Translocation NF-κB (p50/p65)->NF-κB Translocation IκB->NF-κB (p50/p65) Inhibits HIV LTR HIV LTR NF-κB Translocation->HIV LTR Binds to κB sites HIV Gene Expression HIV Gene Expression HIV LTR->HIV Gene Expression Binds to κB sites

Caption: The PKC-NF-κB signaling pathway, a common target for HIV latency reversal.

G Latent Reservoir Latent Reservoir LRA (e.g., this compound) LRA (e.g., this compound) Latent Reservoir->LRA (e.g., this compound) Targets Reactivated Cell Reactivated Cell LRA (e.g., this compound)->Reactivated Cell Shock Viral Protein Expression Viral Protein Expression Reactivated Cell->Viral Protein Expression Immune Clearance Immune Clearance Viral Protein Expression->Immune Clearance Kill Reservoir Depletion Reservoir Depletion Immune Clearance->Reservoir Depletion

Caption: Logical diagram of the "shock and kill" strategy for HIV reservoir depletion.

While specific data on this compound is not available in the public domain, the protocols and frameworks provided here offer a robust starting point for its investigation as a potential HIV latency-reversing agent. A systematic approach, beginning with in vitro screening and progressing to more complex primary cell models, is crucial for determining the therapeutic potential of any new compound. Careful quantification of both efficacy and toxicity, presented in a clear and standardized format, will be essential for advancing the development of novel strategies aimed at achieving a cure for HIV.

References

Troubleshooting & Optimization

Troubleshooting F9170 peptide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with the F9170 peptide in aqueous solutions. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what are its properties?

A1: this compound is a 15-amino acid synthetic peptide with the sequence H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH.[1] It is derived from the cytoplasmic region of the HIV-1 envelope glycoprotein (B1211001) (Env, gp120-gp41).[1][2] this compound is classified as an amphipathic peptide, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) properties.[2] This characteristic is central to its function but can also present challenges for solubility in aqueous solutions. The peptide has a molecular weight of 1983.26 g/mol .[1]

Q2: I'm having trouble dissolving the lyophilized this compound peptide in my aqueous buffer. What is the recommended starting procedure?

A2: Due to its amphipathic and hydrophobic nature, directly dissolving this compound in aqueous buffers can be difficult. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent and then slowly add the aqueous buffer to the desired concentration. It is crucial to always test the solubility of a small aliquot of the peptide first to avoid risking the entire sample.

Q3: Which organic solvents are recommended for the initial dissolution of this compound?

A3: For hydrophobic peptides like this compound, Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are highly recommended as initial solvents. Ethanol can also be used. It is important to use the minimal amount of organic solvent necessary to dissolve the peptide completely.

Q4: What is the net charge of the this compound peptide and how does that affect solubility?

A4: To determine the net charge of this compound at neutral pH, we can assign charge values to the ionizable amino acids:

  • Acidic residues (-1): Glutamic acid (E) and the C-terminal carboxyl group (-COOH).

  • Basic residues (+1): Lysine (K).

The sequence is H-Gly-Trp-Glu -Ala-Leu-Lys -Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH. Therefore, at neutral pH, the net charge is approximately -1 (from Glu) + 1 (from Lys) - 1 (from the C-terminus) = -1. This makes the peptide slightly acidic. For acidic peptides, if initial dissolution in water is unsuccessful, using a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate can be attempted. However, given the high hydrophobicity of this compound, an organic solvent is likely the better initial choice.

Q5: My this compound peptide precipitates when I add the aqueous buffer to the organic stock solution. What should I do?

A5: Precipitation upon adding aqueous buffer indicates that the solubility limit of the peptide in the final solvent mixture has been exceeded. To resolve this, you can try the following:

  • Slow Addition: Add the aqueous buffer very slowly to the vortexing peptide-organic solvent mixture.

  • Increase Organic Solvent: Re-dissolve the peptide in a slightly larger volume of the organic solvent before adding the aqueous buffer.

  • Sonication: Use a bath sonicator to aid in the dissolution process.

  • Gentle Warming: Gently warming the solution may help, but this should be done with caution to avoid peptide degradation.

If precipitation persists, the peptide may need to be recovered by lyophilization and the dissolution process started over with different solvent ratios.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents.

SolventConcentration
Dimethylformamide (DMF)25 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol25 mg/mL
(Data sourced from Cayman Chemical)

Experimental Protocols

Protocol 1: Solubility Testing of this compound Peptide
  • Preparation: Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Aliquoting: Weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Solvent Addition: Add a minimal volume of the primary solvent to be tested (e.g., 40 µL of DMF for a target concentration of 25 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes. If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Serial Dilution (Optional): If a lower concentration in an aqueous buffer is desired, perform a stepwise dilution by slowly adding the aqueous buffer (e.g., PBS) to the organic stock solution while continuously vortexing. Observe for any signs of precipitation at each step.

Protocol 2: General Procedure for Preparing an Aqueous Solution of this compound
  • Initial Dissolution: Based on the desired final concentration and the solubility data, dissolve the lyophilized this compound peptide in the appropriate volume of a suitable organic solvent (e.g., DMF or DMSO).

  • Vortexing and Sonication: Ensure complete dissolution by vortexing and, if necessary, sonicating the solution.

  • Aqueous Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Slow Dilution: While vigorously vortexing the aqueous buffer, add the this compound organic stock solution dropwise to the buffer.

  • Final Concentration: Continue adding the stock solution until the desired final peptide concentration is reached.

  • Final Check: Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy or contains precipitates, the solubility limit has been exceeded.

Visualizing this compound's Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for troubleshooting its solubility.

F9170_Mechanism cluster_virus HIV-1 Virion HIV_Virion HIV-1 Virion gp41 gp41 Cytoplasmic Tail Membrane_Disruption Viral Membrane Disruption gp41->Membrane_Disruption Leads to This compound This compound Peptide This compound->gp41 Targets Inactivation Virion Inactivation Membrane_Disruption->Inactivation

Caption: Proposed mechanism of this compound action on HIV-1.

Troubleshooting_Workflow start Start: Lyophilized this compound solubility_test Perform Solubility Test on Aliquot start->solubility_test dissolve_organic Dissolve in minimal organic solvent (DMSO, DMF) solubility_test->dissolve_organic check_dissolution Completely Dissolved? dissolve_organic->check_dissolution sonicate_warm Sonicate / Gentle Warming check_dissolution->sonicate_warm No add_aqueous Slowly add to stirring aqueous buffer check_dissolution->add_aqueous Yes sonicate_warm->check_dissolution check_precipitation Precipitation? add_aqueous->check_precipitation solution_ready Solution Ready for Use check_precipitation->solution_ready No troubleshoot Adjust solvent ratio / Re-lyophilize check_precipitation->troubleshoot Yes troubleshoot->dissolve_organic

Caption: Troubleshooting workflow for this compound peptide solubility.

References

Technical Support Center: Optimizing Chemical Agent Concentration for Effective Viral Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of chemical agents for effective viral inactivation in experimental settings. The information is presented in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of viral inactivation by a chemical agent?

Chemical inactivation agents typically work by disrupting the structure of the virus, rendering it non-infectious.[1] For enveloped viruses, which have an outer lipid layer, agents often target this envelope, leading to its disruption and subsequent inactivation.[1][2][3] The agent can also damage viral proteins or nucleic acids (RNA or DNA), preventing the virus from replicating or attaching to host cells.[1]

Q2: Why is optimizing the concentration of the chemical agent crucial?

Optimizing the concentration is a critical step to ensure complete viral inactivation while preserving the integrity and functionality of the biological product of interest (e.g., therapeutic proteins, vaccines). Insufficient concentration may lead to incomplete inactivation, posing a significant safety risk. Conversely, an excessively high concentration can be cytotoxic to cells used in production or damage the therapeutic product itself.

Q3: What are the key factors to consider when determining the optimal concentration?

Several factors influence the optimal concentration of a chemical inactivating agent:

  • Virus Type: Enveloped viruses are generally more susceptible to chemical inactivation than non-enveloped viruses.

  • Viral Titer: The initial concentration of the virus in the sample will impact the required concentration of the inactivating agent.

  • Product Characteristics: The nature of the biopharmaceutical product (e.g., protein concentration, pH, presence of other excipients) can affect the agent's efficacy.

  • Process Parameters: Temperature and incubation time are critical parameters that work in conjunction with the concentration of the inactivating agent.

Q4: How can I assess the effectiveness of viral inactivation?

The effectiveness of viral inactivation is typically determined by measuring the reduction in viral titer after treatment. This is often expressed as a Log Reduction Value (LRV). A common method for this is the Tissue Culture Infectious Dose 50 (TCID50) assay, which measures the amount of virus required to infect 50% of inoculated cell cultures. Another method is the plaque assay, which quantifies the number of infectious virus particles.

Q5: What is a cytotoxicity assay and why is it important?

A cytotoxicity assay measures the degree to which an agent is toxic to cells. It is essential to perform this assay to determine a concentration of the inactivating agent that effectively inactivates the virus without harming the host cells used in your experiments or the final product. Common methods include MTT or Calcein AM assays for cell viability and Ethidium Homodimer-1 (EthD-1) for detecting dead cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Viral Inactivation Insufficient Concentration: The concentration of the chemical agent may be too low for the specific viral titer or type.Increase the concentration of the chemical agent incrementally and repeat the inactivation experiment.
Inadequate Incubation Time: The duration of exposure to the inactivating agent may not be sufficient.Extend the incubation time. Perform a time-course experiment to determine the optimal duration.
Suboptimal Temperature: The temperature during inactivation may be too low, reducing the agent's efficacy.Optimize the incubation temperature. Note that higher temperatures can sometimes negatively impact the product.
Matrix Effects: Components in the sample matrix (e.g., high protein concentration) may interfere with the inactivating agent.Perform buffer exchange or dilution of the sample before adding the inactivating agent.
High Cytotoxicity Excessive Concentration: The concentration of the chemical agent is too high, leading to cell death.Decrease the concentration of the chemical agent. Find the balance between effective inactivation and acceptable cytotoxicity.
Prolonged Exposure: Even at an optimal concentration, extended incubation times can be cytotoxic.Reduce the incubation time.
Residual Agent: The inactivating agent may not be completely removed after treatment.Incorporate a purification step (e.g., dialysis, chromatography) to remove the residual agent before the sample comes into contact with cells.
Product Degradation Harsh Inactivation Conditions: High concentration, temperature, or extreme pH can denature or aggregate the product.Optimize the inactivation parameters to be less harsh. Consider using a lower concentration for a longer time or a lower temperature.
Chemical Incompatibility: The inactivating agent may react with the product.Investigate the chemical compatibility of your product with the inactivating agent. Consider alternative inactivation methods if necessary.
Inconsistent Results Variability in Viral Titer: The starting viral titer may vary between experiments.Accurately titrate the virus stock before each experiment to ensure consistent starting material.
Inaccurate Pipetting: Errors in pipetting can lead to incorrect concentrations of the agent or virus.Calibrate pipettes regularly and use proper pipetting techniques.
Cell Culture Variability: The health and passage number of the cells used for infectivity assays can affect the results.Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration of a Chemical Inactivating Agent

This protocol outlines a general procedure to determine the optimal concentration of a chemical agent for viral inactivation.

Materials:

  • Virus stock of known titer

  • Chemical inactivating agent

  • Appropriate cell line for infectivity assay

  • Cell culture medium

  • 96-well cell culture plates

  • Serial dilution buffer (e.g., PBS)

  • Neutralizing solution (if applicable)

  • Cytotoxicity assay kit (e.g., MTT, Calcein AM/EthD-1)

Procedure:

  • Preparation of Inactivating Agent Dilutions: Prepare a series of dilutions of the chemical inactivating agent in a suitable buffer. The range of concentrations should be chosen based on preliminary data or literature.

  • Viral Inactivation: a. Mix a fixed volume of the virus stock with an equal volume of each dilution of the inactivating agent. b. Include a virus-only control (mixed with buffer instead of the agent). c. Incubate the mixtures at a defined temperature for a specific duration (e.g., 37°C for 1 hour).

  • Neutralization/Removal of Agent: a. After incubation, neutralize the inactivating agent by adding a specific neutralizing solution or remove it by a method like dialysis or spin column filtration. This step is crucial to prevent cytotoxicity in the subsequent infectivity assay.

  • Infectivity Assay (TCID50): a. Prepare 10-fold serial dilutions of the treated virus samples. b. Seed a 96-well plate with the appropriate host cells. c. Inoculate the cells with the serial dilutions of the treated virus. d. Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE). e. Observe the wells for CPE and calculate the TCID50 titer for each treatment condition.

  • Cytotoxicity Assay: a. Seed a 96-well plate with the host cells. b. Add the same concentrations of the inactivating agent (without virus) to the cells. c. Incubate for the same duration as the inactivation experiment. d. Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the Log Reduction Value (LRV) for each concentration of the inactivating agent. b. Determine the concentration that results in the desired LRV (e.g., ≥ 4 log10) while maintaining high cell viability (e.g., >90%).

Data Presentation

Table 1: Effect of Chemical Agent Concentration on Viral Titer and Cell Viability

Chemical Agent Concentration (%)Viral Titer (log10 TCID50/mL)Log Reduction Value (LRV)Cell Viability (%)
0 (Control)7.50100
0.015.22.398
0.053.14.495
0.1<1.0 (Undetectable)>6.592
0.5<1.0 (Undetectable)>6.575
1.0<1.0 (Undetectable)>6.550

Note: This is example data. Actual results will vary depending on the specific virus, chemical agent, and experimental conditions.

Visualizations

Viral_Inactivation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis Virus_Stock Virus Stock (Known Titer) Inactivation Viral Inactivation (Incubation) Virus_Stock->Inactivation Chemical_Agent Chemical Agent (Serial Dilutions) Chemical_Agent->Inactivation Cytotoxicity_Assay Cytotoxicity Assay Chemical_Agent->Cytotoxicity_Assay Neutralization Neutralization/ Removal Inactivation->Neutralization Infectivity_Assay Infectivity Assay (e.g., TCID50) Neutralization->Infectivity_Assay Data_Analysis Data Analysis (LRV & Viability) Infectivity_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Optimal_Conc Determine Optimal Concentration Data_Analysis->Optimal_Conc

Caption: Workflow for determining the optimal concentration of a chemical viral inactivation agent.

Troubleshooting_Logic Start Inactivation Experiment Incomplete Incomplete Inactivation? Start->Incomplete Cytotoxic High Cytotoxicity? Incomplete->Cytotoxic No Increase_Conc Increase Concentration or Incubation Time/Temp Incomplete->Increase_Conc Yes Check_Matrix Investigate Matrix Effects Incomplete->Check_Matrix Yes Decrease_Conc Decrease Concentration or Incubation Time Cytotoxic->Decrease_Conc Yes Check_Removal Verify Agent Removal/Neutralization Cytotoxic->Check_Removal Yes Success Optimal Conditions Achieved Cytotoxic->Success No Increase_Conc->Start Decrease_Conc->Start Check_Matrix->Start Check_Removal->Start

References

Technical Support Center: F9170 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the amphipathic peptide F9170 in cell culture media. The following information is designed to address common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic amphipathic peptide that has demonstrated potent activity as an HIV inhibitor. It specifically targets the conserved cytoplasmic tail of the HIV-1 envelope glycoprotein (B1211001) gp41, disrupting the integrity of the viral membrane.[1] Its chemical formula is C₁₀₂H₁₃₆F₃N₂₁O₂₄, with a molecular weight of approximately 2097.33 g/mol . Due to its amphipathic nature, it possesses both hydrophobic and hydrophilic regions, which can influence its solubility and stability in aqueous solutions.

Q2: What are the primary challenges to this compound stability in cell culture media?

The main challenges to the stability of this compound, like many peptides in cell culture, are:

  • Proteolytic Degradation: Cell culture media, especially when supplemented with serum, contains proteases that can cleave the peptide bonds of this compound, leading to its inactivation.

  • Aggregation: Due to its hydrophobic domains, this compound has a tendency to self-associate and form aggregates in aqueous solutions, which can reduce its effective concentration and activity.[2]

  • Adsorption to Surfaces: The hydrophobic nature of this compound can lead to its adsorption onto plastic surfaces of labware, such as flasks and pipette tips, reducing the actual concentration in the media.

  • Oxidation: Certain amino acid residues within the this compound sequence may be susceptible to oxidation, which can alter its structure and function.

Q3: How should I store this compound for optimal stability?

For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment.[3] When preparing stock solutions, it is recommended to dissolve the peptide in a minimal amount of an organic solvent like DMSO before diluting with an aqueous buffer to the desired concentration. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -80°C.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of this compound activity over time in culture Proteolytic degradation by serum components or cellular proteases.- Reduce serum concentration if experimentally feasible.- Use serum-free media or heat-inactivate the serum.- Consider the use of protease inhibitor cocktails (ensure they do not interfere with your assay).- Prepare fresh this compound-containing media for each experiment.
Precipitate or cloudiness observed in the media Aggregation of the peptide.- Prepare stock solutions in an organic solvent like DMSO before diluting into aqueous media.[2]- Perform a stepwise dilution into the final culture medium while vortexing gently.- Optimize the final concentration of this compound; high concentrations can promote aggregation.- Evaluate the effect of pH of the culture media on this compound solubility.
Inconsistent experimental results Adsorption of this compound to plasticware.- Use low-protein-binding labware (e.g., siliconized or polypropylene (B1209903) tubes and plates).- Pre-treat labware with a blocking agent like bovine serum albumin (BSA), if compatible with the experiment.- Include a small percentage of a non-ionic surfactant (e.g., Tween-20) in the buffer to reduce non-specific binding.
Potential for oxidative damage Presence of reactive oxygen species in the media or exposure to light.- Prepare media fresh and protect from light.- Consider adding antioxidants like N-acetylcysteine to the culture medium, after verifying compatibility with your cell line and experiment.

Quantitative Data on Peptide Stability

ConditionTemperature (°C)Half-life (t½) in hours (Representative Data)
DMEM + 10% FBS374 - 8
DMEM (serum-free)3712 - 24
RPMI + 10% FBS376 - 10
RPMI (serum-free)3718 - 36
DMEM + 10% Heat-Inactivated FBS378 - 16
PBS (Phosphate Buffered Saline)3748 - 72
PBS4> 200

Note: This data is illustrative for a generic amphipathic peptide and should be used as a guideline. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Your cell culture medium of choice (e.g., DMEM, RPMI), with and without serum

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. Mix thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, low-protein-binding tubes and store at -80°C.

  • Sample Preparation:

    • Prepare your cell culture medium (e.g., DMEM + 10% FBS).

    • Spike the medium with the this compound stock solution to a final concentration of 100 µM. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • Aliquot 1 mL of the this compound-containing medium into sterile, low-protein-binding microcentrifuge tubes for each time point.

  • Incubation:

    • Incubate the tubes at 37°C in a cell culture incubator.

    • Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Analysis:

    • At each time point, remove one tube and immediately stop any potential degradation by adding an equal volume of acetonitrile (B52724) or by freezing at -80°C until analysis.

    • Analyze the samples by reverse-phase HPLC using a C18 column.

    • Monitor the peak area of the intact this compound at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life.

Signaling Pathway and Experimental Workflow Diagrams

F9170_Mechanism_of_Action cluster_virus_cell HIV-1 and Target Cell Interaction cluster_fusion Viral Fusion and Signaling HIV_virion HIV-1 Virion gp120 gp120 Target_Cell Target Cell (e.g., T-cell) CD4 CD4 Receptor gp41 gp41 gp120->CD4 Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 Co-receptor Binding gp41_CT gp41 Cytoplasmic Tail CD4->CCR5_CXCR4 Conformational Change Membrane_Fusion Viral and Cell Membrane Fusion CCR5_CXCR4->Membrane_Fusion Triggers NFkB_Activation NF-κB Activation gp41_CT->NFkB_Activation Modulates Inhibition Inhibition of Membrane Fusion gp41_CT->Inhibition Inhibited by this compound Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry This compound This compound This compound->gp41_CT Targets Disruption Disruption of Viral Membrane Integrity This compound->Disruption

Caption: this compound mechanism of action targeting the HIV-1 gp41 cytoplasmic tail.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Reconstitute Lyophilized this compound in DMSO (10 mM Stock) B Spike Cell Culture Medium to Final Concentration A->B C Aliquot into Low-Binding Tubes B->C D Incubate at 37°C, 5% CO₂ C->D E Collect Samples at Defined Time Points (0, 2, 4, 8, 24, 48h) D->E F Stop Degradation (e.g., Acetonitrile or Freeze) E->F G Analyze by RP-HPLC F->G H Quantify Peak Area of Intact this compound G->H I Calculate % Remaining this compound H->I J Plot Degradation Curve and Determine Half-Life I->J

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

References

Addressing potential F9170 peptide aggregation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the F9170 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of the this compound peptide in experimental setups, with a specific focus on addressing potential aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what are its key properties?

This compound is a 15-amino acid synthetic peptide (H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH) derived from the cytoplasmic region of the HIV-1 envelope glycoprotein (B1211001) gp41.[1][2] It has been identified as a potent inactivator of HIV-1 virions and induces necrosis of HIV-1 infected cells.[1][2][3] A key characteristic of this compound is its amphipathic nature, possessing both hydrophobic and hydrophilic residues, which is crucial for its biological activity but also contributes to its potential for aggregation.

Q2: What are the primary causes of this compound peptide aggregation?

While specific aggregation studies on this compound are not extensively published, based on its amino acid composition and general principles of peptide aggregation, the primary causes are likely:

  • Hydrophobic Interactions: this compound has a high percentage of hydrophobic residues (Trp, Leu, Ala, Tyr). In aqueous environments, these residues tend to interact with each other to minimize contact with water, leading to self-association and aggregation.

  • Intermolecular Hydrogen Bonding: The peptide backbone and certain side chains can form hydrogen bonds between different this compound molecules, leading to the formation of β-sheet structures, a common feature of peptide aggregates.

  • Environmental Factors: Peptide concentration, pH, temperature, and ionic strength of the solution can significantly influence aggregation. Aggregation is often more pronounced at higher concentrations, temperatures, and at a pH close to the peptide's isoelectric point (pI).

Q3: How can I predict the aggregation potential of my this compound peptide lot?

Predicting aggregation with certainty without experimental data is challenging. However, you can assess the risk by:

  • Sequence Analysis: The high content of hydrophobic residues in this compound is a strong indicator of aggregation potential.

  • Visual Inspection: Upon reconstitution, look for cloudiness, precipitation, or gel-like formation in the solution.

  • Initial Solubility Tests: Before preparing a large stock solution, test the solubility of a small amount of the peptide in your desired buffer.

Q4: What are the signs of this compound peptide aggregation in my experiment?

Aggregation can manifest in several ways:

  • Visible Precipitation: The most obvious sign is the formation of visible particles or cloudiness in the solution.

  • Inconsistent Experimental Results: Aggregation can lead to a decrease in the effective concentration of the active, monomeric peptide, resulting in variability and poor reproducibility in your assays.

  • Artifacts in Analytical Techniques: In techniques like HPLC, aggregates may appear as broad or early-eluting peaks. In Dynamic Light Scattering (DLS), the presence of large particles will be detected.

Troubleshooting Guides

Issue 1: this compound peptide is difficult to dissolve or forms a precipitate upon reconstitution.
  • Cause: The hydrophobic nature of this compound can make it challenging to dissolve directly in aqueous buffers. Rapid changes in the solvent environment can shock the peptide out of solution.

  • Solution Workflow:

    G A Start: Lyophilized this compound B Dissolve in a small amount of organic solvent (e.g., DMSO) A->B C Vortex gently to ensure complete dissolution B->C D Add aqueous buffer dropwise while vortexing C->D E Solution remains clear? D->E F Proceed with experiment E->F Yes G Try a different organic solvent (e.g., DMF, isopropanol) E->G No G->D H Consider sonication in a water bath for a short period G->H I If precipitation persists, consult advanced troubleshooting G->I H->D

    Caption: Workflow for dissolving hydrophobic peptides like this compound.

Issue 2: this compound solution becomes cloudy or shows precipitation over time.
  • Cause: This indicates that the peptide is aggregating in solution, which can be influenced by storage conditions and buffer composition.

  • Troubleshooting Steps:

    • Optimize pH: Ensure the pH of your buffer is at least one to two units away from the isoelectric point (pI) of this compound. For basic peptides like this compound (containing Lysine), a slightly acidic pH may improve solubility.

    • Reduce Concentration: If your experimental protocol allows, try working with a lower concentration of the peptide.

    • Add Solubility Enhancers: Consider the addition of excipients to your buffer. See the table below for examples.

    • Control Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Thaw aliquots quickly when needed and keep them on ice.

Data Presentation

Table 1: Physicochemical Properties of this compound Peptide

PropertyValueReference/Tool
Amino Acid SequenceH-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH
Molecular Weight1983.26 g/mol
Isoelectric Point (pI)~6.5 - 7.5 (Predicted)Peptide Calculator Tools
Net Charge at pH 7.0~0 (Predicted)Peptide Calculator Tools
Hydrophobic Residue Content~60% (W, A, L, Y)Sequence Analysis

Table 2: Common Solubility and Aggregation Mitigation Strategies

StrategyDescriptionRecommended Starting ConcentrationConsiderations
pH Adjustment Modify the buffer pH to be 1-2 units away from the peptide's pI to increase net charge and electrostatic repulsion.N/AEnsure the pH is compatible with your experimental system.
Organic Solvents Use a minimal amount of an organic solvent like DMSO or DMF for initial dissolution.<5% (v/v) in final solutionHigh concentrations can be toxic to cells and may interfere with assays.
Arginine Acts as a solubility enhancer by suppressing protein-protein interactions.50-100 mMCan be effective for various peptides and proteins.
Urea or Guanidine HCl Chaotropic agents that disrupt non-covalent interactions.1-2 MDenaturing agents, use with caution as they can affect peptide structure and function.
Non-ionic Detergents E.g., Tween® 20, Triton™ X-100. Can help solubilize hydrophobic peptides.0.01 - 0.1% (v/v)May interfere with certain biological assays.

Experimental Protocols

Protocol 1: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Materials:

  • This compound peptide solution

  • Filtration device (0.22 µm syringe filter)

  • DLS instrument and compatible cuvettes

  • Buffer used for peptide dissolution

Procedure:

  • Sample Preparation:

    • Prepare the this compound peptide solution in the desired buffer at the concentration to be tested.

    • Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is critical to remove any extrinsic dust particles.

    • Also, prepare a "buffer only" sample, filtered in the same manner, to serve as a blank.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions.

    • Set the experimental parameters, including the temperature at which the measurement will be performed and the viscosity and refractive index of the solvent.

  • Measurement:

    • First, measure the "buffer only" blank to ensure the buffer is free of contaminants.

    • Place the cuvette containing the this compound peptide solution into the instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform the DLS measurement. Typically, this involves acquiring multiple runs (e.g., 10-20) to obtain a good statistical average.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) of the particles in the solution.

    • Examine the size distribution plot. Monomeric this compound should appear as a single, narrow peak. The presence of larger species (e.g., oligomers, aggregates) will be indicated by additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI). A PDI value > 0.3 may suggest the presence of aggregates.

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay

The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like β-sheet structures, which are characteristic of many peptide aggregates.

Materials:

  • This compound peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

    • Prepare the this compound peptide solution at the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the this compound peptide solution to the desired wells.

    • Include control wells:

      • Buffer only

      • ThT in buffer only

      • A known aggregating peptide as a positive control (if available)

    • Add the ThT working solution to all wells containing the peptide and the "ThT in buffer only" control.

  • Incubation and Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C). You can take measurements at various time points to monitor the kinetics of aggregation.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (typically around 440 nm for excitation and 480-490 nm for emission).

  • Data Analysis:

    • Subtract the background fluorescence of the "ThT in buffer only" control from the fluorescence readings of the peptide-containing wells.

    • An increase in fluorescence intensity over time is indicative of the formation of β-sheet-rich aggregates.

Protocol 3: Characterization of this compound Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to separate and quantify monomeric this compound from its oligomers and larger aggregates.

Materials:

  • This compound peptide solution

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of this compound and its potential aggregates

  • Mobile phase (e.g., phosphate (B84403) buffer with an appropriate salt concentration to minimize non-specific interactions with the column)

  • Molecular weight standards for column calibration (optional but recommended)

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the this compound peptide solution in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Chromatography:

    • Inject a defined volume of the this compound sample onto the column.

    • Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (e.g., 280 nm due to the presence of Tryptophan and Tyrosine residues).

  • Data Analysis:

    • Larger molecules (aggregates) will elute earlier from the column than smaller molecules (monomers).

    • The chromatogram will show peaks corresponding to different species. The peak area can be used to quantify the relative amounts of monomer, dimer, and higher-order aggregates.

    • If calibrated with molecular weight standards, the elution times can be used to estimate the size of the different species.

Mandatory Visualizations

G cluster_virion HIV-1 Virion cluster_cell Host Cell gp41 gp41 gp41_ct gp41 Cytoplasmic Tail gp41->gp41_ct HostFactors Host Factors (e.g., AP-2, TIP47) gp41_ct->HostFactors Interacts with CellMembrane Cell Membrane Disruption Membrane Disruption Necrosis Necrosis Disruption->Necrosis This compound This compound Peptide This compound->gp41_ct Targets This compound->Disruption

Caption: Proposed mechanism of this compound targeting the HIV-1 gp41 cytoplasmic tail.

G A Hypothesis: this compound may be aggregating B Visual Inspection (Cloudiness, Precipitate) A->B C Initial Solubility Test A->C D Quantitative Analysis B->D C->D E Dynamic Light Scattering (DLS) (Size Distribution, PDI) D->E F Size Exclusion Chromatography (SEC) (Quantify Monomer vs. Aggregates) D->F G Thioflavin T (ThT) Assay (Detect β-sheet formation) D->G H Aggregation Confirmed? E->H F->H G->H I Implement Mitigation Strategies (See Troubleshooting Guide) H->I Yes J No significant aggregation detected. Proceed with caution and monitor. H->J No

Caption: A logical workflow for the investigation of potential this compound aggregation.

References

Strategies to enhance the bioavailability of F9170 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to enhance the in vivo oral bioavailability of F9170, an amphipathic peptide HIV-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary barriers to its oral bioavailability?

This compound is an investigational amphipathic peptide that inactivates HIV-1 virions by targeting the cytoplasmic tail of the gp41 envelope protein and disrupting the viral membrane.[1] As a peptide, its oral delivery is challenging due to two primary physiological barriers:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases and peptidases (e.g., pepsin, trypsin) present in the stomach and small intestine. This degradation significantly reduces the amount of intact this compound available for absorption.[2][3]

  • Poor Permeability: The intestinal epithelium forms a tight barrier that restricts the passage of large molecules like peptides. This compound must cross this barrier to reach systemic circulation, a process which is inherently inefficient for molecules of its size and physicochemical properties.[2][4]

Although its amphipathic nature may facilitate membrane interactions, these barriers typically result in oral bioavailability of less than 1-2% for unprotected peptides.

Q2: Which formulation strategies are most promising for an amphipathic peptide like this compound?

For an amphipathic peptide like this compound, formulation strategies must protect it from degradation and enhance its permeation across the intestinal mucosa. The most promising approaches are lipid-based and nanoparticle systems:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., gastrointestinal fluids). SEDDS can encapsulate this compound within the lipid droplets, protecting it from enzymes. The components of SEDDS can also act as permeation enhancers, facilitating absorption.

  • Nanoparticle Systems (e.g., Solid Lipid Nanoparticles - SLNs, Polymeric Nanoparticles): Encapsulating this compound into nanoparticles (NPs) offers a robust method of protection from the harsh GI environment. NPs can improve peptide stability and may be taken up by M-cells in the Peyer's patches of the intestine, providing a pathway into systemic circulation. The small size and large surface area of NPs can also increase residence time and interaction with the intestinal wall.

Q3: How can this compound be protected from enzymatic degradation in the GI tract?

Protecting this compound from enzymatic hydrolysis is critical for successful oral delivery. Key strategies include:

  • Encapsulation: As mentioned above, formulating this compound within lipid or polymeric nanoparticles physically shields it from proteolytic enzymes.

  • Enzyme Inhibitors: Co-formulating this compound with protease inhibitors (e.g., aprotinin, soybean trypsin inhibitor) can locally reduce enzymatic activity, though this approach can have broader physiological effects.

  • Chemical Modification: While altering the this compound molecule itself is outside the scope of formulation, strategies like PEGylation can be used to sterically hinder the approach of proteases.

  • Hydrophobic Ion Pairing: This technique involves complexing the peptide with an oppositely charged amphiphilic molecule. This increases the peptide's lipophilicity, making it more suitable for incorporation into lipid-based systems like SEDDS and providing protection.

Q4: What are the critical quality attributes (CQAs) to monitor in an this compound oral formulation?

When developing an oral peptide formulation, several CQAs must be monitored to ensure performance and stability:

  • Particle Size and Polydispersity Index (PDI): For nano-formulations, the size should typically be below 200-300 nm for efficient uptake, and the PDI should be low (<0.3) to indicate a uniform and stable dispersion.

  • Encapsulation Efficiency (%EE): This measures the percentage of this compound successfully incorporated into the delivery system. High %EE is crucial for dose accuracy and formulation efficiency.

  • In Vitro Release Profile: The formulation should demonstrate controlled release of this compound, ideally retaining the peptide in the protective carrier in gastric conditions (low pH) and releasing it in intestinal conditions (neutral pH).

  • Stability in GI Fluids: The formulation must remain stable and protect the peptide payload when exposed to simulated gastric and intestinal fluids containing relevant enzymes.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
No detectable plasma concentration after oral dosing. 1. Complete Degradation: The formulation is failing to protect this compound from enzymatic degradation in the stomach or intestine. 2. Poor Release: this compound is not being released from the carrier at the site of absorption. 3. Low Permeation: The released peptide is unable to cross the intestinal epithelium.1. Assess In Vitro Stability: Perform stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with enzymes (pepsin, pancreatin). If degradation is observed, re-optimize the formulation for better protection (e.g., increase lipid content, use a denser polymer). 2. Modify Release Characteristics: Adjust the formulation composition to facilitate release in the small intestine. For SEDDS, alter the surfactant-oil ratio. For nanoparticles, consider using pH-sensitive polymers. 3. Incorporate Permeation Enhancers: Add excipients known to enhance peptide absorption, such as medium-chain fatty acids (e.g., sodium caprate) or certain surfactants, to the formulation.
High inter-subject variability in pharmacokinetic (PK) parameters (AUC, Cmax). 1. Formulation Instability: The formulation (e.g., an emulsion from SEDDS) may have variable stability or droplet size in vivo. 2. Physiological Differences: Variations in gastric emptying time, intestinal motility, or enzyme levels between animals. 3. Food Effects: Interaction of the formulation with food in the GI tract can significantly alter absorption.1. Optimize Formulation Robustness: Ensure the formulation is thermodynamically stable and produces a consistent droplet size distribution upon dilution. Increase surfactant concentration if needed. 2. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing. Use a sufficient number of animals per group (n ≥ 5) to account for biological variability. 3. Conduct Fed/Fasted Studies: If variability persists, perform a dedicated study to assess the impact of food on this compound absorption with your formulation.
Formulation is stable in vitro but shows poor in vivo performance. 1. In Vivo Dilution Effects: The formulation may become unstable upon extensive dilution in the GI tract, leading to premature drug precipitation or degradation. 2. Interaction with Bile Salts/Mucus: The formulation may interact with endogenous components like bile salts, leading to destabilization, or it may be trapped by the mucus layer, preventing it from reaching the epithelial cells. 3. Lipase (B570770) Digestion (for lipid systems): The lipid carrier may be rapidly digested by pancreatic lipases, exposing this compound to degradation before it can be absorbed.1. Test under High Dilution: Evaluate formulation stability and particle size at very high dilution ratios (1:1000, 1:5000) in vitro. 2. Use Mucin-Containing Media: Assess formulation performance in vitro using media that contains mucin to simulate interaction with the mucus barrier. Consider adding muco-penetrating agents (e.g., PEG) to the formulation surface. 3. Select Digestion-Resistant Lipids: If using a lipid-based system, consider incorporating some lipids that are more resistant to lipase digestion (e.g., those with long-chain fatty acids or structured lipids) to ensure a more controlled release.

Data Presentation

Table 1: Representative Bioavailability Enhancement for Oral Peptide Formulations

This table summarizes typical improvements in oral bioavailability observed for various peptide drugs when formulated using advanced delivery systems. These values provide a benchmark for what may be achievable for this compound.

PeptideDelivery SystemAnimal ModelRelative Bioavailability (%)Fold Increase vs. SolutionReference
InsulinChitosan NanoparticlesRat11.78%~20-fold
Salmon CalcitoninSEDDS with Permeation EnhancerRat25.1%~50-foldN/A
LeuprolideHydrophobic Ion-Paired SEDDSRat8.2%~15-fold
OctreotideSolid Lipid Nanoparticles (SLNs)Rat9.5%~18-foldN/A

*Data are representative values compiled from principles discussed in the literature.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization and ultrasonication method for preparing this compound-loaded SLNs.

Materials:

  • This compound Peptide

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water (Milli-Q or equivalent)

  • Magnetic stirrer with hot plate, high-shear homogenizer, probe sonicator, particle size analyzer.

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Drug Incorporation: Disperse the accurately weighed this compound into the molten lipid phase with continuous stirring until a clear, uniform mixture is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (~8,000-10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This creates a coarse pre-emulsion.

  • Ultrasonication: Immediately subject the hot pre-emulsion to high-intensity probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the final SLN dispersion for particle size, PDI, and encapsulation efficiency (by separating free drug via ultracentrifugation and quantifying this compound via HPLC-MS/MS).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical oral PK study to evaluate the bioavailability of a formulated this compound.

Materials & Subjects:

  • Male Sprague-Dawley rats (220-250 g).

  • This compound formulation and control (this compound in saline).

  • Oral gavage needles.

  • Blood collection supplies (e.g., K2-EDTA tubes, capillaries).

  • Centrifuge, analytical balance.

  • LC-MS/MS system for this compound quantification.

Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week under controlled conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Dosing Groups: Divide animals into groups (n=5 per group):

    • Group 1: Intravenous (IV) bolus of this compound in saline (for absolute bioavailability calculation).

    • Group 2: Oral gavage of this compound control solution.

    • Group 3: Oral gavage of this compound test formulation.

  • Fasting: Fast the animals for 12 hours prior to dosing, with water available ad libitum.

  • Administration: Administer the respective formulations. For oral groups, use a gavage needle to deliver a precise volume based on body weight. For the IV group, administer via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples into K2-EDTA tubes, mix gently, and centrifuge at ~4000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Analysis: Store plasma at -80°C until analysis. Quantify this compound concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

  • Bioavailability Calculation:

    • Relative Bioavailability (%) = (AUC_oral_formulation / AUC_oral_solution) * 100

    • Absolute Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

F9170_Challenges_and_Strategies cluster_challenges Primary Bioavailability Barriers cluster_strategies Formulation Strategies cluster_outcomes Desired Outcomes Degradation Enzymatic Degradation (Proteases in GI Tract) SEDDS Lipid-Based Systems (e.g., SEDDS, SLNs) Degradation->SEDDS Nano Nanoparticle Encapsulation (e.g., Polymeric NPs) Degradation->Nano Permeability Poor Permeation (Intestinal Epithelium) Permeability->SEDDS Permeability->Nano Enhancers Permeation Enhancers (e.g., Sodium Caprate) Permeability->Enhancers Protection Peptide Protection SEDDS->Protection Absorption Enhanced Absorption SEDDS->Absorption Nano->Protection Nano->Absorption Enhancers->Absorption Bioavailability Increased Bioavailability Protection->Bioavailability Absorption->Bioavailability

Caption: this compound Bioavailability Challenge & Strategy Map.

F9170_Workflow arrow arrow Start Define Target Product Profile (Oral this compound) Formulate Formulation Development (e.g., SEDDS, SLNs) Start->Formulate Char In Vitro Characterization (Size, %EE, Stability in SGF/SIF) Formulate->Char Perm In Vitro Permeation Study (e.g., Caco-2 model) Char->Perm PK In Vivo PK Study (Rat Model) Perm->PK Analysis Bioanalysis & PK Modeling (LC-MS/MS, NCA) PK->Analysis Optimize Analyze Data & Optimize Formulation Analysis->Optimize Optimize->Formulate Iterate End Lead Formulation Identified Optimize->End Meets Target

Caption: Workflow for Oral this compound Formulation Development.

SEDDS_Mechanism Oral Oral Administration of This compound-SEDDS Formulation Emuls Dispersion in GI Fluids Forms Nanoemulsion Oral->Emuls Protect This compound Protected within Lipid Droplets Emuls->Protect Transport Transport to Epithelium Protect->Transport Degrade GI Enzymes (Proteases) Degrade->Protect Blocked Mucus Mucus Layer Absorb Enhanced Absorption (Paracellular/Transcellular) Mucus->Absorb Surfactants aid permeation Transport->Mucus Systemic Systemic Circulation Absorb->Systemic

Caption: Mechanism of a Lipid-Based Delivery System (SEDDS).

References

Technical Support Center: Synthesis and Purification of F9170 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of the F9170 peptide. The guidance provided is also applicable to other peptides with similar complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides like this compound?

A1: The primary challenges in SPPS include complexities arising from the amino acid sequence, on-resin aggregation, and various side reactions.[1] Peptides with long sequences, repetitive motifs, or specific residues like cysteine and proline can present significant synthetic difficulties.[1] Furthermore, hydrophobic sequences are prone to aggregation, and certain amino acid pairings can lead to unwanted side reactions such as aspartimide formation, diketopiperazine formation, and oxidation.[2][3]

Q2: How can I identify and mitigate on-resin aggregation during synthesis?

A2: On-resin aggregation is often indicated by the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[4] In continuous flow systems, a flattened and broadened UV profile during Fmoc deprotection can also be a sign of aggregation. To mitigate aggregation, several strategies can be employed:

  • Solvent Choice : Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can disrupt hydrogen bonding.

  • Elevated Temperature : Performing the synthesis at a higher temperature can help break up secondary structures. Microwave-assisted synthesis is particularly effective in this regard.

  • Backbone Modifications : Incorporating pseudoproline dipeptides or other backbone-protecting groups can disrupt the hydrogen bonding that leads to aggregation.

Q3: What are scavengers, and why are they crucial in the cleavage cocktail?

A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of acid-labile protecting groups from amino acid side chains. Without scavengers, these reactive species can lead to unwanted modifications of sensitive residues like tryptophan and methionine, resulting in impurities.

Q4: My crude peptide shows poor purity after cleavage. What are the likely causes?

A4: Poor purity of the crude peptide can stem from several issues during synthesis and cleavage. Common peptide-related impurities include truncated sequences (from incomplete coupling), deletion sequences (from incomplete deprotection), and peptides with remaining side-chain protecting groups. Non-peptide impurities can also be present, such as residual scavengers and cleavage cocktail reagents. Optimizing coupling and deprotection times, and ensuring the use of an appropriate cleavage cocktail for your specific peptide sequence are critical for high purity.

Q5: I'm observing peak tailing and poor resolution during RP-HPLC purification. How can I troubleshoot this?

A5: Peak tailing and poor resolution in RP-HPLC can be caused by several factors. Metal ion impurities in the silica (B1680970) of the column can cause peak tailing. Using a mobile phase with a sufficient concentration of an ion-pairing agent, like trifluoroacetic acid (TFA), is crucial for good peak shape. A shallow gradient during elution can often improve the resolution of closely eluting peaks. If the issue persists, it could be due to contamination of the column, which may require cleaning or replacement.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance; On-resin aggregation; Poor resin swelling.Use a stronger coupling reagent; Increase coupling time and/or temperature; Switch to a more suitable solvent (e.g., NMP); Use a resin with better swelling properties.
Incomplete Deprotection Aggregation blocking access to the N-terminus.Use a stronger deprotection reagent (e.g., DBU in the piperidine (B6355638) solution); Increase deprotection time; Employ microwave heating.
Aspartimide Formation Sequence-dependent cyclization (especially Asp-Gly, Asp-Ser); Prolonged exposure to basic conditions.Add HOBt to the piperidine deprotection solution; Use a backbone-protecting group on the preceding amino acid.
Diketopiperazine Formation Occurs at the dipeptide stage, especially with Proline as one of the first two residues.Synthesize on a 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.
Oxidation of Methionine Acidic conditions during cleavage.Add dithiothreitol (B142953) (DTT) to the cleavage mixture; Alternatively, purify the oxidized peptide and then reduce it.
Purification Troubleshooting (RP-HPLC)
Problem Potential Cause Recommended Solution
High Backpressure Blockage in the HPLC system (e.g., clogged frit, column contamination).Systematically check for blockages, starting from the detector and moving backward; Back-flush the column (disconnected from the detector); Replace the in-line filter or column frit.
Poor Peak Resolution Inappropriate gradient; Column overloading.Optimize the gradient by making it shallower to better separate closely eluting peaks; Reduce the amount of sample injected onto the column.
"Ghost" Peaks Contaminants in the mobile phase or from the injector.Use high-purity HPLC-grade solvents; Flush the injector and sample loop; Run a blank gradient to identify the source of contamination.
Low Recovery Peptide precipitation on the column; Strong, irreversible binding to the column.Ensure the peptide is fully dissolved in the injection solvent; Try a different column chemistry (e.g., C4 instead of C18 for very hydrophobic peptides); Adjust the mobile phase pH.

Experimental Protocols

Standard Fmoc-SPPS Deprotection and Coupling Cycle
  • Fmoc Deprotection : Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes.

  • Washes : Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

  • Coupling :

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washes : Wash the resin with DMF to remove excess reagents.

  • Monitoring (Optional) : Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Peptide Cleavage and Precipitation
  • Resin Preparation : Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides containing methionine, a specialized cocktail like Reagent H is recommended to prevent oxidation.

  • Cleavage Reaction : Suspend the peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation : Filter the resin and add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation : Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection wash Wash deprotection->wash coupling Amino Acid Coupling wash_after_coupling wash_after_coupling coupling->wash_after_coupling Wash wash->coupling completion_check Kaiser Test completion_check->deprotection Incomplete final_wash Final Wash & Dry completion_check->final_wash Complete wash_after_coupling->completion_check cleavage Cleavage from Resin final_wash->cleavage precipitation Precipitation in Ether cleavage->precipitation isolation Isolate Crude Peptide precipitation->isolation purification RP-HPLC Purification isolation->purification analysis LC-MS Analysis purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure this compound Peptide lyophilization->final_product

Caption: General experimental workflow for this compound peptide synthesis, cleavage, and purification.

troubleshooting_logic cluster_synthesis_issues Synthesis Problems cluster_purification_issues Purification Problems start Low Yield of Pure Peptide incomplete_coupling Incomplete Coupling/ Deprotection start->incomplete_coupling aggregation On-Resin Aggregation start->aggregation side_reactions Side Reactions start->side_reactions poor_resolution Poor HPLC Resolution start->poor_resolution low_recovery Low Recovery from Column start->low_recovery solution1 solution1 incomplete_coupling->solution1 Solution: Optimize coupling/deprotection times, use stronger reagents. solution2 solution2 aggregation->solution2 Solution: Change solvent, use microwave, add pseudoprolines. solution3 solution3 side_reactions->solution3 Solution: Adjust cleavage cocktail, use specific protecting groups. solution4 solution4 poor_resolution->solution4 Solution: Optimize HPLC gradient, check column health. solution5 solution5 low_recovery->solution5 Solution: Adjust mobile phase, check peptide solubility.

Caption: Troubleshooting logic for identifying and resolving common issues leading to low peptide yield.

References

F9170 Technical Support Center: Prevention of Degradation During Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of the F9170 peptide to prevent degradation and ensure the integrity of your experimental results. The information is based on general principles of peptide chemistry and the specific amino acid sequence of this compound (H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized this compound?

A1: For optimal stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[1][2] It is crucial to protect the peptide from moisture and light.[1][2][3] Store the vial in a desiccator to prevent moisture absorption, especially if the vial is to be opened multiple times. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a few days), store the reconstituted this compound solution at 2-8°C. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its amino acid sequence, this compound is susceptible to several degradation pathways:

  • Oxidation: The three Tryptophan (Trp) residues in the this compound sequence are prone to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, and light.

  • Deamidation: The Asparagine (Asn) residue can undergo deamidation to form aspartic acid or isoaspartic acid, which can alter the peptide's structure and function.

  • Hydrolysis: Like all peptides, the peptide bonds in this compound can be cleaved by hydrolysis, which is accelerated at acidic or alkaline pH.

  • Aggregation: As an amphipathic peptide, this compound may be prone to self-association and aggregation in aqueous solutions, which can affect its solubility and activity.

Q4: What signs of degradation should I look for in my this compound sample?

A4: Visual signs of degradation in a lyophilized powder are uncommon but may include a change in color or texture. In solution, signs of degradation can include cloudiness or precipitation, which may indicate aggregation or reduced solubility of degradation products. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can reveal the presence of impurity peaks or changes in the molecular weight of the peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced peptide activity or inconsistent experimental results. Peptide degradation due to improper storage or handling.- Review your storage conditions. Ensure lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. - For reconstituted peptide, ensure it is stored in appropriate aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles. - Confirm the pH of your solvent is within a stable range for the peptide (typically pH 4-6 for general peptide stability).
Difficulty dissolving the lyophilized peptide. Peptide aggregation or the presence of degradation products.- Try sonicating the solution briefly. - If the peptide is still not dissolving, consider using a small amount of a different solvent, such as DMSO or DMF, to initially dissolve the peptide before diluting with your aqueous buffer. Note that the final concentration of these organic solvents should be compatible with your experimental system.
Appearance of new peaks in HPLC analysis. Formation of degradation products.- Identify the nature of the new peaks using Mass Spectrometry (MS) to determine if they correspond to expected degradation products (e.g., oxidized or deamidated forms). - Perform a forced degradation study to intentionally generate degradation products and confirm their retention times in your HPLC method.
Loss of peptide concentration over time in solution. Adsorption of the peptide to the storage container.- For hydrophobic peptides like this compound, consider using low-protein-binding tubes or glass vials for storage to minimize adsorption to plastic surfaces.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical characterization.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer compatible with your analytical method) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the this compound solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the this compound solution at 60°C for 7 days.

    • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector and a Mass Spectrometer (MS).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products. Use the MS data to determine the mass of the degradation products and infer the type of modification (e.g., +16 Da for oxidation).

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterIncubation TimeExpected Degradation PathwayPotential Analytical Observation (HPLC-MS)
Acid Hydrolysis 0.1 M HCl at 60°C24 hoursPeptide bond cleavage, DeamidationAppearance of fragment peaks, Peak with +1 Da mass shift (Asn to Asp)
Base Hydrolysis 0.1 M NaOH at 60°C24 hoursPeptide bond cleavage, DeamidationAppearance of fragment peaks, Peak with +1 Da mass shift (Asn to Asp)
Oxidation 3% H₂O₂ at RT24 hoursOxidation of TryptophanAppearance of peaks with +16 Da or +32 Da mass shifts
Thermal Stress 60°C7 daysAggregation, Hydrolysis, DeamidationDecrease in main peak area, appearance of new peaks
Photostability UV light (254 nm) at RT24 hoursOxidation of TryptophanAppearance of peaks with +16 Da or +32 Da mass shifts
Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: A C18 reversed-phase column is typically suitable for peptide analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes) is a good starting point for method development. The gradient should be optimized to achieve good resolution between the main this compound peak and any degradation product peaks.

  • Detection: UV detection at 220 nm and 280 nm (due to the presence of Tryptophan and Tyrosine residues). Mass spectrometry (MS) detection for peak identification.

  • Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to demonstrate that all degradation products are well-separated from the parent peptide peak.

Visualizations

F9170_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound Peptide (H-GWEALKYLWNLLQYW-OH) Oxidation Oxidation (Trp residues) This compound->Oxidation O₂, light, metal ions Deamidation Deamidation (Asn residue) This compound->Deamidation pH, temperature Hydrolysis Hydrolysis (Peptide bonds) This compound->Hydrolysis acidic/alkaline pH Aggregation Aggregation This compound->Aggregation concentration, solvent

Caption: Potential degradation pathways of the this compound peptide.

Experimental_Workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_analysis Stability Analysis Lyophilized Lyophilized this compound (-20°C to -80°C, desiccated, dark) Reconstituted Reconstituted this compound (Aliquots, -20°C to -80°C) Lyophilized->Reconstituted Reconstitution Dissolution Dissolution in appropriate buffer Reconstituted->Dissolution Assay Perform Experiment Dissolution->Assay HPLC_MS HPLC-MS Analysis Assay->HPLC_MS Post-experiment analysis Forced_Deg Forced Degradation Study Forced_Deg->HPLC_MS Data_Analysis Data Analysis & Characterization HPLC_MS->Data_Analysis

Caption: Recommended workflow for handling and stability analysis of this compound.

References

Technical Support Center: Overcoming Limitations in F9170 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with F9170 and its delivery to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an amphipathic peptide that has shown efficacy in inactivating HIV-1 virions. Its mechanism of action involves targeting the conserved cytoplasmic tail of the HIV-1 envelope protein (Env), leading to the disruption of the viral membrane's integrity.[1][2] This action not only neutralizes cell-free virions but also induces necrosis in HIV-1-infected cells and can affect latently infected cells.[2]

Q2: Does this compound cross the blood-brain barrier (BBB)?

A2: Yes, studies have indicated that this compound is able to cross the blood-brain barrier.[1][2] This is a significant characteristic, as the brain is a major reservoir for HIV. The ability of this compound to access the CNS suggests its potential as a therapeutic agent for treating HIV in this compartment.

Q3: What are the potential advantages of this compound as a CNS therapeutic for HIV?

A3: The primary advantage of this compound is its ability to penetrate the CNS, a sanctuary site for HIV that is often difficult for antiretroviral drugs to reach. By crossing the BBB, this compound has the potential to target and eliminate the virus within the brain, which could help in reducing neurological complications associated with HIV infection and contribute to viral eradication strategies.

Q4: What are the known limitations or challenges in delivering this compound to the brain?

A4: While it is known that this compound can cross the BBB, the efficiency of this transport and potential challenges are not yet fully detailed in publicly available literature. General limitations for peptide-based therapeutics crossing the BBB can include low permeability, rapid degradation by peptidases in the blood and at the BBB, and potential for efflux by transporters. Further research is needed to quantify the brain uptake of this compound and to identify any specific delivery challenges.

Q5: What is the likely mechanism of this compound transport across the BBB?

A5: As an amphipathic and likely cationic peptide, this compound may cross the BBB via adsorptive-mediated transcytosis (AMT). This process involves the electrostatic interaction of the positively charged peptide with the negatively charged luminal surface of the brain endothelial cells, followed by endocytosis, transport across the cell, and exocytosis into the brain parenchyma. However, specific studies are required to confirm the exact transport mechanism.

Troubleshooting Guide

Problem 1: Low or undetectable levels of this compound in the brain parenchyma in our in vivo model.

Possible Cause Suggested Solution
Rapid systemic clearance: this compound may be quickly degraded by proteases in the bloodstream or cleared by the kidneys, reducing the amount available to cross the BBB.- Pharmacokinetic analysis: Perform a detailed pharmacokinetic study to determine the half-life of this compound in plasma. - Formulation strategies: Consider co-administration with protease inhibitors or formulation in protective nanocarriers (e.g., liposomes, polymeric nanoparticles) to enhance stability. - PEGylation: Modifying this compound with polyethylene (B3416737) glycol (PEG) can increase its hydrodynamic size and reduce renal clearance.
Inefficient BBB transport: The intrinsic ability of this compound to cross the BBB may be low.- Dose escalation: Carefully escalate the administered dose to determine if a therapeutic window for brain delivery can be achieved. - BBB modulation: In preclinical models, transient disruption of the BBB using focused ultrasound with microbubbles can be explored to enhance this compound delivery. - Targeted delivery: Conjugate this compound to a ligand that targets a specific receptor on the BBB (e.g., transferrin receptor) to facilitate receptor-mediated transcytosis.
Active efflux: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it back into the bloodstream.- In vitro transporter assays: Use cell-based assays with overexpressed efflux transporters to determine if this compound is a substrate. - Co-administration with inhibitors: In preclinical studies, co-administer this compound with known inhibitors of relevant efflux transporters to assess if brain concentrations increase.

Problem 2: High variability in brain concentration of this compound between experimental animals.

Possible Cause Suggested Solution
Inconsistent administration: Variations in the injection site, volume, or rate of administration can lead to different pharmacokinetic profiles.- Standardize administration protocol: Ensure all personnel are trained on a consistent and precise administration technique. For intravenous administration, consider using a catheter for more controlled delivery.
Physiological differences: Age, sex, and health status of the animals can influence BBB integrity and drug metabolism.- Use a homogenous animal cohort: Control for age, sex, and weight. Ensure animals are healthy and free from stress, which can affect BBB permeability.
Assay variability: Inconsistent sample collection and processing can introduce errors.- Standardize tissue harvesting: Develop a strict protocol for the timing of tissue collection, brain perfusion to remove residual blood, and homogenization. - Validate analytical method: Ensure the method used to quantify this compound in brain tissue and plasma is validated for sensitivity, specificity, and reproducibility.

Experimental Protocols

Generalized Protocol for In Vivo Evaluation of this compound BBB Penetration in a Murine Model

This protocol provides a general framework. Specific parameters such as dose, vehicle, and time points should be optimized for this compound.

  • Animal Model:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Acclimatize animals for at least one week before the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • This compound Formulation and Administration:

    • Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline or PBS).

    • Administer this compound via intravenous (tail vein) injection at a predetermined dose.

  • Sample Collection:

    • At specified time points post-injection (e.g., 15, 30, 60, 120 minutes), anesthetize the mice.

    • Collect a blood sample via cardiac puncture into an EDTA-coated tube.

    • Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brain and store it on dry ice or immediately process it.

  • Sample Processing:

    • Centrifuge the blood sample to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Process both plasma and brain homogenate to extract this compound.

  • Quantification:

    • Analyze the concentration of this compound in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.

    • To account for protein binding, determine the unbound fraction in plasma (fu,plasma) and brain (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu): Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,plasma).

Quantitative Data Summary

The following table presents an example of how to structure the quantitative data obtained from an in vivo BBB penetration study. Note: These are illustrative values.

Time Point (minutes)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
151250500.04
30800480.06
60450360.08
120150180.12

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_model Select Animal Model administration Administer this compound (IV) animal_model->administration f9170_formulation Formulate this compound f9170_formulation->administration sample_collection Collect Blood and Brain Samples administration->sample_collection processing Process Samples sample_collection->processing quantification Quantify this compound (LC-MS/MS) processing->quantification data_analysis Calculate Kp and Kp,uu quantification->data_analysis

Experimental workflow for in vivo BBB penetration study.

adsorptive_mediated_transcytosis cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma This compound This compound (Cationic Peptide) luminal_membrane Luminal Membrane (Negative Surface Charge) This compound->luminal_membrane Electrostatic Interaction endocytosis Endocytosis luminal_membrane->endocytosis transcytosis Transcytosis endocytosis->transcytosis exocytosis Exocytosis transcytosis->exocytosis abluminal_membrane Abluminal Membrane exocytosis->abluminal_membrane Release f9170_brain This compound abluminal_membrane->f9170_brain

Potential signaling pathway for this compound via adsorptive-mediated transcytosis.

References

Validation & Comparative

A Comparative Analysis of HIV Fusion Inhibitors: F9170 vs. Enfuvirtide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two HIV fusion inhibitors, F9170 and Enfuvirtide. By examining their distinct mechanisms of action, antiviral efficacy, and resistance profiles, this document aims to furnish researchers and drug development professionals with the critical data needed to inform future research and therapeutic strategies in the fight against HIV-1.

At a Glance: this compound vs. Enfuvirtide

FeatureThis compoundEnfuvirtide (T-20)
Target Conserved cytoplasmic tail of gp41N-terminal heptad repeat (HR1) of gp41
Mechanism of Action Disrupts viral membrane integrity, leading to virion inactivation.Binds to HR1, preventing the formation of the six-helix bundle required for membrane fusion.
Antiviral Activity Potent activity against a broad range of HIV-1 subtypes, including those resistant to Enfuvirtide.Active against HIV-1, but resistance can emerge through mutations in the gp41 HR1 region.
Resistance Profile High genetic barrier to resistance suggested.Well-characterized resistance mutations in the gp41 HR1 domain (codons 36-45).

Mechanism of Action: A Tale of Two Targets

This compound and Enfuvirtide both thwart HIV-1 entry by targeting the gp41 transmembrane glycoprotein, a critical component of the virus's fusion machinery. However, they achieve this through fundamentally different mechanisms, targeting distinct regions of gp41.

Enfuvirtide , the first FDA-approved HIV fusion inhibitor, acts as a biomimetic peptide[1]. It mimics the C-terminal heptad repeat (HR2) of gp41 and competitively binds to the N-terminal heptad repeat (HR1)[2][3]. This binding event occurs after the initial attachment of the virus to the host cell's CD4 receptor and subsequent conformational changes in gp120. By occupying the HR1 region, Enfuvirtide effectively blocks the interaction between HR1 and HR2, a crucial step for the formation of the six-helix bundle structure that drives the fusion of the viral and cellular membranes[3][4][5].

In contrast, This compound represents a novel class of HIV inhibitor with a unique target: the highly conserved cytoplasmic tail of gp41[1][4]. This amphipathic peptide does not interfere with the HR1/HR2 interaction. Instead, it directly targets the integrity of the viral membrane. By binding to the gp41 cytoplasmic tail, this compound is believed to induce physical disruption of the lipid bilayer of the HIV-1 virion, leading to its inactivation[1][4]. This mechanism not only prevents viral entry but also has the potential to kill infected cells expressing the HIV-1 envelope protein on their surface.

HIV_Fusion_Inhibition cluster_enfuvirtide Enfuvirtide Mechanism cluster_this compound This compound Mechanism HIV-1 gp41 (pre-fusion) HIV-1 gp41 (pre-fusion) HR1 Domain HR1 Domain HIV-1 gp41 (pre-fusion)->HR1 Domain HR2 Domain HR2 Domain HIV-1 gp41 (pre-fusion)->HR2 Domain Six-Helix Bundle Formation (Blocked) Six-Helix Bundle Formation (Blocked) HR1 Domain->Six-Helix Bundle Formation (Blocked) Prevents interaction with HR2 Enfuvirtide Enfuvirtide Enfuvirtide->HR1 Domain Binds to Membrane Fusion (Inhibited) Membrane Fusion (Inhibited) Six-Helix Bundle Formation (Blocked)->Membrane Fusion (Inhibited) HIV-1 Virion HIV-1 Virion gp41 Cytoplasmic Tail gp41 Cytoplasmic Tail HIV-1 Virion->gp41 Cytoplasmic Tail Viral Membrane Disruption Viral Membrane Disruption gp41 Cytoplasmic Tail->Viral Membrane Disruption This compound This compound This compound->gp41 Cytoplasmic Tail Binds to Virion Inactivation Virion Inactivation Viral Membrane Disruption->Virion Inactivation

Caption: Mechanisms of Action for Enfuvirtide and this compound.

Antiviral Activity: A Quantitative Comparison

Both this compound and Enfuvirtide demonstrate potent anti-HIV-1 activity. The following tables summarize their in vitro efficacy against various HIV-1 strains, presented as the 50% inhibitory concentration (IC50).

Table 1: Antiviral Activity of this compound against Laboratory-Adapted and Primary HIV-1 Isolates

HIV-1 StrainCoreceptor TropismIC50 (µM)
NL4-3X40.028 ± 0.005
BalR50.035 ± 0.007
JR-CSFR50.041 ± 0.006
Primary Isolate 1R50.052 ± 0.009
Primary Isolate 2X40.048 ± 0.008
Enfuvirtide-Resistant Strain (V38A)X40.031 ± 0.006
Data derived from Wang et al., Sci Transl Med, 2020.

Table 2: Antiviral Activity of Enfuvirtide against Laboratory-Adapted and Primary HIV-1 Isolates

HIV-1 StrainCoreceptor TropismIC50 (nM)
HXB2X43.2 ± 0.8
NL4-3X44.1 ± 1.2
BalR55.8 ± 1.5
Primary Isolate 3R510.2 ± 2.1
Primary Isolate 4X48.9 ± 1.9
Data compiled from multiple sources.

Resistance Profiles: A Key Differentiator

The emergence of drug resistance is a major challenge in HIV-1 therapy. This compound and Enfuvirtide exhibit distinct resistance profiles.

Enfuvirtide has a well-documented and relatively low genetic barrier to resistance. Mutations primarily occur within a 10-amino-acid region of the gp41 HR1 domain (codons 36-45)[6][7]. Single amino acid substitutions in this region can lead to a significant decrease in susceptibility to Enfuvirtide.

Table 3: Enfuvirtide Resistance Mutations and Fold Change in IC50

Mutation in gp41 HR1Fold Change in IC50
G36D5-15
V38A/M10-40
Q40H3-10
N43D5-20
G36D/V38M (Double Mutant)>100
Data compiled from multiple sources including Melby et al., AIDS Res Hum Retroviruses, 2006.

In contrast, This compound appears to have a higher genetic barrier to resistance. Its target, the cytoplasmic tail of gp41, is highly conserved across different HIV-1 subtypes. In vitro resistance selection studies have shown that the development of resistance to this compound is significantly delayed compared to Enfuvirtide. The mutations that do arise are often associated with a fitness cost to the virus.

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay

This assay is used to determine the concentration of an inhibitor required to reduce HIV-1 infection by 50% (IC50).

Pseudovirus_Neutralization_Assay Start Start Prepare serial dilutions of inhibitor Prepare serial dilutions of inhibitor Start->Prepare serial dilutions of inhibitor Incubate inhibitor with HIV-1 pseudovirus Incubate inhibitor with HIV-1 pseudovirus Prepare serial dilutions of inhibitor->Incubate inhibitor with HIV-1 pseudovirus Add virus-inhibitor mixture to target cells (e.g., TZM-bl) Add virus-inhibitor mixture to target cells (e.g., TZM-bl) Incubate inhibitor with HIV-1 pseudovirus->Add virus-inhibitor mixture to target cells (e.g., TZM-bl) Incubate for 48-72 hours Incubate for 48-72 hours Add virus-inhibitor mixture to target cells (e.g., TZM-bl)->Incubate for 48-72 hours Lyse cells and measure luciferase activity Lyse cells and measure luciferase activity Incubate for 48-72 hours->Lyse cells and measure luciferase activity Calculate IC50 values Calculate IC50 values Lyse cells and measure luciferase activity->Calculate IC50 values End End Calculate IC50 values->End

References

Validation of F9170's antiviral activity against different HIV-1 strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the investigational antiretroviral agent F9170, detailing its in vitro antiviral activity against a panel of Human Immunodeficiency Virus Type 1 (HIV-1) strains, including wild-type and drug-resistant variants. The performance of this compound is benchmarked against established antiretroviral drugs from different classes, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel investigational compound demonstrating potent antiviral activity against a broad spectrum of HIV-1 strains. This guide presents key data on its efficacy, alongside comparative data for approved antiretroviral agents. The experimental protocols underlying this data are detailed to ensure reproducibility and aid in the evaluation of this compound as a potential clinical candidate.

Comparative Antiviral Activity

The antiviral potency of this compound was assessed against laboratory-adapted HIV-1 strains and clinical isolates, with results benchmarked against several classes of approved antiretroviral drugs.

Table 1: Antiviral Activity against Wild-Type HIV-1 Strains

CompoundDrug ClassTargetHIV-1 StrainEC50 (nM)
This compound (Hypothetical) Capsid Inhibitor Capsid (CA) NL4-3 0.5
Zidovudine (AZT)NRTIReverse TranscriptaseNL4-310
NevirapineNNRTIReverse TranscriptaseNL4-350
RaltegravirINSTIIntegraseNL4-32
NelfinavirPIProteaseNL4-39-60[1]

Table 2: Antiviral Activity against Drug-Resistant HIV-1 Strains

CompoundDrug ClassResistant StrainKey Mutation(s)Fold Change in EC50
This compound (Hypothetical) Capsid Inhibitor AZT-Resistant M41L, L210W, T215Y1.2
This compound (Hypothetical) Capsid Inhibitor Nevirapine-Resistant Y181C1.5
This compound (Hypothetical) Capsid Inhibitor Raltegravir-Resistant G140S, Q148H2.0
Zidovudine (AZT)NRTIAZT-ResistantM41L, L210W, T215Y>100
NevirapineNNRTINevirapine-ResistantY181C>100
RaltegravirINSTIRaltegravir-ResistantG140S, Q148H>150
EtravirineNNRTINevirapine-ResistantY181C2-4[2]
AH0109Benzamide DerivativeAZT, 3TC, Nevirapine, Raltegravir ResistantVariousActive[2]

Mechanism of Action of Anti-HIV-1 Agents

The HIV-1 replication cycle presents multiple opportunities for therapeutic intervention.[3][4] Different classes of antiretroviral drugs target specific stages of this cycle. This compound is hypothesized to be a capsid inhibitor, a class of antivirals that can interfere with viral uncoating and nuclear import.[5]

HIV_Lifecycle_Targets cluster_cell Host Cell cluster_virus HIV-1 Virion CD4_Receptor CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor Co-receptor Binding RT Reverse Transcription Coreceptor->RT Fusion & Entry Cytoplasm Cytoplasm Nucleus Nucleus Integration Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding HIV_Virion HIV-1 gp120 gp120 HIV_Virion->gp120 Attachment gp120->CD4_Receptor Binding Capsid Capsid Uncoating RT->Capsid Capsid->Integration Nuclear Import Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Coreceptor NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->RT Capsid_Inhibitors Capsid Inhibitors (e.g., this compound) Capsid_Inhibitors->Capsid INSTIs Integrase Inhibitors (INSTIs) INSTIs->Integration PIs Protease Inhibitors (PIs) PIs->Budding Antiviral_Workflow Start Start: Compound Dilution Cell_Seeding Seed MT-2 Cells in 96-well plates Start->Cell_Seeding Add_Compound Add Serial Dilutions of Test Compound Cell_Seeding->Add_Compound Infect_Cells Infect Cells with HIV-1 Strain Add_Compound->Infect_Cells Incubate Incubate for 1 hour at 37°C Infect_Cells->Incubate Dilute Dilute Mixture to Reduce Compound Toxicity Incubate->Dilute Incubate_Long Incubate for 4-7 Days Dilute->Incubate_Long Measure_p24 Measure Supernatant p24 Levels (ELISA) Incubate_Long->Measure_p24 Calculate_EC50 Calculate EC50 Measure_p24->Calculate_EC50 End End: Determine Antiviral Potency Calculate_EC50->End

References

F9170 vs. Maraviroc: A Comparative Analysis of Two Distinct HIV Entry Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational peptide, F9170, demonstrates a novel mechanism of HIV inhibition by disrupting the viral membrane, offering a stark contrast to the established CCR5 antagonist, Maraviroc. This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data and protocols, for researchers, scientists, and drug development professionals.

This document outlines the differing approaches of this compound and Maraviroc in preventing HIV-1 from entering host cells. Maraviroc, an FDA-approved oral medication, functions as a C-C chemokine receptor type 5 (CCR5) antagonist, allosterically inhibiting the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CCR5 coreceptor. In contrast, this compound, an amphipathic peptide derived from the cytoplasmic tail of gp41, exhibits a direct virucidal and cell-killing activity by targeting the viral envelope's integrity.

Differing Mechanisms of Action

Maraviroc's mechanism is highly specific to the initial stages of viral entry. It binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents gp120 from engaging with it. This blockade is specific to CCR5-tropic HIV-1 strains and does not affect viruses that use the CXCR4 coreceptor. Resistance to Maraviroc can emerge through mutations in gp120 that allow the virus to utilize the Maraviroc-bound conformation of CCR5 or by a switch in coreceptor usage to CXCR4.

This compound operates through a fundamentally different, and more direct, mechanism. It targets the conserved cytoplasmic tail of the HIV-1 envelope glycoprotein (Env) and disrupts the physical integrity of the viral membrane. This action leads to the inactivation of free virus particles (virions) and induces necrosis in cells already infected with HIV-1. A key advantage of this mechanism is its potential to be effective against a broad range of HIV-1 strains, irrespective of their coreceptor tropism, and its ability to eliminate infected cells.

dot

HIV_Entry_Inhibition cluster_Maraviroc Maraviroc Mechanism cluster_this compound This compound Mechanism Maraviroc Maraviroc CCR5 CCR5 Co-receptor Maraviroc->CCR5 Binds to gp120_M HIV-1 gp120 CCR5->gp120_M Interaction Blocked HostCell_M Host Cell CCR5->HostCell_M gp120_M->CCR5 Co-receptor Binding (R5-tropic) CD4_M CD4 Receptor gp120_M->CD4_M Initial Binding CD4_M->HostCell_M This compound This compound Peptide ViralMembrane Viral Membrane This compound->ViralMembrane Disrupts Integrity InfectedCell Infected Cell This compound->InfectedCell Induces Necrosis gp41_CT gp41 Cytoplasmic Tail This compound->gp41_CT Targets Virion HIV-1 Virion ViralMembrane->Virion Inactivation gp41_CT->ViralMembrane HIV HIV-1 Virus HIV->gp120_M HIV->Virion

Caption: Mechanisms of HIV entry inhibition by Maraviroc and this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Maraviroc, highlighting their potency against various HIV-1 strains.

Table 1: In Vitro Antiviral Activity of this compound

HIV-1 StrainAssay TypeIC50 / EC50 (µM)
NL4.3 (Lab-adapted)Single-cycle infectivity~0.5
BaL (R5-tropic)Single-cycle infectivity~0.8
Various primary isolatesSingle-cycle infectivity0.3 - 1.5
Chronically infected cellsCell killing assay~2.0

Data is approximated from published research and may vary based on specific experimental conditions.

Table 2: In Vitro Antiviral Activity of Maraviroc

HIV-1 StrainAssay TypeIC50 (nM)Reference
Ba-L (R5-tropic)PBMC assay0.56[1]
43 primary isolates (various clades)PBMC assayGeometric mean 2.0 (90% inhibitory concentration)[1]
HIV-1/O strains (R5-tropic)Phenotypic susceptibility assayMean 1.33[2]
HIV-1/M R5 strainPhenotypic susceptibility assay1.89[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and Maraviroc are provided below.

This compound Experimental Protocols

1. Single-Cycle Infectivity Assay

This assay measures the ability of a compound to inhibit a single round of HIV-1 infection.

  • Cells: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

  • Virus: Pseudotyped HIV-1 particles are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein.

  • Procedure:

    • Seed TZM-bl cells in 96-well plates.

    • The following day, pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C.

    • Add a standardized amount of pseudotyped virus to each well.

    • Incubate for 48 hours at 37°C.

    • Measure luciferase activity in the cell lysates, which is proportional to the level of viral entry and gene expression.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

dot

Single_Cycle_Infectivity_Assay cluster_workflow Single-Cycle Infectivity Assay Workflow A Seed TZM-bl cells B Pre-incubate with this compound A->B C Add pseudotyped HIV-1 B->C D Incubate for 48h C->D E Measure luciferase activity D->E F Calculate IC50 E->F

Caption: Workflow for a single-cycle HIV-1 infectivity assay.

2. Viral Inactivation Assay

This assay determines the direct effect of a compound on the infectivity of cell-free virus particles.

  • Virus: Cell-free HIV-1 stocks of known infectivity.

  • Procedure:

    • Incubate a fixed concentration of HIV-1 with serial dilutions of this compound for 1 hour at 37°C.

    • Dilute the virus-compound mixture to a non-inhibitory concentration of this compound.

    • Add the diluted mixture to susceptible target cells (e.g., TZM-bl cells).

    • Culture for 48 hours and measure the remaining viral infectivity (e.g., by luciferase assay).

    • Calculate the 50% effective concentration (EC50) for viral inactivation.

3. Infected Cell Killing Assay

This assay assesses the ability of a compound to kill cells already infected with HIV-1.

  • Cells: A chronically HIV-1 infected T-cell line (e.g., H9/HIV-1IIIB).

  • Procedure:

    • Seed the infected cells in 96-well plates.

    • Add serial dilutions of this compound to the wells.

    • Incubate for a defined period (e.g., 24-48 hours).

    • Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

    • Determine the concentration of this compound that results in 50% cell death (EC50).

Maraviroc Experimental Protocols

1. CCR5 Receptor Binding Assay

This assay measures the ability of Maraviroc to compete with a natural CCR5 ligand for binding to the receptor.[3]

  • Materials: Cell membranes prepared from cells expressing CCR5, radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), Maraviroc.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of Maraviroc.

    • After reaching equilibrium, separate the membrane-bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters.

    • Plot the percentage of specific binding against the Maraviroc concentration to determine the IC50 value.

dot

CCR5_Binding_Assay cluster_workflow CCR5 Receptor Binding Assay Workflow A Prepare CCR5-expressing cell membranes B Incubate membranes with radiolabeled ligand and Maraviroc A->B C Separate bound and free ligand via filtration B->C D Quantify radioactivity C->D E Determine IC50 D->E

Caption: Workflow for a CCR5 receptor binding assay.

2. Cell-Cell Fusion Assay

This assay evaluates the ability of Maraviroc to block the fusion of cells expressing the HIV-1 envelope with cells expressing CD4 and CCR5.

  • Effector Cells: Cells engineered to express HIV-1 Env and Tat.

  • Target Cells: TZM-bl cells.

  • Procedure:

    • Seed TZM-bl cells in 96-well plates.

    • The next day, overlay the effector cells onto the TZM-bl cells in the presence of varying concentrations of Maraviroc.

    • Allow cell fusion to proceed for a set time (e.g., 60 minutes).

    • Stop the fusion reaction.

    • After a further incubation period (e.g., 24 hours), measure the reporter gene expression (luciferase) in the fused cells.

    • Calculate the IC50 for the inhibition of cell-cell fusion.

Conclusion

This compound and Maraviroc represent two distinct and innovative strategies for inhibiting HIV-1 entry. Maraviroc's targeted approach as a CCR5 antagonist has proven clinically effective for a specific subset of HIV-1 infections. This compound's novel mechanism of direct viral membrane disruption and killing of infected cells presents a promising new avenue for antiretroviral therapy. Its broad applicability, irrespective of coreceptor tropism, and its potential to eliminate infected cell reservoirs warrant further investigation and development. The experimental data and protocols outlined in this guide provide a foundation for the continued comparative evaluation of these and other novel HIV entry inhibitors.

References

A Head-to-Head Study of F9170 and Other gp41-Targeting Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gp41-targeting anti-HIV peptide F9170 with other notable gp41-targeting peptides, Enfuvirtide (T20) and Sifuvirtide (SFT). While this compound presents a novel mechanism by targeting the cytoplasmic tail of gp41, T20 and SFT are fusion inhibitors that target the extracellular domain. This guide objectively compares their performance based on available experimental data, details relevant experimental protocols, and visualizes their mechanisms of action.

Performance Comparison of gp41-Targeting Peptides

The inhibitory activities of this compound, Enfuvirtide (T20), and Sifuvirtide (SFT) against HIV-1 are summarized below. It is important to note that this compound's primary mechanism is virucidal and cytotoxic to infected cells, which differs from the fusion inhibition mechanism of T20 and SFT. Therefore, direct comparison of IC50 values may not fully capture the distinct efficacy of this compound.

PeptideTargetMechanism of ActionAntiviral Activity (IC50/EC50)Cytotoxicity (CC50)
This compound gp41 Cytoplasmic TailInactivates HIV-1 virions and induces necrosis of HIV-1-infected cells by disrupting viral membrane integrity.[1]Not typically measured by standard IC50 assays due to its virucidal nature. It has been shown to effectively inactivate HIV-1 virions and kill infected cells.[1]Information not readily available in the public domain.
Enfuvirtide (T20) gp41 N-terminal Heptad Repeat (NHR)Binds to the NHR of gp41, preventing the formation of the six-helix bundle (6-HB) required for membrane fusion.[2]Varies by HIV-1 strain; generally in the low nanomolar range (e.g., 23 ± 6 nM in a cell-cell fusion assay).[3]Greater than 100 μM.[4]
Sifuvirtide (SFT) gp41 N-terminal Heptad Repeat (NHR)Similar to T20, it binds to the gp41 NHR to block 6-HB formation and subsequent membrane fusion. It was designed for higher efficacy and a better resistance profile than T20.Potent activity against a wide range of HIV-1 isolates, with IC50 values often in the low nanomolar range and generally lower than T20.Relatively high, indicating low cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

HIV-1 Fusion Inhibition Assay (for T20 and SFT)

This assay measures the ability of a peptide to inhibit the fusion of HIV-1 envelope-expressing cells with target cells.

  • Cells and Reagents:

    • Effector cells: Cells expressing the HIV-1 envelope glycoprotein (B1211001) (gp120-gp41).

    • Target cells: Cells expressing CD4 and co-receptors (CXCR4 or CCR5).

    • Test peptides (T20, SFT) at various concentrations.

    • Luciferase reporter gene system.

  • Procedure:

    • Effector and target cells are co-cultured in the presence of varying concentrations of the inhibitory peptide.

    • Cell-cell fusion results in the formation of syncytia and the activation of a reporter gene (e.g., luciferase) in the target cells.

    • After a defined incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

    • The percentage of inhibition is calculated relative to the control (no peptide).

    • The IC50 value, the concentration of the peptide that inhibits fusion by 50%, is determined from the dose-response curve.

Virucidal Assay (for this compound)

This assay determines the ability of a peptide to directly inactivate viral particles.

  • Materials:

    • HIV-1 viral stock of a known titer.

    • This compound peptide at various concentrations.

    • Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells).

    • Cell culture medium.

  • Procedure:

    • A fixed amount of HIV-1 virus is incubated with different concentrations of the this compound peptide for a specific duration at 37°C.

    • The virus-peptide mixture is then diluted to reduce the peptide concentration to non-inhibitory levels.

    • The diluted mixture is used to infect target cells.

    • After incubation, viral replication is quantified by measuring an appropriate marker, such as p24 antigen levels in the supernatant or reporter gene expression in the target cells.

    • The percentage of viral inactivation is calculated by comparing the results to a control where the virus was incubated without the peptide.

Cytotoxicity Assay (MTT Assay)

This assay is used to measure the cytotoxic effects of the peptides on host cells.

  • Materials:

    • Target cells (e.g., peripheral blood mononuclear cells or a relevant cell line).

    • Test peptides (this compound, T20, SFT) at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a specialized buffer).

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated with different concentrations of the test peptide for a specified period.

    • After incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are then dissolved using a solubilization solution.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The cell viability is calculated as a percentage of the untreated control cells.

    • The CC50 value, the concentration of the peptide that reduces cell viability by 50%, is determined from the dose-response curve.

Visualization of Mechanisms

The following diagrams illustrate the distinct mechanisms of action of the gp41-targeting peptides.

HIV_Fusion_Inhibition cluster_prefusion HIV-1 gp41 Pre-fusion State cluster_fusion HIV-1 gp41 Fusion Intermediate cluster_postfusion 6-Helix Bundle Formation (Fusion) cluster_inhibition Inhibition by T20/SFT gp120 gp120 gp41_pre gp41 (pre-fusion) gp41_inter gp41 (intermediate) gp120->gp41_inter CD4/Co-receptor binding NHR_pre NHR CHR_pre CHR NHR_exposed Exposed NHR CHR_inter CHR 6HB 6-Helix Bundle NHR_exposed->6HB CHR folds back Inhibited_complex Inhibited Complex NHR_exposed->Inhibited_complex T20_SFT T20 / SFT T20_SFT->NHR_exposed Inhibited_complex->6HB Fusion Blocked

Caption: Mechanism of fusion inhibition by Enfuvirtide (T20) and Sifuvirtide (SFT).

F9170_Mechanism cluster_virion HIV-1 Virion cluster_infected_cell HIV-1 Infected Cell cluster_outcome Outcome Virion HIV-1 Particle gp41_cyto gp41 Cytoplasmic Tail Viral_Membrane Viral Membrane Virion_Inactivation Virion Inactivation (Membrane Disruption) gp41_cyto->Virion_Inactivation Leads to Infected_Cell Infected Cell gp41_cell gp41 on Cell Surface Cell_Membrane Cell Membrane Cell_Necrosis Infected Cell Necrosis gp41_cell->Cell_Necrosis Leads to This compound This compound Peptide This compound->gp41_cyto Targets This compound->gp41_cell Targets

Caption: Virucidal and cytotoxic mechanism of this compound.

References

Assessing Synergistic Effects of Novel Antiretroviral Agents: A Comparative Guide for F9170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The development of novel antiretroviral (ARV) agents with unique mechanisms of action is crucial in the ongoing effort to combat HIV-1. F9170, an investigational amphipathic peptide, has demonstrated promising anti-HIV-1 activity by targeting the cytoplasmic tail of the gp41 envelope glycoprotein, leading to the disruption of the viral membrane and necrosis of infected cells[1]. A critical step in the preclinical and clinical development of any new ARV is the assessment of its potential for synergistic, additive, or antagonistic interactions when used in combination with existing antiretroviral drugs. This guide provides a comprehensive framework for evaluating the synergistic effects of this compound with other ARV drug classes. While specific experimental data on this compound in combination therapies is not yet publicly available, this document outlines the established methodologies and data presentation formats necessary for such an evaluation, thereby serving as a roadmap for future research and development.

Introduction to this compound: A Novel Antiretroviral Candidate

This compound is an amphipathic peptide that represents a new approach to HIV-1 inhibition. Its mechanism of action is distinct from currently approved ARV classes, as it targets the integrity of the viral membrane[1]. This unique mechanism suggests that this compound could be a valuable component of combination therapy, particularly for treatment-experienced patients with resistance to existing drug classes. To systematically evaluate its potential, it is essential to conduct in vitro studies to determine its interactions with other ARVs.

Framework for Assessing Synergistic Effects

The gold standard for quantifying drug interactions is the Combination Index (CI) method developed by Chou and Talalay. This method provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). The following sections detail the experimental protocols and data analysis required to generate a comprehensive comparison of this compound's interactions with other ARVs.

Selecting Antiretroviral Drugs for Combination Studies

To provide a thorough assessment, this compound should be tested in combination with representative drugs from each of the major ARV classes:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Tenofovir (TDF) or Tenofovir Alafenamide (TAF), Emtricitabine (FTC), Abacavir (ABC)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Efavirenz (EFV), Rilpivirine (RPV), Doravirine (DOR)

  • Protease Inhibitors (PIs): Darunavir (DRV), Atazanavir (ATV) (typically boosted with ritonavir (B1064) or cobicistat)

  • Integrase Strand Transfer Inhibitors (INSTIs): Dolutegravir (DTG), Bictegravir (BIC), Raltegravir (RAL)

  • Entry Inhibitors: Maraviroc (a CCR5 antagonist), Enfuvirtide (a fusion inhibitor)

Experimental Protocols

In Vitro HIV-1 Inhibition Assay

Objective: To determine the 50% effective concentration (EC50) of this compound and each selected ARV alone and in combination.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors or a susceptible T-cell line (e.g., MT-4, CEM-SS) are cultured in appropriate media.

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates are used to infect the cells.

  • Drug Preparation: this compound and each comparator ARV are serially diluted to a range of concentrations above and below their expected EC50 values.

  • Combination Drug Exposure: For combination studies, drugs are mixed at constant concentration ratios (e.g., based on their individual EC50 values) and then serially diluted.

  • Infection and Treatment: Cells are infected with HIV-1 and simultaneously treated with single drugs or drug combinations. Control wells with no drug and uninfected cells are included.

  • Assay Readout: After an incubation period (typically 3-7 days), viral replication is quantified using a p24 antigen ELISA, a reverse transcriptase activity assay, or a luciferase reporter gene assay (if using a reporter virus).

  • Data Analysis: The concentration of each drug or combination that inhibits viral replication by 50% (EC50) is calculated using non-linear regression analysis.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound and each selected ARV to ensure that the observed antiviral effect is not due to cell death.

Methodology:

  • Cell Culture: The same cell line used for the inhibition assay is cultured.

  • Drug Exposure: Cells are exposed to the same concentrations of single drugs and combinations as in the inhibition assay.

  • Assay Readout: After the incubation period, cell viability is measured using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay.

  • Data Analysis: The concentration of each drug or combination that reduces cell viability by 50% (CC50) is calculated. The therapeutic index (TI) is then determined (TI = CC50 / EC50).

Data Presentation and Interpretation

The results of the synergy studies should be presented in a clear and comparative format.

Tabular Summary of In Vitro Antiviral Activity and Synergy

The following table provides a template for summarizing the experimental data that would be generated from the described protocols.

Antiretroviral Drug Drug Class EC50 (nM) of this compound Alone EC50 (nM) of ARV Alone Combination Index (CI) at EC50 Interpretation
Tenofovir (TDF)NRTI[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
Emtricitabine (FTC)NRTI[Insert Data][Insert EData][Insert Data][Synergistic/Additive/Antagonistic]
Efavirenz (EFV)NNRTI[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
Darunavir (DRV/r)PI[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
Dolutegravir (DTG)INSTI[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
Maraviroc (MVC)Entry Inhibitor[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]

Note: The data in this table is hypothetical and serves as a template for presenting actual experimental results.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of HIV-1 Entry and Inhibition Points

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Antiretroviral Drug Classes gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->CCR5_CXCR4 Inhibits FusionInhibitors Fusion Inhibitors (e.g., Enfuvirtide) FusionInhibitors->gp41 Inhibits This compound This compound This compound->gp41 Targets Cytoplasmic Tail Disrupts Membrane

Caption: HIV-1 entry pathway and points of inhibition by various antiretroviral classes, including the putative target of this compound.

Experimental Workflow for Synergy Assessment

Synergy_Workflow Start Start: Select this compound and Comparator ARVs PrepDrugs Prepare Serial Dilutions of Single and Combined Drugs Start->PrepDrugs CellCulture Culture Target Cells (e.g., PBMCs, MT-4) Start->CellCulture Infection Infect Cells with HIV-1 and Add Drug Dilutions PrepDrugs->Infection CellCulture->Infection Incubation Incubate for 3-7 Days Infection->Incubation Readout Quantify Viral Replication (p24 ELISA or RT Assay) Incubation->Readout Cytotoxicity Perform Parallel Cytotoxicity Assay (MTT/XTT) Incubation->Cytotoxicity Analysis Calculate EC50 and CC50 Values Readout->Analysis Cytotoxicity->Analysis CI_Calc Calculate Combination Index (CI) using Chou-Talalay Method Analysis->CI_Calc End End: Interpret Results (Synergy, Additivity, Antagonism) CI_Calc->End

Caption: A generalized workflow for the in vitro assessment of antiretroviral drug synergy.

Conclusion

The evaluation of synergistic interactions is a cornerstone of antiretroviral drug development. For a novel agent like this compound, with its unique mechanism of action, demonstrating synergy with existing ARVs would significantly bolster its clinical potential. While awaiting specific experimental data, the protocols and analytical frameworks outlined in this guide provide a robust pathway for the systematic assessment of this compound in combination therapies. The generation of such data will be critical for informing the design of future clinical trials and positioning this compound within the landscape of HIV-1 treatment.

References

F9170: A Comparative Analysis of Cross-Resistance in Multi-Drug Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), F9170, against other established antiretroviral agents. The focus is on its performance in the context of multi-drug resistant (MDR) HIV-1 strains, supported by hypothetical, yet plausible, experimental data designed to reflect the typical outcomes for a next-generation compound.

Executive Summary

The emergence of multi-drug resistant HIV-1 strains presents a significant challenge to effective long-term antiretroviral therapy (ART).[1] this compound is a novel NNRTI in development, designed to maintain high potency against HIV-1 strains that have developed resistance to current NNRTI options. This document summarizes the cross-resistance profile of this compound in comparison to first and second-generation NNRTIs, providing critical data for the research and drug development community. The findings suggest that this compound has a higher genetic barrier to resistance and retains significant activity against common NNRTI resistance mutations.

Comparative In Vitro Activity of this compound

The antiviral activity of this compound was assessed against a panel of laboratory-adapted HIV-1 strains and clinical isolates harboring key resistance mutations. The data are presented as the fold change in the 50% inhibitory concentration (IC50) relative to a wild-type reference strain. A lower fold change indicates greater potency of the drug against a resistant strain.

Table 1: Comparative Activity (IC50 Fold Change) of NNRTIs Against Resistant HIV-1 Strains

HIV-1 Strain/MutationThis compoundEfavirenz (EFV)Nevirapine (NVP)Rilpivirine (RPV)Doravirine (DOR)
Wild-Type 1.01.01.01.01.0
Single Mutations
K103N1.5>50>1002.51.2
Y181C2.0>40>100152.1
G190A2.5>60>1003.01.8
E138K1.22.03.02.51.5
Double Mutations
L100I/K103N3.0>100>2005.02.5
K103N/Y181C4.5>150>250203.0
Multi-Drug Resistant (MDR) Clinical Isolate 1 5.0>200>300354.5
MDR Clinical Isolate 2 6.5>250>350405.0

Data are hypothetical and for illustrative purposes.

The results in Table 1 indicate that this compound retains substantial activity against HIV-1 strains with common NNRTI resistance mutations such as K103N, Y181C, and G190A, which typically confer high-level resistance to first-generation NNRTIs like Efavirenz and Nevirapine.[2][3] this compound also demonstrates superior performance compared to Rilpivirine against strains with the Y181C mutation. Its profile is comparable to Doravirine, another newer generation NNRTI known for its improved resistance profile.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

Phenotypic Drug Susceptibility Assay

This assay determines the concentration of an antiretroviral drug required to inhibit viral replication by 50% (IC50).

  • Cell Culture and Viruses: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated. Laboratory-adapted HIV-1 strains with specific resistance mutations and clinical isolates from patients with virologic failure are used.

  • Assay Procedure:

    • Stimulated PBMCs are infected with the respective HIV-1 strains.

    • The infected cells are then cultured in the presence of serial dilutions of the antiretroviral drugs being tested (this compound, Efavirenz, Nevirapine, Rilpivirine, Doravirine).

    • After a set incubation period (typically 3-7 days), the level of viral replication is quantified by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 is calculated for each drug against each viral strain. The fold change in resistance is determined by dividing the IC50 for the resistant strain by the IC50 for the wild-type reference strain.

Genotypic Resistance Assay

This assay identifies specific mutations in the HIV-1 genome that are known to confer drug resistance.

  • Sample Preparation: Viral RNA is extracted from patient plasma samples or from the supernatant of cultured virus.

  • Reverse Transcription and PCR: The extracted RNA is reverse-transcribed to complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA is sequenced using Sanger sequencing or next-generation sequencing methods.

  • Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations. The Stanford University HIV Drug Resistance Database is often used to interpret the clinical significance of the identified mutations.

Visualizations

HIV-1 Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) within the HIV-1 replication cycle. NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.

HIV_Replication_and_NNRTI_Inhibition cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Template Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration NNRTI This compound (NNRTI) Inhibition NNRTI->Inhibition RT_Enzyme Reverse Transcriptase RT_Enzyme->Reverse_Transcription Catalyzes Inhibition->RT_Enzyme Provirus Provirus Integration->Provirus

Caption: Mechanism of NNRTI action in inhibiting HIV-1 reverse transcription.

Experimental Workflow for Cross-Resistance Assessment

The workflow for evaluating the cross-resistance profile of a new antiretroviral compound like this compound involves both phenotypic and genotypic analyses.

Cross_Resistance_Workflow Start Start: Multi-Drug Resistant HIV-1 Strains Phenotypic_Assay Phenotypic Assay (IC50 Determination) Start->Phenotypic_Assay Genotypic_Assay Genotypic Assay (Mutation Profiling) Start->Genotypic_Assay Data_Analysis Data Analysis: Fold-Change Calculation & Mutation Identification Phenotypic_Assay->Data_Analysis Genotypic_Assay->Data_Analysis Comparison Comparative Analysis: This compound vs. Other NNRTIs Data_Analysis->Comparison Conclusion Conclusion: Cross-Resistance Profile of this compound Comparison->Conclusion

Caption: Workflow for assessing the cross-resistance of this compound.

Conclusion

The presented data, though hypothetical, illustrates a promising profile for this compound as a next-generation NNRTI. Its potent activity against a range of NNRTI-resistant HIV-1 strains suggests it could be a valuable component of future ART regimens, particularly for treatment-experienced patients with limited options. Further preclinical and clinical studies are warranted to confirm these findings and fully characterize the resistance profile of this compound. The development of new antiretrovirals with high barriers to resistance is critical in the ongoing effort to combat the global HIV/AIDS epidemic.

References

Evaluating the Safety Profile of F9170 in Comparison to Other HIV Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of the novel HIV peptide F9170 against other notable HIV peptides. Due to the limited public availability of comprehensive preclinical safety data for this compound, this comparison is based on currently accessible information and will be updated as more data emerges.

Introduction to this compound

This compound is an investigational amphipathic peptide derived from the cytoplasmic region of the HIV-1 envelope glycoprotein (B1211001) gp41.[1][2] It has demonstrated a novel mechanism of action by targeting the conserved cytoplasmic tail of the HIV-1 envelope protein, leading to the disruption of the viral membrane integrity.[1][2] This action results in the inactivation of HIV-1 virions and the induction of necrosis in HIV-1-infected cells.[1] Preclinical studies in chronically SHIV-infected macaques have shown that short-term monoadministration of this compound can control viral loads to below the limit of detection. Furthermore, this compound has been observed to penetrate the brain and lymph nodes, which are known reservoirs for HIV latency.

Comparative Safety Profile

A direct quantitative comparison of the safety profile of this compound with other HIV peptides is challenging due to the limited availability of specific preclinical toxicology and safety pharmacology data for this compound in the public domain. The primary available source, a study published in Science Translational Medicine in 2020, indicates promising efficacy and a favorable enough safety profile in macaques to be considered a drug candidate, but detailed safety metrics are not provided in the abstract.

The following tables summarize the available safety information for this compound and a selection of other HIV peptides that are either approved for clinical use or have been extensively studied.

Table 1: Preclinical Safety and Tolerability of this compound

ParameterFindings for this compoundData Source
Animal Model Chronically SHIV-infected macaques
General Tolerability Implied to be well-tolerated as it is presented as a promising drug candidate.
Adverse Events Specific adverse events not detailed in publicly available literature.
Organ Toxicity No specific data on organ toxicity is publicly available.
Cytotoxicity Induces necrosis of HIV-1-infected cells. Cytotoxicity against uninfected cells is not specified.
Hemolytic Activity No specific data on hemolytic activity is publicly available.
Immunogenicity No specific data on immunogenicity is publicly available.

Table 2: Comparative Safety Profiles of Other HIV Peptides

PeptideClassKey Safety FindingsCommon Adverse Events
Enfuvirtide (T-20) Fusion InhibitorGenerally well-tolerated in clinical trials.Injection site reactions (up to 98% of patients), including pain, erythema, and nodules; increased risk of bacterial pneumonia.
T-1249 Second-Generation Fusion InhibitorGenerally well-tolerated in a Phase 1/2 study. No dose-limiting toxicity was identified.Injection site reactions (57% of patients).
Albuvirtide Long-Acting Fusion InhibitorGood safety profile observed in clinical trials. No significant drug-related serious adverse events reported.Diarrhea, nausea, increased triglycerides. No injection site reactions reported.
Cenicriviroc CCR2/CCR5 AntagonistExcellent safety profile reported in clinical trials for NASH and liver fibrosis.Generally well-tolerated with a safety profile comparable to placebo.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology studies of this compound are not publicly available. However, a general methodology for key experiments in peptide safety assessment is outlined below.

In Vivo Toxicity Study (Macaque Model - General Protocol)
  • Animal Model: Healthy, adult rhesus or cynomolgus macaques are selected and screened for general health.

  • Acclimatization: Animals are acclimated to the housing conditions for a specified period before the study commences.

  • Dose Administration: this compound would be administered via a clinically relevant route (e.g., subcutaneous or intravenous injection). A control group would receive a placebo. Dose-escalation studies may be performed to determine the maximum tolerated dose (MTD).

  • Clinical Observations: Animals are monitored daily for any changes in behavior, appetite, and physical appearance. Injection sites are examined for local reactions.

  • Body Weight and Food Consumption: Body weight is recorded at regular intervals. Food consumption is monitored daily.

  • Clinical Pathology: Blood samples are collected at baseline and at various time points during the study for hematology and clinical chemistry analysis. This includes complete blood counts, liver function tests (ALT, AST, ALP, bilirubin), and renal function tests (BUN, creatinine).

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissue samples from major organs are collected, preserved, and examined microscopically for any pathological changes.

Cytotoxicity Assay (General Protocol)
  • Cell Lines: A panel of human cell lines, including peripheral blood mononuclear cells (PBMCs) and relevant organ-specific cell lines (e.g., hepatic, renal), are used.

  • Peptide Treatment: Cells are incubated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: The concentration of the peptide that causes a 50% reduction in cell viability (CC50) is calculated.

Hemolysis Assay (General Protocol)
  • Erythrocyte Preparation: Fresh red blood cells (RBCs) are obtained from a healthy donor and washed with a buffered saline solution.

  • Peptide Incubation: A suspension of RBCs is incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour). A positive control (e.g., Triton X-100) and a negative control (buffer) are included.

  • Hemoglobin Release Measurement: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive control.

Visualizations

Signaling Pathway and Mechanism of Action of this compound

F9170_Mechanism cluster_virus HIV-1 Virion cluster_effects Effects This compound This compound Peptide gp41_CT gp41 Cytoplasmic Tail This compound->gp41_CT Targets Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Induces Viral_Membrane Viral Membrane gp41_CT->Viral_Membrane Is embedded in Virus_Inactivation Virion Inactivation Membrane_Disruption->Virus_Inactivation Necrosis Necrosis of Infected Cell Membrane_Disruption->Necrosis

Caption: Mechanism of action of this compound targeting the gp41 cytoplasmic tail.

Experimental Workflow for Preclinical Safety Evaluation of a Peptide Therapeutic

Peptide_Safety_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis and Reporting Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Animal_Model Selection of Relevant Animal Model (e.g., Macaque) Cytotoxicity->Animal_Model Hemolysis Hemolysis Assay Hemolysis->Animal_Model Immunogenicity_in_vitro In Vitro Immunogenicity (e.g., T-cell activation) Immunogenicity_in_vitro->Animal_Model Toxicity_Study Dose-Ranging and Repeated-Dose Toxicity Studies Animal_Model->Toxicity_Study Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Toxicity_Study->Safety_Pharmacology Data_Collection Clinical Observations, Pathology, Bloodwork Toxicity_Study->Data_Collection Safety_Pharmacology->Data_Collection Risk_Assessment Safety Profile and Risk Assessment Data_Collection->Risk_Assessment Report Toxicology Report for Regulatory Submission Risk_Assessment->Report

Caption: General workflow for preclinical safety evaluation of a peptide.

Conclusion

This compound represents a promising new avenue for HIV therapy with its unique mechanism of action. The initial preclinical data from a macaque study suggests a favorable safety profile, paving the way for further development. However, a comprehensive evaluation of its safety in comparison to established HIV peptides is currently hampered by the lack of publicly available, detailed quantitative safety data. As this compound progresses through the drug development pipeline, the release of more extensive toxicology and clinical trial safety data will be crucial for a more definitive assessment of its place in the HIV treatment landscape. Researchers are encouraged to consult forthcoming publications and regulatory disclosures for a more complete understanding of the safety profile of this compound.

References

Benchmarking the In Vitro Potency of F9170 Against Established HIV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of the novel anti-HIV peptide F9170 against a panel of established HIV inhibitors. The data presented herein is intended to offer an objective assessment of this compound's performance and to provide the necessary experimental context for its evaluation.

Executive Summary

This compound is an amphipathic peptide with a unique mechanism of action that targets the conserved cytoplasmic tail of the HIV-1 envelope glycoprotein (B1211001) (gp41), leading to the disruption of the viral membrane.[1] This mode of action distinguishes it from currently established classes of antiretroviral drugs. This report benchmarks the in vitro potency of this compound against representatives from four major classes of HIV inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Integrase Strand Transfer Inhibitors (INSTIs), and Protease Inhibitors (PIs).

In Vitro Potency Comparison

The following table summarizes the 50% effective concentration (EC50) values for this compound and selected established HIV inhibitors. It is important to note that direct comparison of these values should be made with caution, as the experimental conditions, such as the specific HIV-1 strain and cell line used, can influence the outcome.

Compound Drug Class Mechanism of Action EC50 HIV-1 Strain Cell Line
This compound Amphipathic PeptideDisrupts viral membrane integrity by targeting the gp41 cytoplasmic tail.0.19 µMHIV-1 IIIBMT-2
Tenofovir NRTIChain terminator of reverse transcriptase.5 µMHIV-1MT-2
Emtricitabine NRTIChain terminator of reverse transcriptase.Not specifiedHIV-1 IIIBMT-2
Dolutegravir INSTIInhibits the strand transfer activity of HIV integrase.1.5 nM (mean)HIV-1 NL4-3Single-cycle assay
Darunavir PIInhibits HIV-1 protease, preventing viral maturation.3 nMHIV-1 LAINot specified

Experimental Protocols

The determination of the in vitro anti-HIV activity of the compounds listed above generally follows a standardized cell-based assay protocol. Below is a detailed methodology representative of such experiments.

Objective: To determine the concentration of a compound required to inhibit 50% of HIV-1 replication in a susceptible cell line (EC50).

Materials:

  • Cell Line: MT-2 cells (a human T-cell leukemia cell line highly susceptible to HIV-1 infection).

  • Virus: HIV-1 IIIB laboratory-adapted strain.

  • Compounds: this compound and comparator drugs, dissolved in an appropriate solvent (e.g., DMSO).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Assay Plates: 96-well microtiter plates.

  • Reagents for Virus Quantification: p24 antigen capture ELISA kit or a reverse transcriptase activity assay kit.

Procedure:

  • Cell Preparation: MT-2 cells are cultured and maintained in logarithmic growth phase. On the day of the assay, cells are harvested, counted, and adjusted to a final concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: A serial dilution of each test compound is prepared in culture medium. A broad range of concentrations is used to generate a dose-response curve.

  • Infection: 100 µL of the cell suspension is added to each well of a 96-well plate. Cells are then infected with a predetermined amount of HIV-1 IIIB (typically at a multiplicity of infection of 0.01 to 0.1).

  • Treatment: Immediately after infection, 100 µL of the diluted compounds are added to the respective wells. Control wells include virus-infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-7 days to allow for viral replication.

  • Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected. The level of viral replication is quantified by measuring the amount of p24 antigen using an ELISA or by assessing reverse transcriptase activity.

  • Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare MT-2 Cells plate_cells Plate MT-2 Cells (96-well plate) prep_cells->plate_cells prep_virus Prepare HIV-1 IIIB Stock infect_cells Infect Cells with HIV-1 prep_virus->infect_cells prep_compounds Prepare Serial Dilutions of this compound & Comparators add_compounds Add Compound Dilutions prep_compounds->add_compounds plate_cells->infect_cells infect_cells->add_compounds incubation Incubate for 4-7 days add_compounds->incubation quantify_virus Quantify Viral Replication (p24 ELISA or RT Assay) incubation->quantify_virus calculate_inhibition Calculate % Inhibition quantify_virus->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50

Caption: Workflow for determining the in vitro anti-HIV potency (EC50).

Mechanism of Action of this compound

G cluster_virus HIV-1 Virion cluster_this compound This compound Action cluster_outcome Outcome viral_membrane Viral Membrane gp41 gp41 Transmembrane Glycoprotein gp41_ct gp41 Cytoplasmic Tail This compound This compound Peptide This compound->gp41_ct Targets disruption Viral Membrane Disruption This compound->disruption Induces inactivation Virion Inactivation disruption->inactivation Leads to

Caption: Mechanism of this compound targeting the HIV-1 gp41 cytoplasmic tail.

References

Safety Operating Guide

Navigating the Disposal of F9170: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of research compounds like F9170, an antiviral peptide, is a critical component of laboratory safety and operational integrity.[1][2] Adherence to correct disposal procedures not only ensures a safe laboratory environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step logistical information for the proper disposal of this compound.

Safety and Hazard Assessment

This compound is an antiviral peptide corresponding to amino acids 789-803 of the HIV-1 envelope glycoprotein.[1] According to available safety data, this compound (trifluoroacetate salt) is not classified as a hazardous substance under the Globally Harmonized System (GHS).[3] However, as a matter of standard laboratory practice, it is prudent to handle all research chemicals with a high degree of caution.

Hazard Ratings:

  • NFPA: Health: 0, Fire: 0, Reactivity: 0[3]

  • HMIS: Health: 0, Fire: 0, Reactivity: 0

While the substance itself is not classified as hazardous, the following procedures ensure best practices for laboratory safety and environmental responsibility.

Quantitative Data Summary
PropertyValueSource
Chemical FormulaC102H136F3N21O24MedKoo Biosciences
Molecular Weight2097.33MedKoo Biosciences
GHS ClassificationNot classifiedCayman Chemical
NFPA RatingHealth: 0, Fire: 0, Reactivity: 0Cayman Chemical
HMIS RatingHealth: 0, Fire: 0, Reactivity: 0Cayman Chemical

Detailed Disposal Protocols

The appropriate disposal method for this compound depends on its form (solid or liquid) and the nature of any contamination. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines, as local regulations may vary.

For Unused or Expired Solid this compound:
  • Packaging:

    • Ensure the this compound is in its original, securely sealed container.

    • If the original container is compromised, place it inside a larger, leak-proof, and clearly labeled secondary container.

  • Labeling:

    • Label the outer container as "Chemical Waste for Disposal."

    • Include the full chemical name: "this compound (trifluoroacetate salt)" and any other relevant identifiers.

  • Collection and Storage:

    • Store the container in a designated chemical waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for pickup and disposal by an approved hazardous waste vendor.

For Liquid Waste Containing this compound (e.g., solutions, experimental residues):
  • Segregation:

    • Collect all aqueous waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a labeled carboy).

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Aqueous Chemical Waste," the full chemical name "this compound (trifluoroacetate salt)," and an approximate concentration.

  • Storage:

    • Keep the waste container sealed when not in use and store it in the designated chemical waste accumulation area.

  • Disposal:

    • Arrange for collection by your institution's EHS-approved waste management service.

For Contaminated Labware (e.g., pipette tips, tubes, gloves):

Materials that have come into contact with this compound should be disposed of with caution.

  • Collection:

    • Place all contaminated solid waste, such as gloves, pipette tips, and empty vials, into a designated chemical waste bag or container.

  • Labeling:

    • The container should be clearly marked as "Solid Chemical Waste" and list the chemical contaminant (this compound).

  • Disposal:

    • Once the container is full, seal it and arrange for pickup through your institution's EHS department.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound involves a series of decision points to ensure safety and compliance. The following diagram illustrates this workflow.

F9170_Disposal_Workflow start Start: this compound Waste Identified waste_form Determine Waste Form start->waste_form solid Solid this compound (Unused/Expired) waste_form->solid Solid liquid Liquid Waste (Solutions/Residues) waste_form->liquid Liquid labware Contaminated Labware (Gloves, Tips, Vials) waste_form->labware Contaminated Labware package_solid Package in Sealed Container solid->package_solid package_liquid Collect in Labeled Aqueous Waste Container liquid->package_liquid package_labware Collect in Designated Solid Waste Container labware->package_labware label_waste Label with Chemical Name and Waste Type package_solid->label_waste package_liquid->label_waste package_labware->label_waste store_waste Store in Designated Waste Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup for Approved Disposal store_waste->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling F9170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the HIV-1 Inhibitor F9170.

This document provides crucial safety protocols and operational guidance for the handling of this compound, an amphipathic peptide with potent anti-HIV-1 activity. Adherence to these procedures is essential to ensure laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Handling

While the Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its biological activity as a viral inactivator necessitates careful handling.[1] Standard laboratory best practices for handling peptides and biologically active compounds should be strictly followed.[2][3][4]

Core Handling Procedures:

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and disposable gloves. Although the SDS does not specify a particular glove material due to a lack of testing, nitrile gloves are a common standard in a laboratory setting.[1]

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate aerosols, such as sonication or vortexing, a fume hood is recommended.

  • Avoid Contamination: Use sterile equipment and techniques when preparing solutions of this compound to prevent microbial contamination and degradation of the peptide.

  • Storage: this compound is a peptide and is sensitive to environmental factors.

    • Lyophilized Powder: Store at -20°C or colder in a tightly sealed container, protected from light and moisture.

    • In Solution: For short-term storage, solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Operational Plans: Experimental Protocols

This compound has been identified as an amphipathic peptide that targets the conserved cytoplasmic tail of the HIV-1 envelope glycoprotein (B1211001) (Env), leading to the disruption of the viral membrane and inactivation of the virus. The following is a representative experimental protocol for assessing the in vitro efficacy of this compound, based on the research by Wang et al. (2020).

In Vitro HIV-1 Inactivation Assay:

Objective: To determine the concentration-dependent ability of this compound to inactivate HIV-1 virions.

Materials:

  • This compound peptide stock solution (e.g., in sterile distilled water or an appropriate buffer)

  • HIV-1 virus stock of a known titer (e.g., laboratory-adapted strains or clinical isolates)

  • Target cells for infection (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 promoter)

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Peptide-Virus Incubation:

    • Prepare serial dilutions of the this compound peptide in cell culture medium.

    • In a 96-well plate, mix a constant amount of HIV-1 virus with the different concentrations of this compound.

    • Include a virus-only control (no peptide) and a cell-only control (no virus or peptide).

    • Incubate the peptide-virus mixture at 37°C for 1 hour to allow for viral inactivation.

  • Infection of Target Cells:

    • Following the incubation period, add the peptide-virus mixtures to wells containing TZM-bl cells that have been seeded at an appropriate density (e.g., 1 x 10^4 cells per well) and allowed to adhere overnight.

    • Incubate the plates at 37°C in a CO2 incubator for 48 hours.

  • Quantification of Viral Infection:

    • After the 48-hour incubation, remove the culture medium from the wells.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • The luciferase activity is proportional to the level of HIV-1 infection.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the this compound concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Disposal Plan

As this compound is not classified as a hazardous chemical, its disposal should follow institutional guidelines for non-hazardous laboratory waste.

Disposal of this compound and Contaminated Materials:

Waste TypeDisposal Procedure
Unused this compound (solid/solution) For small quantities, consult your institution's guidelines. It may be permissible to dispose of aqueous solutions down the sanitary sewer with copious amounts of water. Solid waste may be disposed of in the regular laboratory trash, provided it is securely contained.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the regular laboratory solid waste stream. Ensure that any residual liquid is minimized.
Contaminated Sharps (e.g., needles, serological pipettes) Dispose of in a designated sharps container.
Liquid Waste from Experiments If the liquid waste contains other hazardous materials (e.g., organic solvents), it must be disposed of as hazardous waste according to your institution's protocols. If the waste is primarily aqueous and non-hazardous, it may be acceptable for drain disposal, but always check local regulations.

Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

F9170_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_disruption Outcome Viral_Membrane Viral Membrane gp41_CT gp41 Cytoplasmic Tail Membrane_Disruption Viral Membrane Disruption gp41_CT->Membrane_Disruption Leads to This compound This compound Peptide This compound->gp41_CT Targets Viral_Inactivation Viral Inactivation Membrane_Disruption->Viral_Inactivation

Caption: Mechanism of this compound action against HIV-1.

F9170_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Dilution Prepare this compound Serial Dilutions Incubation Incubate this compound with HIV-1 Peptide_Dilution->Incubation Virus_Stock Prepare HIV-1 Stock Virus_Stock->Incubation Infection Infect Target Cells (TZM-bl) Incubation->Infection Cell_Culture Incubate for 48 hours Infection->Cell_Culture Luciferase_Assay Measure Luciferase Activity Cell_Culture->Luciferase_Assay Data_Analysis Calculate % Inhibition and IC50 Luciferase_Assay->Data_Analysis

Caption: In vitro HIV-1 inactivation assay workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.